XMU-MP-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H13ClFN3OS |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
N-[(2-chloro-6-fluorophenyl)methyl]-5-(1H-indazol-3-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C19H13ClFN3OS/c20-14-5-3-6-15(21)13(14)9-22-19(25)11-8-17(26-10-11)18-12-4-1-2-7-16(12)23-24-18/h1-8,10H,9H2,(H,22,25)(H,23,24) |
Clé InChI |
YDCYIWXSUZHJCH-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
XMU-MP-9: A Technical Guide to a Novel K-Ras Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the K-Ras oncogene are among the most prevalent drivers of human cancers, yet targeting these mutations has proven to be a formidable challenge. XMU-MP-9 has emerged as a promising small-molecule degrader of various oncogenic K-Ras mutants. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a molecular glue, promoting the degradation of oncogenic K-Ras mutants through the ubiquitin-proteasome system. It specifically enhances the interaction between the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1][2][3] This induced proximity facilitates the Nedd4-1-mediated ubiquitination of K-Ras at lysine (B10760008) residue 128 (K128).[4] Subsequently, the ubiquitinated K-Ras is targeted for degradation via the lysosomal pathway.[1][4] This mechanism effectively reduces the cellular levels of oncogenic K-Ras, leading to the suppression of downstream signaling pathways, such as the Raf-MEK-ERK cascade, and inhibiting cancer cell proliferation and tumor growth.[1][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in degrading K-Ras mutants and inhibiting cancer cell proliferation.
Table 1: In Vitro K-Ras Degradation
| K-Ras Mutant | Cell Line | EC50 (µM) | Assay | Reference |
| G12V | HEK293T | ~1.9 - 3.6 | Western Blot | [1] |
| G12D | HEK293T | ~1.9 - 3.6 | Western Blot | [1] |
| G12C | HEK293T | ~1.9 - 3.6 | Western Blot | [1] |
| G12S | HEK293T | ~1.9 - 3.6 | Western Blot | [1] |
| G13D | HEK293T | ~1.9 - 3.6 | Western Blot | [1] |
| Q61H | HEK293T | ~1.9 - 3.6 | Western Blot | [1] |
Table 2: In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | K-Ras Mutation | IC50 (µM) | Assay Type | Reference |
| SW620 | Colorectal | G12V | 2-20 (Specific value not provided) | 2-D Cell Culture | [5] |
| AsPC-1 | Pancreatic | G12D | 2-20 (Specific value not provided) | 2-D Cell Culture | [5] |
| MIA PaCa-2 | Pancreatic | G12C | Not explicitly provided | 2-D Cell Culture | [1] |
| A549 | Lung | G12S | Not explicitly provided | 2-D Cell Culture | [1] |
| HCT 116 | Colorectal | G13D | Not explicitly provided | 2-D Cell Culture | [1] |
| NCI-H460 | Lung | Q61H | Not explicitly provided | 2-D Cell Culture | [1] |
Table 3: In Vivo Antitumor Efficacy
| Animal Model | Cancer Cell Line | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Nude Mice | SW620 (Xenograft) | 40-80 mg/kg, i.v., once or twice daily | Dose-dependent suppression (Specific % not provided) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blot for K-Ras Degradation
Objective: To determine the dose-dependent effect of this compound on the protein levels of mutant K-Ras and downstream signaling effectors.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SW620, AsPC-1) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 2, 5, 10, 20 µM) dissolved in DMSO for 48 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-K-Ras
-
Anti-p-B-Raf (Ser445)
-
Anti-B-Raf
-
Anti-p-MEK1/2 (Ser217/221)
-
Anti-MEK1/2
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot Analysis.
In Vivo Ubiquitination Assay
Objective: To confirm that this compound promotes the ubiquitination of K-Ras in a Nedd4-1-dependent manner within a cellular context.
Methodology:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect with plasmids expressing Flag-tagged K-Ras mutants and HA-tagged ubiquitin. For Nedd4-1 knockout experiments, use CRISPR/Cas9-generated Nedd4-1 knockout cells.
-
Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 10 µM) and a proteasome inhibitor (e.g., MG132, 10 µM) or a lysosome inhibitor (e.g., chloroquine, 50 µM) for 6-8 hours to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation:
-
Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) and heat to dissociate protein-protein interactions.
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration and pre-clear with protein A/G agarose (B213101) beads.
-
Immunoprecipitate Flag-K-Ras using anti-Flag antibody conjugated to agarose beads overnight at 4°C.
-
-
Western Blotting:
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting with an anti-HA antibody to detect ubiquitinated K-Ras and an anti-Flag antibody to confirm the immunoprecipitation of K-Ras.
-
Cell Proliferation Assay (MTS/MTT)
Objective: To determine the IC50 value of this compound for the inhibition of proliferation in various K-Ras mutant cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells (e.g., SW620, AsPC-1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 50 µM) for 72 hours.
-
MTS/MTT Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
For MTT assays, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value using non-linear regression.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SW620 cells in Matrigel) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 40 or 80 mg/kg) or vehicle control via tail vein injection, once or twice daily.
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage. Analyze the tumors for K-Ras levels and downstream signaling markers by Western blot or immunohistochemistry.
Logical Relationship of Key Experiments
Caption: Logical flow of experimental validation.
Conclusion
This compound represents a significant advancement in the development of therapies for K-Ras-driven cancers. Its novel mechanism of action as a molecular glue that co-opts the E3 ligase Nedd4-1 to induce the degradation of a range of K-Ras mutants opens up new avenues for treating tumors that have historically been considered "undruggable." The data presented in this guide demonstrate the potent in vitro and in vivo activity of this compound. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential.
References
The Architect's Guide to Demolition: A Technical Whitepaper on Bifunctional Compounds for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors. Unlike traditional approaches that merely block a protein's function, TPD co-opts the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This is achieved through the use of bifunctional compounds, which act as molecular bridges to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]
This technical guide provides an in-depth exploration of the core principles of TPD, focusing on two major classes of bifunctional compounds: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into their mechanisms of action, present key quantitative data for prominent examples, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of this transformative class of therapeutics.
Mechanism of Action: Orchestrating Protein Destruction
The central mechanism of TPD involves hijacking the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[2] The UPS maintains cellular homeostasis by eliminating misfolded or damaged proteins. This process is mediated by a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[2] Bifunctional compounds capitalize on this endogenous system to induce the degradation of specific proteins of interest (POIs).
The Ubiquitin-Proteasome System (UPS) Pathway
The UPS operates through a multi-step enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein. This "tag" marks the protein for recognition and degradation by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins into smaller peptides.[2]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[2] One ligand binds to the target protein (POI), while the other recruits an E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[2] The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.[3]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often one that would not normally be a substrate for that E3 ligase.[4] Unlike the modular design of PROTACs, molecular glues are typically discovered through phenotypic screening and their mechanism of action is often elucidated retrospectively.[5] They function by binding to the E3 ligase and altering its surface in a way that creates a new binding site for the target protein, effectively "gluing" the two proteins together and leading to the target's ubiquitination and degradation.[4]
Quantitative Data Summary
The efficacy of bifunctional compounds is typically characterized by several key parameters, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the binding affinities (Kd) of the compound for its target protein and the E3 ligase, as well as the cooperativity of ternary complex formation. The following tables summarize representative quantitative data for various PROTACs and molecular glues.
Table 1: Quantitative Data for Representative PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Ternary Complex Kd (nM) | Reference |
| MZ1 | BRD4 | VHL | MCF-7 | 25 | >95 | 4.4 | [1][6] |
| dBET6 | BRD4 | CRBN | MCF-7 | 9 | >95 | - | [1] |
| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | - | [7] |
| Compound 8b | BRD3/BRD4 | DCAF11 | KBM7 | 305.2 | - | - | [8] |
| BETd-24-6 | BRD3 | CRBN | Jurkat | 10-30 | - | - | [9] |
| KRAS G12C Degrader | KRAS G12C | CRBN | NCI-H358 | 30 | - | - | [7] |
| KRAS G12C Degrader | KRAS G12C | VHL | NCI-H358 | 100 | - | - | [7] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Quantitative Data for Representative Molecular Glues
| Molecular Glue | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide | IKZF1 | CRBN | MM.1S | <100 | >90 | [10][11] |
| Pomalidomide | IKZF1 | CRBN | MM.1S | <100 | >90 | [10] |
| CC-885 | GSPT1 | CRBN | MOLM-13 | 1.6 | >90 | [10] |
| Indisulam | RBM39 | DCAF15 | SH-SY5Y | ~100 | ~80 | [12] |
| dCeMM1 | RBM39 | DCAF15 | SH-SY5Y | ~300 | ~70 | [12] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The development and characterization of bifunctional degraders require a robust suite of biochemical and cell-based assays. The following section provides detailed methodologies for key experiments.
Experimental Workflow for PROTAC Discovery and Validation
The discovery and validation of a novel PROTAC involves a multi-step workflow, from initial design and synthesis to comprehensive in vitro and in vivo characterization.
Protocol 1: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a bifunctional compound.[13]
Materials:
-
Cell line of interest
-
Bifunctional compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the bifunctional compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[10]
Materials:
-
Cell line of interest
-
Bifunctional compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
Add serial dilutions of the bifunctional compound or vehicle control to the wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the compound concentration to determine the IC50 value.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly measure the ability of a bifunctional compound to mediate the ubiquitination of its target protein.[14]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Bifunctional compound and vehicle control (e.g., DMSO)
-
Reaction buffer
-
SDS-PAGE loading buffer
-
Western blot reagents
Procedure:
-
Reaction Setup:
-
On ice, assemble the reaction mixture containing E1, E2, E3, POI, ubiquitin, and the bifunctional compound in reaction buffer.
-
Include a negative control without the bifunctional compound.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Detect the ubiquitinated target protein by Western blotting using an anti-POI or anti-ubiquitin antibody. An increase in a high-molecular-weight smear or laddering indicates polyubiquitination.
-
Protocol 4: Ternary Complex Formation Assays (TR-FRET & SPR/BLI)
These assays are crucial for quantifying the formation of the POI-bifunctional compound-E3 ligase ternary complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This homogeneous assay measures the proximity of a donor and acceptor fluorophore.
Materials:
-
Tagged recombinant POI (e.g., GST-tagged)
-
Tagged recombinant E3 ligase (e.g., His-tagged)
-
Bifunctional compound
-
Fluorophore-conjugated anti-tag antibodies (e.g., Terbium-anti-GST and d2-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the tagged POI, tagged E3 ligase, and a serial dilution of the bifunctional compound.
-
Antibody Addition: Add the fluorophore-conjugated antibodies.
-
Incubation: Incubate to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence signal at the emission wavelengths of the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the concentration-dependent formation of the ternary complex.
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques provide real-time kinetic data on biomolecular interactions.[14]
General Protocol Outline:
-
Ligand Immobilization: One of the binding partners (e.g., the E3 ligase) is immobilized on the sensor chip/tip.
-
Analyte Injection: The bifunctional compound (analyte) is flowed over the sensor surface at various concentrations to measure the binary interaction (kon, koff, Kd).
-
Ternary Complex Analysis: A pre-incubated mixture of the bifunctional compound and the POI is flowed over the immobilized E3 ligase. The binding kinetics of this ternary complex formation are measured.
-
Data Analysis: The sensorgram data is fitted to appropriate binding models to determine the kinetic constants (kon, koff) and the equilibrium dissociation constant (Kd) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.
Conclusion
Bifunctional compounds for targeted protein degradation represent a paradigm shift in drug discovery, offering a powerful strategy to eliminate disease-causing proteins. The continued development of novel PROTACs and the rational discovery of new molecular glues hold immense promise for expanding the druggable proteome and addressing a wide range of human diseases. A thorough understanding of their mechanisms of action, coupled with robust and quantitative experimental validation, is paramount to the successful translation of these innovative therapeutics from the laboratory to the clinic. This technical guide provides a foundational framework for researchers to navigate this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kactusbio.com [kactusbio.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. PROTAC BET Degrader-12_TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
The Molecular Glue XMU-MP-9: A Technical Guide to its Interaction with the E3 Ligase Nedd4-1 for Targeted K-Ras Degradation
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between the bifunctional small molecule, XMU-MP-9, and the E3 ubiquitin ligase, Nedd4-1. It is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted protein degradation. This document details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Executive Summary
Oncogenic mutations in the K-Ras protein are among the most prevalent drivers of human cancers, yet they have remained challenging therapeutic targets. A novel strategy has emerged utilizing the small molecule this compound to hijack the cellular ubiquitin-proteasome system to induce the degradation of these oncogenic mutants. This compound functions as a "molecular glue," simultaneously binding to the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants.[1][2] This ternary complex formation enhances the ubiquitination of K-Ras by Nedd4-1, marking the oncoprotein for degradation and subsequently inhibiting downstream pro-proliferative signaling pathways.[3] This document serves as a comprehensive resource on the specifics of this interaction.
Mechanism of Action: this compound as a Bifunctional Degrader
This compound acts as a bifunctional compound that promotes the degradation of oncogenic K-Ras mutants by enhancing their interaction with the E3 ubiquitin ligase Nedd4-1. The core mechanism involves the following steps:
-
Ternary Complex Formation : this compound binds non-covalently to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras mutants (e.g., G12V). This forms a stable ternary complex, effectively bringing the E3 ligase in close proximity to its new substrate.
-
Enhanced Ubiquitination : By bridging Nedd4-1 and K-Ras, this compound facilitates the transfer of ubiquitin molecules to the K-Ras mutant.[3] Specifically, this process allows Nedd4-1 to target lysine (B10760008) 128 (K128) on K-Ras for ubiquitination.[3]
-
Proteasomal and Lysosomal Degradation : The polyubiquitinated K-Ras is then recognized and targeted for degradation by the cell's machinery, involving both the proteasome and the lysosomal pathway.
-
Downstream Signaling Inhibition : The degradation of oncogenic K-Ras leads to a marked decrease in the phosphorylation levels of its downstream effectors, including B-Raf and MEK, thereby suppressing the aberrant signaling that drives cancer cell proliferation.[4]
Importantly, this compound does not function as a direct activator of Nedd4-1's catalytic E3 ligase activity. Instead, it acts as a molecular matchmaker, inducing a conformational change in the Nedd4-1/K-Ras complex to enable an otherwise inefficient ubiquitination event.[3]
Quantitative Data
The interaction between this compound, Nedd4-1, and K-Ras has been quantified through various biochemical and cellular assays.
Table 1: Binding Affinities
Binding affinities were determined using Microscale Thermophoresis (MST), which measures the directed movement of molecules in a temperature gradient to quantify molecular interactions.
| Compound/Protein | Interacting Partner | Binding Affinity (Kd) | Experimental Method |
| This compound | Nedd4-1 | 25.4 nM | Microscale Thermophoresis (MST)[3] |
| This compound | K-RasG12V | 18.4 nM | Microscale Thermophoresis (MST)[3] |
Table 2: Effective Concentrations in Experimental Models
The efficacy of this compound has been demonstrated across a range of concentrations in both in vitro and in vivo settings.
| Model System | Concentration / Dosage | Observed Effect |
| Cancer Cell Lines (e.g., SW620, AsPC-1) | 2-20 µM | Inhibition of cell proliferation[4] |
| SW620 Cells | 10 µM (48h) | Promotion of K-RasG12V degradation via the lysosomal pathway[4] |
| SW620 Xenograft Nude Mice | 40-80 mg/kg (i.v.) | Suppression of tumor growth; decreased K-RasG12V levels and downstream signaling[4] |
Broader Context: Nedd4-1 in the Hippo Signaling Pathway
While the primary described role for the this compound/Nedd4-1 interaction is in K-Ras degradation, it is important for drug development professionals to recognize that Nedd4-1 is a known regulator of other critical signaling pathways. Nedd4-1 is an E3 ligase that can target core components of the Hippo tumor suppressor pathway, such as the kinase LATS1/2, for ubiquitination and degradation.[5][6][7][8] The degradation of LATS1/2 leads to the activation of the transcriptional co-activator YAP, promoting cell proliferation.[5][8][9] This established role of Nedd4-1 in regulating a key growth-control pathway underscores its importance as a therapeutic node.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the this compound and Nedd4-1 interaction.
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the this compound-enhanced interaction between Nedd4-1 and K-Ras in a cellular context.
Protocol Steps:
-
Cell Culture and Treatment : Plate cells (e.g., SW620, expressing K-RasG12V) and allow them to adhere. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.
-
Lysis : Wash cells with ice-cold PBS and lyse them in a suitable Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.[10][11] Incubate on ice.
-
Clarification : Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-Clearing : To reduce nonspecific binding, add Protein A/G agarose/magnetic beads to the lysate and incubate with rotation at 4°C. Pellet the beads and discard them.[12]
-
Immunoprecipitation : Add a primary antibody specific to the "bait" protein (e.g., anti-Nedd4-1) to the pre-cleared lysate. Incubate with gentle rotation at 4°C for several hours to overnight.
-
Immune Complex Capture : Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing : Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer) to remove non-specifically bound proteins.[10]
-
Elution : Resuspend the washed beads in SDS-PAGE sample buffer and boil to elute and denature the proteins.
-
Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the "prey" protein (K-Ras) and the "bait" protein (Nedd4-1) to confirm the interaction. An increased K-Ras signal in the this compound treated sample indicates enhanced interaction.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly demonstrate that this compound facilitates Nedd4-1-mediated ubiquitination of K-Ras.
Protocol Steps:
-
Reagents : Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT). Assemble purified, active components:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5c or UbcH6)[13]
-
E3 Ubiquitin Ligase (recombinant Nedd4-1)
-
Substrate (recombinant K-Ras mutant)
-
Ubiquitin (wild-type or tagged, e.g., Biotin-Ub)
-
ATP solution
-
This compound stock solution
-
-
Reaction Setup : On ice, combine the reaction buffer, ATP, ubiquitin, E1, and E2 enzymes in a microcentrifuge tube.[14]
-
Add E3 and Substrate : Add the purified Nedd4-1 and K-Ras proteins to the mixture.
-
Initiate Reaction : Add this compound or vehicle control (DMSO) to the respective tubes. A negative control reaction lacking ATP should be included to confirm ATP-dependence.[14] Transfer the tubes to a 30°C or 37°C incubator for 30-90 minutes.[14]
-
Quench Reaction : Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis : Analyze the reaction products by SDS-PAGE and Western blot. Probe the membrane with an anti-K-Ras antibody. The appearance of a high-molecular-weight ladder or smear above the band for unmodified K-Ras in the this compound-treated lane indicates successful polyubiquitination.[14] Alternatively, probe with an anti-ubiquitin antibody.[15]
References
- 1. biorxiv.org [biorxiv.org]
- 2. sciencecast.org [sciencecast.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Regulation of the Hippo signaling pathway by ubiquitin modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEDD4 E3 ligase inhibits the activity of the Hippo pathway by targeting LATS1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. NEDD4 regulates ubiquitination and stability of the cell adhesion molecule IGPR-1 via lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. docs.abcam.com [docs.abcam.com]
Allosteric Modulation of K-Ras: A Technical Guide to the Action of XMU-MP-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (K-Ras) viral oncogene is a frequently mutated protein in human cancers, driving tumor growth and proliferation. Its high affinity for GTP and lack of deep hydrophobic pockets have historically rendered it "undruggable." This technical guide provides an in-depth analysis of XMU-MP-9, a novel small molecule that functions as a "molecular glue" to induce the degradation of oncogenic K-Ras. By binding to an allosteric site on K-Ras and the C2 domain of the E3 ubiquitin ligase Nedd4-1, this compound enhances the interaction between these two proteins, leading to the ubiquitination and subsequent lysosomal degradation of K-Ras. This guide summarizes the quantitative data, details the experimental protocols used to characterize this interaction, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Oncogenic mutations in the K-Ras protein are prevalent in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers. These mutations typically lock K-Ras in a constitutively active, GTP-bound state, leading to the persistent activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK cascade. The development of direct K-Ras inhibitors has been a long-standing challenge in oncology drug discovery.
This compound represents a groundbreaking approach to targeting mutant K-Ras. Instead of inhibiting its activity directly, this compound acts as a bifunctional molecule, or "molecular glue," that hijacks the cell's natural protein degradation machinery. It facilitates the interaction between mutant K-Ras and Nedd4-1, a bona fide E3 ubiquitin ligase for wild-type Ras proteins. This induced proximity leads to the polyubiquitination of K-Ras at lysine (B10760008) 128 (K128), marking it for degradation and thereby reducing its cellular levels and abrogating its downstream signaling.[1]
This document serves as a comprehensive technical resource, providing detailed information on the allosteric binding of this compound to K-Ras, the quantitative metrics of this interaction, the experimental methodologies for its characterization, and the signaling pathways involved.
Quantitative Data
The following tables summarize the key quantitative data obtained from various biochemical and cell-based assays characterizing the interaction and effects of this compound.
Table 1: Binding Affinities of this compound
| Interacting Molecules | Assay | Binding Affinity (Kd) | Reference |
| This compound and K-RasG12V | Microscale Thermophoresis (MST) | 18.4 nM | [1] |
| This compound and Nedd4-1 | Microscale Thermophoresis (MST) | 25.4 nM | [1] |
Table 2: Cellular Efficacy of this compound
| K-Ras Mutant | Cell Line | Assay | EC50 for Degradation | Reference |
| K-RasG12V | HEK293T | Cell-based degradation | 1.9 µM | [1] |
| K-RasG12D | HEK293T | Cell-based degradation | 2.5 µM | [1] |
| K-RasG12C | HEK293T | Cell-based degradation | 2.8 µM | [1] |
| K-RasG13D | HEK293T | Cell-based degradation | 3.6 µM | [1] |
| K-RasQ61H | HEK293T | Cell-based degradation | 3.1 µM | [1] |
Signaling and Mechanistic Pathways
The mechanism of action of this compound involves the hijacking of the Nedd4-1 E3 ubiquitin ligase to induce the degradation of mutant K-Ras. This action effectively shuts down the downstream RAF-MEK-ERK signaling pathway, which is critical for cancer cell proliferation and survival.
Figure 1: Mechanism of this compound-induced K-Ras degradation and downstream signaling inhibition.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the allosteric binding and effects of this compound on K-Ras are provided below.
Microscale Thermophoresis (MST) Assay
This protocol was used to determine the binding affinities of this compound to K-Ras and Nedd4-1.[1]
Objective: To quantify the binding interaction between this compound and its protein targets in solution.
Materials:
-
Purified K-RasG12V or Nedd4-1 protein
-
This compound
-
Protein Labeling Kit RED-NHS (NanoTemper Technologies)
-
PBS buffer (pH 7.4)
-
Tween 20
-
DMSO
-
Monolith NT.115 instrument (NanoTemper Technologies)
Procedure:
-
Protein Labeling:
-
Fluorescently label the target protein (K-RasG12V or Nedd4-1) using the Protein Labeling Kit RED-NHS according to the manufacturer's instructions. The labeling reaction is typically performed with 10 µM of protein.
-
-
Sample Preparation:
-
Dilute the labeled protein to a final concentration of 20 nM in PBS buffer supplemented with 0.02% Tween 20.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in PBS buffer supplemented with 10% DMSO.
-
-
Binding Reaction:
-
Mix the diluted labeled protein with each concentration of the this compound serial dilution.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled protein at varying concentrations of this compound using the Monolith NT.115 instrument.
-
-
Data Analysis:
-
Analyze the change in thermophoresis to determine the dissociation constant (Kd). The data is typically plotted as normalized fluorescence (FNorm) against the logarithm of the ligand concentration, and the curve is fitted to a Kd model.
-
Figure 2: Experimental workflow for the Microscale Thermophoresis (MST) assay.
In Vitro Ubiquitination Assay
This protocol, adapted from Wang et al., 2007, is used to demonstrate the direct ubiquitination of K-Ras by Nedd4-1 in the presence of this compound.[1]
Objective: To reconstitute the ubiquitination of K-Ras by Nedd4-1 in a cell-free system and to assess the effect of this compound.
Materials:
-
Recombinant purified E1 ubiquitin-activating enzyme
-
Recombinant purified E2 ubiquitin-conjugating enzyme (e.g., UbcH5 family)
-
Recombinant purified Nedd4-1
-
Recombinant purified Flag-tagged K-Ras mutant
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Anti-Flag antibody
-
Anti-ubiquitin antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer:
-
E1 enzyme (e.g., 50-100 nM)
-
E2 enzyme (e.g., 0.5-1 µM)
-
Ubiquitin (e.g., 5-10 µg)
-
Flag-K-Ras (substrate; e.g., 1-2 µg)
-
Nedd4-1 (E3 ligase; e.g., 0.5-1 µg)
-
ATP (e.g., 2 mM)
-
-
Prepare reactions with and without this compound (at a desired concentration, e.g., 10 µM) and a no-ATP control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using an anti-Flag antibody to detect K-Ras and an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains. An increase in high molecular weight species of Flag-K-Ras in the presence of this compound indicates enhanced ubiquitination.
-
Cell Viability/Proliferation Assay
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines harboring K-Ras mutations.
Objective: To determine the dose-dependent effect of this compound on the growth of K-Ras mutant cancer cells.
Materials:
-
K-Ras mutant cancer cell line (e.g., SW620, AsPC-1)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Treat the cells with the this compound dilutions. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control cells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound represents a promising new strategy for targeting previously intractable oncogenic K-Ras mutants. Its novel mechanism of action, which involves the allosteric modulation of the K-Ras-Nedd4-1 interaction to induce protein degradation, opens up new avenues for the development of cancer therapeutics. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit this innovative approach. The continued investigation into the structural basis of the this compound-mediated ternary complex and its in vivo efficacy will be crucial for its translation into a clinical setting.
References
An In-Depth Technical Guide on the Role of XMU-MP-9 in Pancreatic Cancer
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a 5-year survival rate lingering below 10%. This grim prognosis is largely attributed to the aggressive nature of the disease and the high frequency of resistance to conventional therapies. A defining molecular characteristic of PDAC is the presence of activating mutations in the KRAS gene in over 90% of cases. The KRAS oncoprotein, long considered "undruggable," is a critical driver of cancer cell proliferation, survival, and metabolism. The development of strategies to effectively target mutant K-Ras is therefore a paramount goal in oncology. This document provides a detailed technical overview of XMU-MP-9, a novel small-molecule degrader, and its potential role in treating pancreatic cancer by targeting oncogenic K-Ras.
The K-Ras Signaling Pathway in Pancreatic Cancer
The K-Ras protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In cancer, activating mutations lock K-Ras in its GTP-bound form, leading to constitutive activation of downstream effector pathways. The most prominent of these is the RAF-MEK-ERK (MAPK) signaling cascade, which promotes uncontrolled cell proliferation and survival. Targeting this pathway is a key therapeutic strategy.
This compound: A Novel K-Ras Degrader
Mechanism of Action
This compound is a bifunctional small molecule that represents a novel therapeutic strategy: targeted protein degradation. Instead of merely inhibiting the protein's function, this compound actively promotes its destruction. It functions as a "molecular glue" to induce the degradation of various K-Ras mutants.[1][2]
The mechanism involves three key components:
-
Oncogenic K-Ras: The therapeutic target.
-
Nedd4-1: A bona fide E3 ubiquitin ligase that can target Ras proteins.[1][3]
-
This compound: The molecular bridge.
This compound simultaneously binds to an allosteric site on K-Ras and the C2 domain of the Nedd4-1 E3 ligase.[1][2][4] This induced proximity dramatically enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination of K-Ras.[4] Subsequently, the ubiquitinated K-Ras is targeted for degradation via the lysosomal pathway, effectively eliminating the oncoprotein from the cell.[4]
Signaling Pathway Inhibition
By promoting the degradation of K-Ras, this compound effectively shuts down its downstream signaling. The reduction in total K-Ras protein levels leads to a marked decrease in the phosphorylation and activation of key downstream effectors, including B-Raf and MEK.[4][5] This comprehensive pathway inhibition is a direct consequence of removing the apical driver protein.
Preclinical Efficacy of this compound
In Vitro Studies
This compound has demonstrated significant activity against cancer cells harboring K-Ras mutations in laboratory settings. Treatment of K-Ras mutant pancreatic cancer cells, such as AsPC-1, with this compound leads to a dose-dependent inhibition of cell proliferation.[5] This anti-proliferative effect is accompanied by a corresponding decrease in the protein levels of K-Ras and the phosphorylation of its downstream effectors B-Raf and MEK, confirming the on-target activity of the compound.[4][5]
In Vivo Studies
The therapeutic potential of this compound has been evaluated in preclinical xenograft models. In nude mice bearing tumors derived from the K-Ras mutant colon cancer cell line SW620, intravenous administration of this compound suppressed tumor growth.[5] Analysis of the tumors from treated animals confirmed a reduction in K-Ras levels and a decrease in the phosphorylation of B-Raf and MEK.[5] These studies were conducted without significant toxicity or weight loss in the animals, suggesting a favorable preliminary safety profile.[5] While this data is from a colon cancer model, it provides a strong rationale for investigating this compound in pancreatic cancer xenograft models.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | K-Ras Mutation | Assay | Endpoint | Effective Concentration | Citation(s) |
| AsPC-1 | Pancreatic | G12D | Proliferation | Inhibition | 2-20 µM | [5] |
| SW620 | Colon | G12V | Proliferation | Inhibition | 2-20 µM | [5] |
| Various | N/A | G12D, G12V, G12C, etc. | Degradation | EC50 | 1.9 - 3.6 µM | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Mouse Strain | Treatment | Endpoint | Result | Citation(s) |
| SW620 Xenograft (Colon) | Nude Mice | 40-80 mg/kg, i.v. | Tumor Growth | Suppression of tumor growth | [5] |
| CT-26 Allograft (Colon) | BALB/c Mice | 40-80 mg/kg, i.v. | Tumor Growth | Robust inhibition of tumor growth | [5] |
Note: Data from in vivo pancreatic cancer models are not yet available in the reviewed literature and represent a critical next step for investigation.
Detailed Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of this compound on the viability and proliferation of pancreatic cancer cells.
-
Cell Seeding: Trypsinize and count pancreatic cancer cells (e.g., AsPC-1, PANC-1). Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10-25 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of approximately 0.5 mg/mL.[6][7][8]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6][8]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[7][8]
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.[9]
Western Blot Analysis for K-Ras Pathway
This protocol is for detecting changes in protein levels of K-Ras and its downstream effectors.
-
Cell Lysis: Culture and treat pancreatic cancer cells with this compound as desired. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[11]
-
SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against K-Ras, phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH or Vinculin).[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[11]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software.[11]
Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a clinically relevant mouse model of pancreatic cancer.
-
Animal Model: Use immunocompromised mice, such as Athymic Nude-Foxn1nu mice (8 weeks old).[12]
-
Cell Preparation: Culture a human pancreatic cancer cell line (e.g., AsPC-1 or PANC-1). Harvest 1 x 10⁶ cells and resuspend them in 20-50 µL of sterile PBS, potentially mixed with Matrigel to prevent leakage.[12][13][14]
-
Anesthesia and Surgery: Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane).[12][13] Make a small incision in the left abdominal flank to expose the pancreas.
-
Orthotopic Injection: Using a 30G needle, carefully inject the cell suspension directly into the tail of the pancreas.[13][15] Alternatively, an ultrasound-guided injection can be performed for a less invasive procedure.[12][15]
-
Closure and Recovery: Return the pancreas to the peritoneal cavity and close the incision with sutures.[13][16] Monitor the animal until it recovers from anesthesia. Provide post-operative analgesics.[12]
-
Tumor Monitoring and Treatment: Monitor tumor growth via palpation or ultrasound imaging. Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle vs. This compound). Administer treatment as per the desired schedule (e.g., intravenous injection).
-
Efficacy Evaluation: Measure tumor volume regularly with calipers or imaging. At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be used for subsequent Western blot or immunohistochemical analysis.
Conclusion and Future Perspectives
This compound represents a highly innovative and promising strategy for targeting the central driver of pancreatic cancer, the K-Ras oncoprotein. Its unique mechanism of action—acting as a molecular glue to induce protein degradation—circumvents many of the challenges associated with traditional small-molecule inhibition of Ras. Preclinical data, primarily from in vitro and colon cancer in vivo models, demonstrates potent on-target activity and anti-tumor efficacy.
The critical next steps for the development of this compound for pancreatic cancer are clear:
-
Efficacy in Pancreatic Models: Comprehensive evaluation in orthotopic and patient-derived xenograft (PDX) models of pancreatic cancer is essential to validate its therapeutic potential in a more clinically relevant context.
-
Pharmacokinetics and Toxicology: Detailed studies are required to understand the drug's absorption, distribution, metabolism, excretion (ADME), and long-term safety profile.
-
Combination Therapies: Investigating this compound in combination with standard-of-care chemotherapies or other targeted agents could reveal synergistic effects and overcome potential resistance mechanisms.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Impeded Nedd4-1-mediated Ras degradation underlies Ras-driven tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT Assay [protocols.io]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Multidrug resistance genes screening of pancreatic ductal adenocarcinoma based on sensitivity profile to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 16. researchgate.net [researchgate.net]
XMU-MP-9: A Technical Guide to Targeting K-Ras Mutant Colon Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of XMU-MP-9, a novel bifunctional small molecule, for the study of colon cancer cell proliferation. This compound promotes the degradation of oncogenic K-Ras mutants, a key driver in a significant portion of colorectal cancers. This document details the mechanism of action of this compound, provides quantitative data on its anti-proliferative effects, and offers detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the application of this compound in colon cancer research.
Introduction
Mutations in the KRAS oncogene are prevalent in human cancers, including approximately 40% of colorectal cancers. These mutations lock the K-Ras protein in a constitutively active state, leading to uncontrolled cell proliferation, survival, and tumor growth. The development of effective inhibitors against mutant K-Ras has been a long-standing challenge in oncology. This compound has emerged as a promising research tool that circumvents direct enzymatic inhibition by inducing the degradation of mutant K-Ras proteins.
Mechanism of Action
This compound functions as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and oncogenic K-Ras mutants[1]. By binding to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras, this compound facilitates the ubiquitination of K-Ras. This ubiquitination marks the K-Ras protein for degradation through the lysosomal pathway, leading to a reduction in its cellular levels[1]. The degradation of oncogenic K-Ras subsequently inhibits downstream signaling through the RAF-MEK-ERK pathway, a critical cascade for cell proliferation. Specifically, a decrease in the phosphorylation of B-Raf and MEK has been observed following treatment with this compound[1].
Quantitative Data
The anti-proliferative effects of this compound have been demonstrated in colon cancer cell lines harboring K-Ras mutations. The following tables summarize the available quantitative data.
Table 1: IC50 Values for Proliferation Inhibition of Colon Cancer Cell Lines by this compound
| Cell Line | K-Ras Mutation Status | IC50 (µM) | Notes |
| SW620 | G12V | Not explicitly stated, but effective in the 2-20 µM range | This compound inhibits the proliferation of SW620 cells in a dose-dependent manner[1]. |
| HCT116 | G13D | Data not available | Further studies are needed to determine the IC50 value. |
| HT-29 | BRAF V600E (Wild-type K-Ras) | Data not available | As a K-Ras degrader, this compound is expected to have minimal effect on cells without K-Ras mutations. |
Note: The IC50 values for cell proliferation have not been definitively reported in the reviewed literature. The provided information is based on the effective concentration ranges observed in published studies.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on colon cancer cell proliferation are provided below.
Cell Viability/Proliferation Assay (MTS Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the viability and proliferation of colon cancer cells.
Materials:
-
Colon cancer cell lines (e.g., SW620, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range to test is 0.1 µM to 50 µM. Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single colon cancer cells to form colonies.
Materials:
-
Colon cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates with complete medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
Fixation: After colonies are visible, wash the wells twice with PBS. Add 1 mL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Staining: Wash the wells with PBS and add 1 mL of Crystal Violet staining solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Analysis: Air dry the plates and count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of colon cancer cells.
Materials:
-
Colon cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Western Blot Analysis
This protocol is for detecting the levels of K-Ras and the phosphorylation status of downstream signaling proteins.
Materials:
-
Colon cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-K-Ras, anti-phospho-B-Raf, anti-B-Raf, anti-phospho-MEK, anti-MEK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 24-48 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in promoting K-Ras degradation and inhibiting proliferation.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the effect of this compound on colon cancer cell viability.
Conclusion
This compound represents a valuable tool for investigating the role of oncogenic K-Ras in colon cancer proliferation. Its unique mechanism of inducing K-Ras degradation provides a powerful approach to study the consequences of K-Ras inhibition. This guide offers a comprehensive resource for researchers to design and execute experiments utilizing this compound, paving the way for a deeper understanding of K-Ras-driven tumorigenesis and the development of novel therapeutic strategies. Further research is warranted to establish a broader profile of its efficacy across a wider range of colon cancer cell lines and to explore its potential in combination with other anti-cancer agents.
References
XMU-MP-9: A Technical Guide on its Application in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with mutations in the KRAS oncogene being a significant driver, particularly in non-small cell lung cancer (NSCLC). Historically, targeting KRAS has been challenging. XMU-MP-9 emerges as a promising small-molecule degrader with a novel mechanism of action against oncogenic K-Ras mutants. This technical guide provides a comprehensive overview of this compound, its mechanism, and its potential application in lung cancer preclinical models. While specific data on lung cancer models is limited in the available literature, this document extrapolates from studies on other cancer types, such as colorectal cancer, to provide a foundational understanding for researchers.
This compound is a bifunctional compound that facilitates the degradation of various K-Ras mutants. It achieves this by binding to the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras. This binding enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of the oncoprotein.[1]
Mechanism of Action: The K-Ras Degradation Pathway
This compound acts as a molecular glue, enhancing the natural interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras. This enhanced proximity and induced conformational change allows Nedd4-1 to ubiquitinate K-Ras, marking it for degradation. This process primarily occurs via the lysosomal pathway. The degradation of K-Ras leads to the downregulation of its downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are critical for cancer cell proliferation and survival.
References
XMU-MP-9: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule XMU-MP-9 and its influence on critical downstream signaling pathways. A significant point of clarification is the distinction between this compound and a related compound, XMU-MP-1. Recent pre-clinical research identifies This compound as a novel bifunctional compound that promotes the degradation of oncogenic K-Ras mutants. In contrast, the vast body of existing literature refers to XMU-MP-1 as a potent and selective inhibitor of the Hippo pathway kinases, MST1 and MST2. Due to the potential for nomenclature confusion, this guide will address the distinct mechanisms and downstream effects of both compounds, with a primary focus on the latest findings regarding this compound.
Section 1: this compound - A Molecular Glue for K-Ras Degradation
Recent studies have elucidated a novel mechanism of action for this compound, positioning it as a promising agent for targeting K-Ras-driven cancers.
Mechanism of Action
This compound functions as a "molecular glue," enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and oncogenic K-Ras mutants.[1][2][3] It achieves this by binding to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras.[1][3] This induced proximity facilitates the ubiquitination of K-Ras, marking it for degradation through the lysosomal pathway.[2][4] This mechanism is particularly significant as it is effective against various K-Ras mutants, including those that have been challenging to target with conventional inhibitors.[1]
Downstream Signaling Pathways
By promoting the degradation of oncogenic K-Ras, this compound effectively downregulates the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[2] The depletion of mutant K-Ras protein leads to a marked decrease in the phosphorylation of downstream effectors, B-Raf and MEK, thereby inhibiting the pro-proliferative and survival signals that drive tumor growth.[4]
Quantitative Data
The following table summarizes the effective concentrations of this compound and its observed biological effects from in vitro and in vivo studies.
| Model System | Concentration/Dosage | Observed Effect | Reference |
| SW620, AsPC-1, etc. (cancer cell lines) | 2-20 µM | Inhibition of cell proliferation in 2D culture. | |
| SW620 cells | 10 µM (48h) | Promotes degradation of K-RasG12V via the lysosomal pathway. | [4] |
| HEK293T cells (with K-Ras mutants) | EC50 = 1.9 to 3.6 µM | Degradation of various K-Ras oncogenic mutants. | |
| Nude mice with SW620 xenografts | 40-80 mg/kg (i.v.) | Suppression of tumor growth; decreased K-RasG12V levels and phosphorylation of B-Raf and MEK. | [4][5] |
| BALB/c mice with CT-26 transplant tumors | 40-80 mg/kg (i.v.) | Robust inhibitory effect on tumor growth; decreased K-RasG12V levels and phosphorylation of B-Raf and MEK. | [4][5] |
Section 2: XMU-MP-1 - A Selective MST1/2 Kinase Inhibitor
XMU-MP-1 is a well-characterized small molecule that targets the core kinases of the Hippo signaling pathway, MST1 and MST2.
Mechanism of Action
XMU-MP-1 is a reversible and ATP-competitive inhibitor of MST1 and MST2 kinases.[6][7] These kinases are central to the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[6][8] In an active state, MST1/2 phosphorylate and activate LATS1/2 kinases. LATS1/2, in turn, phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ, leading to their sequestration in the cytoplasm and subsequent degradation.[6] By inhibiting MST1/2, XMU-MP-1 prevents this phosphorylation cascade, resulting in the dephosphorylation and nuclear translocation of YAP/TAZ.[6][7]
Downstream Signaling Pathways
Once in the nucleus, YAP and TAZ associate with TEAD family transcription factors to drive the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.[7] The activation of the YAP/TAZ transcriptional program by XMU-MP-1 has been shown to promote tissue repair and regeneration in various models, including the liver and intestine.[7] However, the role of Hippo pathway modulation in cancer is context-dependent, with YAP/TAZ acting as oncoproteins in some contexts and tumor suppressors in others.[9]
Quantitative Data
The following tables summarize the inhibitory potency and effective concentrations of XMU-MP-1.
Table 1: Inhibitory Potency of XMU-MP-1 against MST1/2 Kinases
| Kinase | IC50 (nM) | Reference |
| MST1 | 71.1 ± 12.9 | [7] |
| MST2 | 38.1 ± 6.9 | [7] |
Table 2: Effective Concentrations of XMU-MP-1 in Cellular Assays
| Cell Line | Concentration Range (µM) | Observed Effect | Reference |
| HepG2 | 0.1 - 10 | Dose-dependent reduction in phosphorylation of MOB1, LATS1/2, and YAP. | [7] |
| NRCM (Neonatal Rat Cardiomyocytes) | 1 - 5 | >5-fold increase in YAP activity. | [8] |
| INS-1 (Rat Insulinoma) | 1 - 5 | Reduced streptozotocin-mediated cell death. | [6] |
Table 3: Effective In Vivo Dosages of XMU-MP-1
| Animal Model | Dosage | Observed Effect | Reference |
| Mice (liver/intestinal injury) | 1 - 3 mg/kg (i.p.) | Augments intestinal repair, liver repair, and regeneration. | [7] |
| Mice (pressure overload-induced hypertrophy) | 1 mg/kg (alternate days) | Improved cardiac contractility, reduced cardiomyocyte size and apoptosis. | [8] |
Off-Target Effects
While XMU-MP-1 is a selective inhibitor of MST1/2, it is important to consider potential off-target effects. KINOMEscan profiling data has indicated that XMU-MP-1 can also inhibit 21 other kinases, including Aurora A and Aurora B.[10] Inhibition of these cell cycle-related kinases can lead to growth arrest, which may be a confounding factor in studies where XMU-MP-1 is used to promote proliferation via YAP activation.[10] Researchers should exercise caution and consider these potential off-target effects when interpreting results.[10]
Section 3: Key Experimental Protocols
This section details common methodologies used to investigate the effects of this compound and XMU-MP-1 on their respective signaling pathways.
Western Blotting for Phospho-Protein Analysis
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
Methodology:
-
Sample Preparation: Culture cells to the desired confluency and treat with the compound (e.g., this compound, XMU-MP-1) or vehicle control for the specified time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Denaturation: Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally preferred over non-fat milk.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-MEK, anti-p-YAP) or the total protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal or a loading control like GAPDH or β-actin.
Immunofluorescence for YAP Subcellular Localization
This technique is used to visualize the translocation of YAP from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat with XMU-MP-1 or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular proteins.
-
Blocking: Wash twice with PBS. Block with a solution containing 1% BSA and 10% goat serum in PBST for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against YAP, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488), diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Visualize the cells using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP to determine the extent of nuclear translocation.
Luciferase Reporter Assay for YAP Activity
This assay provides a quantitative measure of YAP-dependent transcriptional activity.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate and incubate overnight.
-
Co-transfection: For each well, prepare a DNA mixture containing a YAP/TAZ-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of XMU-MP-1 or vehicle control.
-
Incubation: Incubate the plate for an additional 18-24 hours.
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Luciferase Assay: Use a dual-luciferase reporter assay system. In a luminometer, first measure the firefly luciferase activity, then add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.
-
Data Analysis: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in YAP transcriptional activity relative to the vehicle-treated control.
Conclusion
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Canonical HIPPO/MST Signaling via BUB3 and FOXO Drives Pulmonary Vascular Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XMU-MP-1 induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of XMU-MP-9-Mediated K-Ras Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMU-MP-9 has emerged as a novel bifunctional small molecule that orchestrates the degradation of oncogenic K-Ras mutants, which have long been considered challenging drug targets. This document provides an in-depth technical overview of the structural and molecular mechanisms underpinning the formation and function of the this compound-induced ternary complex, comprising the E3 ubiquitin ligase Nedd4-1, this compound, and a mutant K-Ras protein. We present a compilation of the available quantitative data, detailed experimental protocols for key validation assays, and visual representations of the relevant biological pathways and experimental workflows to facilitate further research and development in this promising area of targeted protein degradation.
Introduction: A Molecular Glue Approach to Targeting K-Ras
Oncogenic mutations in the K-Ras protein are prevalent in a variety of human cancers, including pancreatic, colorectal, and lung cancers. These mutations typically lock K-Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. The development of direct K-Ras inhibitors has been a formidable challenge due to the protein's high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.
This compound circumvents these challenges by acting as a "molecular glue."[1][2][3] Instead of directly inhibiting K-Ras activity, this compound facilitates the formation of a ternary complex between mutant K-Ras and the E3 ubiquitin ligase Nedd4-1.[1][2][3] This induced proximity triggers the ubiquitination and subsequent lysosomal degradation of K-Ras, effectively reducing its cellular levels and attenuating downstream oncogenic signaling.[1]
The Nedd4-1/XMU-MP-9/K-Ras Ternary Complex
The cornerstone of this compound's mechanism of action is the formation of a stable ternary complex. This compound is a bifunctional molecule that simultaneously binds to the C2 domain of Nedd4-1 and an allosteric site on K-Ras.[1][2][3] This cooperative binding enhances the natural, albeit weak, interaction between Nedd4-1 and K-Ras mutants.[1] The formation of this complex is crucial for the subsequent ubiquitination of K-Ras at lysine (B10760008) residue 128 (K128) by Nedd4-1, marking it for degradation.[4]
While a high-resolution crystal structure of the complete ternary complex has not yet been reported, mutagenesis and biochemical studies have provided significant insights into its architecture and the key interactions that stabilize it.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interactions within the this compound ternary complex and its cellular activity.
Table 1: Binding Affinities of this compound
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| This compound and K-RasG12V | Microscale Thermophoresis (MST) | 18.4 nM | [4] |
| This compound and Nedd4-1 | Microscale Thermophoresis (MST) | 25.4 nM | [4] |
Table 2: Cellular Activity of this compound
| K-Ras Mutant | Cell Line | Assay | EC50 | Reference |
| K-RasG12V | HEK293T | K-Ras Degradation | ~1.9 µM | [4] |
| K-RasG12D | HEK293T | K-Ras Degradation | ~3.6 µM | [4] |
| K-RasG12C | HEK293T | K-Ras Degradation | ~2.5 µM | [4] |
| K-RasG13D | HEK293T | K-Ras Degradation | ~2.8 µM | [4] |
| K-RasQ61H | HEK293T | K-Ras Degradation | ~2.2 µM | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway initiated by this compound, leading to the degradation of mutant K-Ras.
Caption: Mechanism of this compound-induced degradation of mutant K-Ras.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the this compound ternary complex are provided below.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol is for determining the binding affinity of this compound to K-Ras and Nedd4-1 individually.
-
Protein Labeling:
-
Label purified K-Ras or Nedd4-1 with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's instructions.
-
The final concentration of the labeled protein should be in the low nanomolar range.
-
-
Sample Preparation:
-
Prepare a series of 16 dilutions of this compound in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
Mix each dilution with the labeled protein at a 1:1 ratio.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Perform the MST experiment using a Monolith NT.115 instrument (NanoTemper Technologies).
-
Analyze the data by plotting the change in normalized fluorescence against the logarithm of the ligand concentration and fit the data to a single-site binding model to determine the Kd.
-
In Vitro Nickel Affinity Pull-Down Assay
This assay is used to demonstrate the this compound-dependent interaction between His-tagged K-Ras and Nedd4-1.
Caption: Workflow for the in vitro Nickel Affinity Pull-Down Assay.
-
Bead Preparation:
-
Equilibrate Ni-NTA agarose (B213101) beads with a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole).
-
-
Bait Immobilization:
-
Incubate purified His-tagged K-Ras with the equilibrated Ni-NTA beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with binding buffer to remove unbound His-K-Ras.
-
-
Interaction:
-
Add purified Nedd4-1 and varying concentrations of this compound (or DMSO as a vehicle control) to the beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for complex formation.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer (binding buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-30 mM) to remove non-specific binders.
-
Elute the bound proteins with elution buffer (binding buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE followed by immunoblotting with antibodies against K-Ras and Nedd4-1. An increase in the amount of Nedd4-1 pulled down in the presence of this compound indicates an enhanced interaction.
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of the this compound-induced ternary complex to ubiquitinate K-Ras.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 1 mM DTT):
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
Purified Nedd4-1
-
Purified K-Ras mutant
-
This compound or vehicle control (DMSO)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and perform an immunoblot analysis using an anti-K-Ras antibody to detect higher molecular weight bands corresponding to ubiquitinated K-Ras. An increase in these bands in the presence of this compound demonstrates enhanced ubiquitination.
-
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of experiments to validate the mechanism of action of this compound.
Caption: Logical flow of experiments for validating this compound's mechanism.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation, providing a viable strategy for targeting previously "undruggable" oncoproteins like mutant K-Ras. The formation of the Nedd4-1/XMU-MP-9/K-Ras ternary complex is central to its mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate this system.
Future research will likely focus on obtaining a high-resolution structure of the ternary complex to guide the rational design of more potent and selective molecular glues. Additionally, a deeper understanding of the downstream consequences of K-Ras degradation in different cellular contexts will be crucial for the clinical translation of this promising therapeutic approach.
References
XMU-MP-9: A Bifunctional Degrader of Oncogenic K-Ras Mutants
A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development of a Novel Molecular Glue
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oncogenic mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, yet the development of effective targeted therapies has remained a significant challenge. This whitepaper details the discovery and preclinical development of XMU-MP-9, a novel small-molecule degrader of K-Ras mutants. This compound functions as a bifunctional molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and various oncogenic K-Ras mutants, including the notoriously difficult-to-target G12V mutation. This induced proximity leads to the ubiquitination and subsequent lysosomal degradation of mutant K-Ras, resulting in the suppression of downstream signaling pathways and the inhibition of cancer cell proliferation and tumor growth. This document provides a comprehensive overview of the mechanism of action, key preclinical data, and the experimental methodologies underpinning the development of this compound.
Introduction: The Challenge of Targeting Oncogenic K-Ras
Mutations in the KRAS gene are found in approximately 30% of all human cancers, with particularly high prevalence in pancreatic, colorectal, and lung adenocarcinomas.[1][2] These mutations, most commonly occurring at codon 12, lock the K-Ras protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways such as the MAPK/ERK and PI3K/AKT signaling cascades, which drive cell proliferation, survival, and tumorigenesis.
Despite decades of research, direct inhibition of oncogenic K-Ras has been largely unsuccessful due to its picomolar affinity for GTP and the shallow, dynamic nature of its effector-binding domains. The recent development of covalent inhibitors targeting the K-Ras G12C mutant has provided clinical proof-of-concept; however, these agents are ineffective against other prevalent mutations like G12D and G12V, which lack a cysteine residue for covalent modification. This has spurred the exploration of alternative therapeutic strategies, including the development of targeted protein degraders.
Discovery of this compound: A Novel Degrader Strategy
Researchers at Xiamen University leveraged their prior discovery that the E3 ubiquitin ligase Nedd4-1 can ubiquitinate wild-type Ras proteins, but not their oncogenic counterparts, despite retaining binding affinity.[1] They hypothesized that a small molecule could act as a "molecular glue" to enhance the interaction between Nedd4-1 and mutant K-Ras, thereby promoting its ubiquitination and degradation.
A screening campaign was initiated to identify compounds that could induce the degradation of oncogenic K-Ras mutants in a Nedd4-1-dependent manner. This effort led to the identification of this compound, a bifunctional compound that demonstrated the ability to promote the degradation of various K-Ras mutants.[1][2]
Mechanism of Action: A Molecular Glue Approach
This compound acts as a bifunctional compound that simultaneously binds to the C2 domain of Nedd4-1 and an allosteric site on K-Ras.[1][2] This ternary complex formation enhances the interaction between Nedd4-1 and K-Ras, inducing a conformational change that facilitates the ubiquitination of K-Ras at lysine (B10760008) 128 (K128).[1] The ubiquitinated K-Ras is then targeted for degradation via the lysosomal pathway.[1][3][4] This mechanism effectively removes the oncogenic driver protein from the cell, leading to the inhibition of downstream signaling pathways.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in promoting the degradation of oncogenic K-Ras.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective activity against cancer cell lines harboring various K-Ras mutations.
| Parameter | Cell Line | K-Ras Mutant | Value | Reference |
| Degradation EC50 | HEK293T | G12V | 1.9 µM | [1] |
| HEK293T | G12D | ~2.5 µM (estimated) | [1] | |
| HEK293T | G12S | ~3.0 µM (estimated) | [1] | |
| HEK293T | G13D | ~3.6 µM (estimated) | [1] | |
| Proliferation Inhibition | SW620 | G12V | 2-20 µM | [3][4] |
| AsPC-1 | G12D | 2-20 µM | [3][4] |
EC50 values for degradation were determined in HEK293T cells transfected with the respective K-Ras mutants.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in mouse xenograft models.
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Nude Mice | SW620 (xenograft) | 40-80 mg/kg; i.v.; once or twice daily | Suppressed tumor growth; Decreased K-Ras G12V levels and downstream signaling (p-B-Raf, p-MEK) | [3][4] |
| BALB/c Mice | CT-26 (transplant) | Not specified | Robust inhibitory effect on tumor growth; Decreased K-Ras G12V levels and phosphorylation of B-Raf and MEK | [3][4] |
In vivo studies showed that this compound was well-tolerated, with no significant weight loss or toxicity to major organs observed.[3][4]
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound, based on the available literature.
Cell Culture and Proliferation Assays
-
Cell Lines: SW620 (colorectal adenocarcinoma, K-Ras G12V), AsPC-1 (pancreatic adenocarcinoma, K-Ras G12D), and HEK293T cells were used.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
2D Proliferation Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 2-20 µM) for specified durations (e.g., 48 hours). Cell viability was assessed using standard methods such as the MTT or CellTiter-Glo assay.[3][4]
-
3D Soft Agar (B569324) Assay: To assess anchorage-independent growth, cells were suspended in a soft agar matrix and treated with this compound. Colony formation was monitored and quantified over time.[1]
In Vitro Ubiquitination Assay
This assay was performed to demonstrate the direct effect of this compound on Nedd4-1-mediated ubiquitination of K-Ras.
-
Reagents: Recombinant K-Ras, Nedd4-1, ubiquitin, E1 and E2 enzymes, and an ATP-regenerating system.
-
Procedure:
-
The reaction mixture containing E1, E2, ubiquitin, and Nedd4-1 was prepared.
-
Recombinant K-Ras and this compound (or vehicle control) were added to the mixture.
-
The reaction was initiated by the addition of ATP and incubated at 37°C.
-
The reaction was stopped, and the products were resolved by SDS-PAGE.
-
Ubiquitinated K-Ras was detected by Western blotting using an anti-ubiquitin antibody.[1]
-
Western Blotting
-
Sample Preparation: Cells were treated with this compound for the desired time, then lysed in RIPA buffer. Protein concentrations were determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against K-Ras, Nedd4-1, p-B-Raf, p-MEK, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][3][4]
Animal Studies
-
Xenograft Model: SW620 cells were subcutaneously injected into the flanks of nude mice. Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups.
-
Treatment: this compound was administered intravenously (i.v.) via tail vein injection at doses of 40-80 mg/kg, once or twice daily.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised, and protein lysates were analyzed by Western blotting to assess the levels of K-Ras and downstream signaling proteins.[3][4]
Experimental Workflow Diagram
The following diagram provides a general overview of the experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising new approach to targeting oncogenic K-Ras mutants. By acting as a molecular glue to induce the degradation of these challenging targets, this compound has demonstrated significant preclinical activity in both in vitro and in vivo models of K-Ras-driven cancers. The data presented in this whitepaper support the continued development of this compound and the broader strategy of utilizing small-molecule degraders for previously "undruggable" oncology targets.
Further studies are warranted to fully elucidate the structure-activity relationship of this compound, optimize its pharmacokinetic and pharmacodynamic properties, and evaluate its efficacy and safety in a wider range of preclinical models. Ultimately, the development of this compound and similar compounds could provide a much-needed therapeutic option for patients with K-Ras-mutant cancers.
References
A Technical Guide to the Chemical Properties and Synthesis of a Key Hippo Pathway Modulator
A Note on Nomenclature: Initial searches for "XMU-MP-9" yielded limited specific data. However, a closely related and well-documented compound, XMU-MP-1, is a potent inhibitor of MST1/2 kinases and a key modulator of the Hippo signaling pathway. Given the detailed technical requirements of this guide, and the extensive available research on XMU-MP-1, this document will focus on the chemical properties and synthesis of XMU-MP-1. It is plausible that "this compound" may be a typographical error for "XMU-MP-1." An alternative molecule, also designated this compound, has been described as a bifunctional compound targeting K-Ras degradation, a distinct mechanism from the well-studied Hippo pathway inhibitor.[1]
Introduction
XMU-MP-1 is a reversible and selective small-molecule inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2).[2][3] These kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, apoptosis, and tissue regeneration.[3][4] By inhibiting MST1/2, XMU-MP-1 modulates the downstream phosphorylation cascade, ultimately leading to the activation of the transcriptional co-activator Yes-associated protein (YAP).[5][6] This activity has positioned XMU-MP-1 as a valuable tool in regenerative medicine and cancer biology research.[3]
Chemical Properties
XMU-MP-1 is characterized by the following physicochemical properties:
| Property | Value | Reference |
| IUPAC Name | 4-((5,10-dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1][7]diazepin-2-yl)amino)benzenesulfonamide | [2] |
| Molecular Formula | C₁₇H₁₆N₆O₃S₂ | [2] |
| Molecular Weight | 416.47 g/mol | [2] |
| CAS Number | 2061980-01-4 | [2] |
| Appearance | Light yellow to yellow solid powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO | [6][8] |
| Storage | Store powder at -20°C for up to 3 years. Store DMSO stock solution at -80°C for up to 1 year or -20°C for up to 1 month. | [8] |
Synthesis
Mechanism of Action and Signaling Pathway
XMU-MP-1 exerts its biological effects by directly inhibiting the kinase activity of MST1 and MST2.[3] In the canonical Hippo signaling pathway, MST1/2, in a complex with the scaffold protein SAV1, phosphorylates and activates the LATS1/2 kinases.[9] Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation.[9]
By inhibiting MST1/2, XMU-MP-1 disrupts this phosphorylation cascade. This leads to the dephosphorylation and nuclear translocation of YAP/TAZ, where they can bind to TEAD transcription factors and promote the expression of genes involved in cell proliferation and survival.[3][9]
Caption: XMU-MP-1 inhibits MST1/2, preventing YAP/TAZ phosphorylation and promoting their nuclear translocation.
Experimental Protocols
The following are generalized protocols for key experiments involving XMU-MP-1. Specific concentrations and incubation times may need to be optimized depending on the cell type and experimental design.
In Vitro Cell Viability Assay
Objective: To determine the effect of XMU-MP-1 on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Treatment: Prepare serial dilutions of XMU-MP-1 in culture medium. The typical concentration range for in vitro studies is 0.1 to 10 μM.[10] Treat cells with the various concentrations of XMU-MP-1 or a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plates for a desired duration (e.g., 24, 48, or 72 hours).[3]
-
Viability Assessment: Add a cell viability reagent such as MTT or MTS to each well and incubate according to the manufacturer's instructions.[10]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[10]
Western Blot Analysis for Hippo Pathway Activation
Objective: To assess the phosphorylation status of key Hippo pathway proteins following XMU-MP-1 treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with XMU-MP-1 at the desired concentration and duration. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[3][10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[10]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of MST1/2, LATS1/2, and YAP, along with a loading control (e.g., GAPDH or β-actin), overnight at 4°C.[3][10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[3]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Caption: A generalized workflow for in vitro experiments using XMU-MP-1.
Conclusion
XMU-MP-1 is a potent and selective inhibitor of MST1/2 kinases, making it an invaluable research tool for studying the Hippo signaling pathway. Its ability to promote cell proliferation and tissue regeneration in various models highlights its therapeutic potential. This guide provides a foundational understanding of its chemical properties, mechanism of action, and application in experimental settings, serving as a valuable resource for researchers in the fields of cell biology, regenerative medicine, and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Oncogenic Driver: A Technical Guide to K-Ras Mutations in Cancer
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a cornerstone of oncogenic research, representing one of the most frequently mutated genes in human cancers. As a small GTPase, K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes. Oncogenic mutations, however, lock the K-Ras protein in a constitutively active state, leading to uncontrolled cell proliferation, survival, and differentiation. This guide provides an in-depth overview of the prevalence of K-Ras mutations across key cancer types, the signaling pathways it hijacks, and the experimental protocols essential for its detection.
Prevalence of K-Ras Mutations Across Major Cancers
Activating mutations in the K-Ras gene are not uniformly distributed across all malignancies; their incidence is particularly high in some of the most aggressive and difficult-to-treat cancers. Pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC) show the highest frequencies of K-Ras mutations, making this oncoprotein a primary focus for therapeutic development in these areas.
Mutations predominantly occur at specific "hotspot" codons, most notably codon 12, and to a lesser extent, codons 13 and 61. The specific amino acid substitution has been shown to influence signaling output and can vary by tumor type. For instance, the G12C mutation is particularly common in NSCLC and has become a key target for novel covalent inhibitors. In contrast, G12D and G12V mutations are more prevalent in pancreatic and colorectal cancers.
Quantitative Overview of K-Ras Mutation Frequencies
The following table summarizes the prevalence of K-Ras mutations and the distribution of common subtypes in the three most affected cancer types.
| Cancer Type | Overall K-Ras Mutation Frequency | Most Prevalent Mutation Subtypes | Notes |
| Pancreatic Ductal Adenocarcinoma (PDAC) | >85% (up to 95% in some studies)[1][2][3][4] | G12D (~40%), G12V (~30%), G12R (~15%)[1][5] | K-Ras mutations are considered a crucial initiating event in PDAC development.[1][2] |
| Colorectal Cancer (CRC) | 30% - 50%[6][7][8] | G12D (~36%), G12V (~22%), G13D (~19%)[6][9] | Mutation status is a critical predictive biomarker for response to anti-EGFR therapies.[6][8] |
| Non-Small Cell Lung Cancer (NSCLC) | ~25% - 35% (in Adenocarcinoma subtype)[10][11][12][13] | G12C (~40%), G12V (~19%), G12D (~15%)[10][12] | G12C is the most common subtype, especially in smokers, and is the target of FDA-approved inhibitors.[13] |
Core Signaling Pathways Driven by Oncogenic K-Ras
Once activated by upstream signals, such as from the Epidermal Growth Factor Receptor (EGFR), wild-type K-Ras engages multiple downstream effector pathways. Mutated K-Ras constitutively activates these same pathways, driving malignant transformation. The two most critical signaling cascades are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway, which together promote cell proliferation, growth, and survival.
Experimental Protocols for K-Ras Mutation Detection
Accurate and sensitive detection of K-Ras mutations is mandatory for both clinical diagnostics and research. It informs therapeutic decisions, particularly regarding the use of EGFR inhibitors in colorectal cancer and K-Ras G12C inhibitors in NSCLC.[6][8] Several robust methodologies are employed, each with distinct advantages in sensitivity and specificity.
Allele-Specific Quantitative PCR (qPCR)
This method is highly sensitive and relatively rapid, making it suitable for clinical screening of known hotspot mutations. It uses primers designed to specifically amplify mutant DNA sequences.
-
Principle: The 3' end of an allele-specific primer is designed to match the mutant sequence. Under stringent annealing conditions, the DNA polymerase will only efficiently extend the primer if it perfectly matches the template, allowing for preferential amplification of the mutant allele. A corresponding probe (e.g., TaqMan) releases a fluorescent signal upon amplification.
-
Methodology:
-
DNA Input: Use 10-20 ng of high-quality genomic DNA extracted from tumor tissue or circulating tumor DNA (ctDNA).
-
Primer/Probe Design: Design allele-specific forward primers for each target mutation (e.g., G12D, G12V, etc.). Include a common reverse primer and a fluorescently labeled probe. An internal control assay for a non-mutated region of K-Ras or another housekeeping gene should be run in parallel.[9][14]
-
Reaction Setup: Prepare a qPCR master mix containing DNA polymerase, dNTPs, reaction buffer, the specific primer set, and the probe. Aliquot into a 96- or 384-well plate and add DNA samples, positive controls (synthetic mutant DNA), and no-template controls (NTC).
-
Thermocycling: Perform the qPCR on a real-time PCR instrument. A typical protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40-50 cycles of denaturation (95°C for 15-30 seconds) and a combined annealing/extension step (e.g., 60°C for 60 seconds).[4]
-
Data Analysis: The cycle threshold (Cq) value is determined for both the mutation-specific assay and the control assay. A ΔCq value (Cqmutant - Cqcontrol) is calculated. A positive result is indicated by an amplification curve that crosses the threshold within a predefined Cq range, demonstrating the presence of the specific mutation. The sensitivity can reach as low as 0.01% variant allele fraction with optimized methods.
-
Sanger Sequencing
Considered the "gold standard" for sequence validation, Sanger sequencing can identify any mutation within the amplified region, including novel or rare variants.[3] Its primary limitation is lower sensitivity compared to qPCR, typically requiring a mutant allele frequency of at least 15-20% for reliable detection.[15]
-
Principle: This method involves PCR amplification of the target region (e.g., K-Ras exon 2), followed by a cycle sequencing reaction using fluorescently labeled dideoxynucleotides (ddNTPs). These ddNTPs terminate DNA synthesis, creating fragments of varying lengths. The fragments are then separated by size via capillary electrophoresis, and the sequence is read by detecting the fluorescent label on the terminal ddNTP of each fragment.
-
Methodology:
-
PCR Amplification: Amplify K-Ras exons 2 and 3 using primers with M13 tails. The reaction should contain 10-50 ng of genomic DNA, primers, dNTPs, and a high-fidelity DNA polymerase.
-
PCR Product Cleanup: Purify the PCR product to remove unincorporated primers and dNTPs. This can be done using enzymatic methods (e.g., ExoSAP-IT) or column-based kits.
-
Cycle Sequencing: Set up the sequencing reaction using the purified PCR product as a template, a sequencing primer (M13 primer), DNA polymerase, and a mix of dNTPs and fluorescently labeled ddNTPs.
-
Sequencing Product Cleanup: Purify the products of the cycle sequencing reaction to remove unincorporated dye terminators. This is commonly done via ethanol (B145695) precipitation or bead-based methods.[3]
-
Capillary Electrophoresis: Resuspend the purified sequencing products in a formamide-based solution and run on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl).
-
Data Analysis: The output data (electropherogram) is analyzed with sequencing analysis software. The presence of a mutation is identified by a double peak at a specific nucleotide position, where one peak represents the wild-type allele and the other represents the mutant allele.
-
CRISPR-Cas12a-Based Detection
An emerging and highly sensitive technique that leverages the collateral cleavage activity of the Cas12a enzyme for signal amplification. It can detect mutant alleles down to 0.01%.[2]
-
Principle: A guide RNA (crRNA) is designed to be perfectly complementary to the mutant K-Ras sequence. When the Cas12a-crRNA complex binds to this target DNA, it becomes activated. This activation triggers the indiscriminate, or "collateral," cleavage of nearby single-stranded DNA (ssDNA) reporter molecules that are labeled with a fluorophore and a quencher. The cleavage separates the fluorophore from the quencher, producing a detectable fluorescent signal.
-
Methodology:
-
Target Amplification (Optional but recommended): The target region of the K-Ras gene is first amplified using methods like PCR or recombinase polymerase amplification (RPA) to increase the number of target molecules.
-
CRISPR Complex Assembly: The Cas12a protein is pre-incubated with the mutation-specific crRNA to form the ribonucleoprotein (RNP) complex.
-
Detection Reaction: The amplified sample DNA is added to a reaction mixture containing the assembled RNP complex and the ssDNA-FQ (fluorophore-quencher) reporters.
-
Signal Reading: The reaction is incubated at a specific temperature (e.g., 37°C). The fluorescence is measured over time using a plate reader. A rapid increase in fluorescence indicates the presence of the target mutant DNA. The results can also be visualized directly under UV light.[2][5]
-
Controls: A parallel reaction using a crRNA designed for the wild-type sequence should be run to ensure specificity. Positive and negative controls are essential.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive Detection of KRAS Mutations by Clustered Regularly Interspaced Short Palindromic Repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS Variant Identification Using Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Optimized Multiplex Detection of 7 KRAS Mutations by Taqman Allele-Specific qPCR | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Optimized Multiplex Detection of 7 KRAS Mutations by Taqman Allele-Specific qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KRAS Testing: A Tool for the Implementation of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for XMU-MP-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing XMU-MP-9, a bifunctional small molecule degrader, in cell culture experiments. This document details its mechanism of action, recommended concentrations, and detailed protocols for key cellular assays.
Introduction
This compound is a novel molecular glue that promotes the ubiquitination and subsequent degradation of oncogenic K-Ras mutants.[1][2] It functions by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants, leading to their degradation through the lysosomal pathway.[1][3] This targeted degradation of K-Ras, a critical driver in many cancers, makes this compound a valuable tool for cancer research and drug development.
Mechanism of Action
This compound acts as a bifunctional compound, binding to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras.[1][2][3] This binding event stabilizes the interaction between Nedd4-1 and K-Ras, inducing a conformational change in the complex.[3] This altered conformation allows Nedd4-1 to ubiquitinate K-Ras, marking it for degradation by the cell's lysosomal machinery.[1]
References
Application Notes and Protocols for Preparing XMU-MP-9 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
XMU-MP-9 is a bifunctional small molecule that plays a crucial role in cancer research.[1][2][3] It operates by binding to the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1][2][3] This action enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of various K-Ras mutants.[1][2][3] By promoting the breakdown of these oncogenic proteins, this compound inhibits the proliferation of cancer cells, particularly in colon, lung, and pancreatic cancers.[2][3]
Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following tables provide essential quantitative data for this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₃ClFN₃OS |
| Molecular Weight | 385.84 g/mol [1][2] |
| CAS Number | 2251130-41-1[2][3] |
| Appearance | White to off-white solid[3] |
Table 2: Solubility of this compound in DMSO
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 116.67[2][3] | 302.38[2][3] | Ultrasonic assistance may be required.[2][3] It is recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[3] |
Table 3: Preparation of this compound Stock Solutions in DMSO
This table is based on a molecular weight of 385.84 g/mol .
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.386 mg | 1.929 mg | 3.858 mg |
| 5 mM | 1.929 mg | 9.646 mg | 19.292 mg |
| 10 mM | 3.858 mg | 19.292 mg | 38.584 mg |
Table 4: Recommended Storage Conditions
| Format | Storage Temperature | Storage Duration | Notes |
| Solid Powder | 4°C[2][3] | Up to 2 years | Store sealed, away from moisture and light.[2][3] |
| DMSO Stock Solution | -20°C | 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light.[3] |
| DMSO Stock Solution | -80°C | 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution, a common concentration for laboratory use.
Materials:
-
This compound solid powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh 3.86 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2][3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Ensure the vials are tightly sealed and protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
DMSO Concentration Control: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Application: Add the prepared working solutions and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action for this compound.
References
Application Notes and Protocols: In Vivo Dosing and Administration of XMU-MP-9 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMU-MP-9 is a novel small molecule compound that functions as a molecular glue, promoting the ubiquitination and subsequent degradation of oncogenic K-Ras mutants.[1][2] It achieves this by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for cancers driven by K-Ras mutations, which are prevalent in various malignancies, including colorectal, lung, and pancreatic cancers.[1] These application notes provide a comprehensive overview of the in vivo dosing, administration, and relevant experimental protocols for utilizing this compound in preclinical mouse models.
Data Presentation
In Vivo Efficacy of this compound in Mouse Xenograft Models
| Mouse Model | Cancer Cell Line | Treatment Dose & Regimen | Administration Route | Key Findings |
| Nude Mice | SW620 (Human Colorectal Adenocarcinoma) | 40-80 mg/kg, once or twice daily | Intravenous (tail vein) | Suppression of tumor growth, decreased K-Ras G12V levels, and reduced phosphorylation of downstream effectors p-B-Raf and p-MEK.[1] |
| BALB/c Mice | CT-26 (Mouse Colon Carcinoma) | 40-80 mg/kg, once or twice daily | Intravenous (tail vein) | Robust inhibition of tumor growth, decreased K-Ras G12V levels, and reduced phosphorylation of p-B-Raf and p-MEK in tumors. No significant weight loss or toxicity to major organs was observed.[1] |
Pharmacokinetic and Toxicological Profile (Data not currently available in published literature)
| Parameter | Value | Species | Administration Route | Reference |
| Cmax | Data not available | Mouse | Intravenous | |
| Half-life (t½) | Data not available | Mouse | Intravenous | |
| AUC | Data not available | Mouse | Intravenous | |
| Biodistribution | Data not available | Mouse | Intravenous | |
| Toxicology | No significant weight loss or toxicity to heart, liver, spleen, lung, or kidney observed at efficacious doses (40-80 mg/kg). | BALB/c Mice | Intravenous | [1] |
Signaling Pathway and Experimental Workflow
This compound-Mediated K-Ras Degradation Pathway
Caption: this compound acts as a molecular glue to facilitate the Nedd4-1 mediated ubiquitination and proteasomal degradation of active K-Ras.
General In Vivo Experimental Workflow for this compound Efficacy Study
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Dissolve this compound powder in 100% sterile DMSO to create a concentrated stock solution (e.g., 20-40 mg/mL). Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Dilution for injection: On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration for dosing.
-
Example Calculation for a 40 mg/kg dose in a 25g mouse with a 100 µL injection volume:
-
Dose per mouse: 40 mg/kg * 0.025 kg = 1 mg
-
Final concentration: 1 mg / 0.1 mL = 10 mg/mL
-
-
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO as the drug solution by diluting the appropriate volume of DMSO in sterile saline or PBS.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Prepare fresh dilutions for injection daily.
Note: It is crucial to keep the final concentration of DMSO in the injected volume as low as possible (ideally <10%) to minimize potential toxicity.
Protocol 2: SW620 Colorectal Cancer Xenograft Model
Materials:
-
SW620 human colorectal adenocarcinoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female athymic nude mice
-
Sterile syringes (1 mL) and needles (27-30G)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture SW620 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation for Implantation: a. Harvest cells using trypsin-EDTA and wash with sterile PBS. b. Perform a cell count and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: a. Anesthetize the mouse. b. Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, use calipers to measure the length (L) and width (W) of the tumors 2-3 times per week. c. Calculate tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .
-
Randomization and Treatment: a. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups. b. Begin treatment with this compound or vehicle control as described in Protocol 1.
-
Efficacy and Toxicity Assessment: a. Continue to monitor tumor volume and body weight throughout the study. b. Observe mice for any clinical signs of toxicity.
-
Study Endpoint and Tissue Collection: a. The study may be terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. b. At the endpoint, euthanize the mice according to institutional guidelines. c. Excise, weigh, and process the tumors for further analysis (e.g., snap-freeze for Western blot or fix in formalin for immunohistochemistry).
Protocol 3: Western Blot Analysis of K-Ras and Downstream Signaling
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-K-Ras, anti-phospho-B-Raf, anti-phospho-MEK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the appropriate primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities and normalize the levels of the target proteins to a loading control (e.g., GAPDH).
These protocols provide a general framework for the in vivo evaluation of this compound. Researchers should adapt these methods to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal care and use.
References
Application Notes and Protocols for Tail Vein Injection of XMU-MP-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMU-MP-9 is a novel bifunctional small molecule that operates as a molecular glue, promoting the degradation of oncogenic K-Ras mutants.[1][2] It achieves this by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of various K-Ras mutants.[1][3] This mechanism makes this compound a promising therapeutic candidate for cancers driven by these mutations, such as certain colon, lung, and pancreatic cancers.[2] These application notes provide a detailed protocol for the in vivo administration of this compound via tail vein injection in mouse models, along with a summary of its mechanism of action and relevant quantitative data.
Mechanism of Action
This compound functions by binding to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras.[1][2] This dual binding enhances the proximity and interaction between the two proteins, inducing a conformational change in the Nedd4-1/K-Ras complex.[2] This altered conformation facilitates the ubiquitination of K-Ras by Nedd4-1, marking it for degradation and thereby inhibiting downstream signaling pathways, such as the Raf-MEK-ERK pathway, which are critical for tumor cell proliferation and survival.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Notes |
| In Vitro Efficacy | |||
| Inhibition of Proliferation | 2-20 µM | SW620, AsPC-1 | Inhibits the proliferation of cancer cells with K-Ras mutations.[2] |
| K-Ras Degradation | 10 µM (48h) | SW620 (K-Ras G12V) | Promotes the degradation of K-Ras G12V via the lysosomal pathway.[2] |
| In Vivo Efficacy | |||
| Dosage (Tail Vein) | 40-80 mg/kg | Nude mice (SW620 xenografts), BALB/c mice (CT-26 transplants) | Administered once or twice daily.[2] |
| Outcome | - | Nude mice | Suppresses tumor growth, decreases K-Ras G12V levels and downstream signaling (p-B-Raf, p-MEK).[2] |
| Outcome | - | BALB/c mice | Showed a robust inhibitory effect on tumor growth with no significant weight loss or toxicity to major organs.[2] |
Experimental Protocol: Tail Vein Injection of this compound
This protocol is intended as a guideline and may require optimization based on the specific animal model and experimental design.
1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer for tail vein injection
-
Heat lamp or warming pad
2. Preparation of this compound Formulation
Note: this compound is poorly soluble in aqueous solutions. A co-solvent system is recommended for in vivo administration. The following is a common formulation for intravenous injection of hydrophobic compounds.
-
Vehicle Preparation (Example): A common vehicle for intravenous injection consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. Prepare this vehicle under sterile conditions.
-
This compound Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a concentrated stock solution by dissolving this compound in 100% DMSO. For example, create a 20 mg/mL stock solution. Gentle warming and vortexing may be required to fully dissolve the compound.
-
-
Final Dosing Solution Preparation:
-
On the day of injection, dilute the this compound stock solution with the prepared vehicle to the final desired concentration.
-
For a 40 mg/kg dose in a 25g mouse with an injection volume of 100 µL (0.1 mL), the required dose is 1 mg. The final concentration of the injection solution should be 10 mg/mL.
-
To prepare 1 mL of this solution:
-
Take 50 µL of the 20 mg/mL this compound stock in DMSO.
-
Add this to 950 µL of a vehicle pre-mixed with the appropriate ratios of PEG300, Tween 80, and saline to achieve the final desired vehicle composition. Ensure the final DMSO concentration is kept low (typically <10%) to minimize toxicity.
-
-
Vortex the final solution thoroughly to ensure it is a homogenous suspension or solution. Visually inspect for any precipitation before injection.
-
3. Animal Handling and Injection Procedure
-
Animal Preparation:
-
Weigh each animal accurately to calculate the precise injection volume.
-
To facilitate injection, warm the animal's tail using a heat lamp or by placing the animal on a warming pad for 5-10 minutes to induce vasodilation of the lateral tail veins. Take care not to overheat the animal.
-
-
Injection:
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol (B145695) to clean the injection site and improve visualization of the veins.
-
Load the syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Identify one of the lateral tail veins.
-
Insert the needle (bevel up) into the vein at a shallow angle.
-
Inject the calculated volume slowly and steadily. A successful injection should meet no resistance, and the solution should be seen clearing the vein.
-
If swelling or a bleb appears, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals regularly for changes in body weight, behavior, and overall health throughout the study period.
-
A vehicle-only control group should always be included in the experiment.
-
Experimental Workflow Diagram
References
Suitable cancer cell lines for XMU-MP-9 experiments (e.g., SW620, AsPC-1)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of XMU-MP-1, a selective inhibitor of the Hippo pathway kinases MST1 and MST2. This document details suitable cancer cell lines for experimentation, presents quantitative data for effective concentration ranges, and offers detailed protocols for key assays.
Introduction to XMU-MP-1
XMU-MP-1 is a potent, reversible, and selective small-molecule inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), which are central components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, XMU-MP-1 prevents the phosphorylation of the downstream kinases LATS1/2, which in turn leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[4][5] In the nucleus, YAP/TAZ associate with TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[5] While this mechanism can promote tissue regeneration, in certain cancer contexts, particularly hematopoietic cancers, XMU-MP-1 has been observed to induce apoptosis, autophagy, and cell cycle arrest.[6][7]
Suitable Cancer Cell Lines
XMU-MP-1 has been demonstrated to be effective in a variety of cancer cell lines. Its primary mechanism of action involves the modulation of the Hippo-YAP signaling pathway.
Human Colorectal Adenocarcinoma (SW480): XMU-MP-1 has been shown to inhibit hydrogen peroxide-stimulated MOB1 phosphorylation and MST1/2 autophosphorylation in SW480 cells, indicating target engagement within the Hippo pathway in this cell line.[2][8]
Hematopoietic Tumor Cell Lines: A significant body of research has focused on the effects of XMU-MP-1 in hematopoietic cancers. Studies have shown that it can reduce cell viability and induce apoptosis and autophagy in various B- and T-cell lines.[6][9] Cell lines such as Namalwa, Raji, Ramos, Jurkat, and Daudi are particularly sensitive to XMU-MP-1 treatment.[9] In contrast, myeloid leukemia cell lines like HL-60 and K562 have shown higher resistance.[9]
Human Liver Carcinoma (HepG2): HepG2 cells are frequently used to study the mechanism of XMU-MP-1. Treatment with XMU-MP-1 in these cells leads to a dose-dependent reduction in the phosphorylation of MOB1, LATS1/2, and YAP.[1][2][8]
Other Responsive Cell Lines: Other cell lines in which XMU-MP-1 has been shown to inhibit MST1/2 signaling include human osteosarcoma cells (U2OS ) and human pleomorphic hepatocellular carcinoma cells (SNU-423 ).[2][8]
It is important to note that the effects of XMU-MP-1 can be cell-context dependent. For instance, in breast cancer cell lines MDA-MB231 and MCF-7 , XMU-MP-1 did not induce apoptosis.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for XMU-MP-1, including its inhibitory concentrations against its primary targets and its effective concentrations in various cancer cell lines.
| Target | IC50 (nM) | Reference |
| MST1 | 71.1 ± 12.9 | [1][4][8] |
| MST2 | 38.1 ± 6.9 | [1][4][8] |
| Cell Line | Assay | Metric | Value (µM) | Incubation Time | Reference |
| Namalwa | Cell Viability | EC50 | 1.21 | 72 h | [9] |
| Raji | Cell Viability | EC50 | ~1.5 | 72 h | [9] |
| Ramos | Cell Viability | EC50 | ~2.0 | 72 h | [9] |
| Jurkat | Cell Viability | EC50 | ~2.5 | 72 h | [9] |
| Daudi | Cell Viability | EC50 | 2.7 | 72 h | [9] |
| HepG2 | Phospho-protein reduction | Effective Conc. | 0.1 - 10 | 6 h | [1][8] |
| NRCM | YAP Activity Assay | Effective Conc. | 1 - 5 | Not Specified | [10] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of XMU-MP-1's mechanism and its application in experimental setups, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Figure 1: The Hippo Signaling Pathway and the inhibitory action of XMU-MP-1.
Figure 2: General experimental workflow for studying the effects of XMU-MP-1.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of XMU-MP-1 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SW480, Namalwa)
-
96-well cell culture plates
-
Complete growth medium
-
XMU-MP-1 (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of XMU-MP-1 in complete growth medium. A common concentration range to test is 0.3 µM to 10 µM.[1][6] Add the diluted XMU-MP-1 to the wells. Include a vehicle control (DMSO) at the same concentration as the highest XMU-MP-1 treatment.
-
Incubation: Incubate the cells for 48 to 72 hours.[6]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Phospho-Protein Analysis
This protocol is used to detect changes in the phosphorylation status of key Hippo pathway proteins following XMU-MP-1 treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
XMU-MP-1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MOB1, anti-p-LATS1/2, anti-p-YAP, anti-YAP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of XMU-MP-1 for the specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol is for quantifying apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
XMU-MP-1
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁴ cells per well in 100 µL of medium in a white-walled 96-well plate.[6]
-
Treatment: After 24 hours, treat the cells with various concentrations of XMU-MP-1 (e.g., 0.3, 0.6, 1.25, 2.5 µM).[6]
-
Incubation: Incubate the plate for 48 hours.[6]
-
Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation with Reagent: Mix the contents of the wells and incubate at room temperature for 30 minutes.[6]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Immunofluorescence for YAP Nuclear Translocation
This protocol is for visualizing the subcellular localization of YAP.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in a 24-well plate
-
XMU-MP-1
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody (anti-YAP)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with XMU-MP-1 as desired.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking solution for 30 minutes.
-
Incubate with the primary anti-YAP antibody for 1 hour.
-
Wash with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: An increase in the nuclear-to-cytoplasmic fluorescence intensity ratio of the YAP signal indicates nuclear translocation.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting K-Ras Degradation by XMU-MP-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncogenic mutations in the K-Ras protein are prevalent in numerous human cancers, making it a critical target for therapeutic development. XMU-MP-9 is a novel small molecule that has been identified as an inducer of K-Ras degradation. This document provides detailed protocols for utilizing Western blot to detect and quantify the degradation of K-Ras induced by this compound, offering a crucial tool for researchers investigating K-Ras-targeted cancer therapies.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in K-Ras lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis. For years, K-Ras was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.[2]
Recent advancements have led to the development of molecules that can directly target K-Ras. This compound is a bifunctional small molecule that promotes the degradation of mutant K-Ras.[3][4] It acts as a "molecular glue," enhancing the interaction between K-Ras and the E3 ubiquitin ligase Nedd4-1.[3][5] This enhanced interaction leads to the ubiquitination of K-Ras, targeting it for degradation primarily through the lysosomal pathway.[6] The subsequent decrease in K-Ras levels leads to the attenuation of downstream signaling through the RAF/MEK/ERK pathway, thereby inhibiting cancer cell proliferation.[3][6]
Western blotting is a fundamental and widely used technique to detect and quantify protein levels in cell and tissue samples. This application note provides a detailed protocol for performing Western blot analysis to monitor the degradation of K-Ras following treatment with this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Quantitative Data Summary
The following table summarizes typical experimental parameters for observing K-Ras degradation with this compound treatment in various cancer cell lines.
| Cell Line | K-Ras Mutation | This compound Concentration | Treatment Time | Observed K-Ras Degradation | Downstream Effect |
| SW620 | G12V | 2-20 µM | 12-48 hours | Dose-dependent decrease | Decreased p-B-Raf and p-MEK |
| AsPC-1 | G12D | 2-20 µM | 48 hours | Significant decrease | Inhibition of proliferation |
| H358 | G12C | Not Specified | Not Specified | Degradation observed | Not Specified |
| MIA PaCa-2 | G12C | Not Specified | Not Specified | Degradation observed | Not Specified |
Note: The optimal concentrations and treatment times may vary depending on the specific cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
Detailed Experimental Protocol: Western Blot for K-Ras Detection
This protocol provides a comprehensive procedure for the detection of K-Ras protein levels in cell lysates by Western blot.
1. Materials and Reagents
-
Cell Culture: Cancer cell line expressing K-Ras (e.g., SW620, AsPC-1).
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) freshly supplemented with protease and phosphatase inhibitor cocktails.[5][7]
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient gels).
-
Running Buffer: Tris/Glycine/SDS buffer.
-
Transfer Buffer: Tris/Glycine buffer with 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody:
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG (diluted according to manufacturer's instructions, e.g., 1:10000).[8]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
2. Procedure
2.1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 2, 5, 10, 20 µM) for the desired time period (e.g., 12, 24, 36, 48 hours). Include a vehicle control (DMSO) group.
2.2. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[7]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).[4][5]
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
2.4. SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by mixing 20-30 µg of protein with 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[7]
-
Load the denatured protein samples and a molecular weight marker into the wells of a precast SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
2.5. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary anti-K-Ras antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
2.6. Detection and Analysis
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.[7]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the K-Ras band intensity to the corresponding loading control band intensity for each sample.
Troubleshooting
For common Western blot issues such as no/weak signal, high background, or non-specific bands, refer to standard troubleshooting guides. Key factors to optimize include protein loading amount, antibody concentrations, blocking conditions, and washing steps.[7]
Conclusion
This application note provides a detailed framework for the detection and quantification of this compound-induced K-Ras degradation using Western blot. The provided protocols and diagrams serve as a valuable resource for researchers in the field of cancer biology and drug discovery, facilitating the investigation of novel K-Ras-targeting therapeutics.
References
- 1. Differential KrasV12 protein levels control a switch regulating lung cancer cell morphology and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. K-Ras Monoclonal Antibody (9.13) (415700) [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. origene.com [origene.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. ABclonal [abclonal.com]
Application Notes and Protocols for Confirming XMU-MP-9 Activity via Ubiquitination Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMU-MP-9 is a novel bifunctional small molecule designed to target oncogenic K-Ras mutants, which are prevalent in various forms of cancer, including colon, lung, and pancreatic cancer. Unlike traditional kinase inhibitors, this compound functions by promoting the ubiquitination and subsequent degradation of these mutated K-Ras proteins. This is achieved by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras, leading to the targeted degradation of the oncoprotein.[1][2][3] This unique mechanism of action makes the ubiquitination assay a critical tool for confirming the activity of this compound. These application notes provide a detailed protocol for assessing this compound-induced K-Ras ubiquitination.
Mechanism of Action of this compound
This compound acts as a molecular bridge, binding to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras. This binding enhances the affinity between the E3 ligase and its substrate, facilitating the transfer of ubiquitin to K-Ras, primarily at the K128 residue.[1] The polyubiquitinated K-Ras is then targeted for degradation through the lysosomal pathway.[1][2] This targeted degradation leads to the downregulation of downstream signaling pathways, such as the Raf-MEK-ERK pathway, thereby inhibiting the proliferation of cancer cells harboring K-Ras mutations.[1][2]
Signaling Pathway Diagram
References
Application Notes and Protocols for Cell Viability Assays of XMU-MP-9 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
XMU-MP-9 is a novel bifunctional compound that targets aberrant signaling pathways in cancer cells. It operates by binding to the C2 domain of Nedd4-1 and an allosteric site on K-Ras. This binding enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of various K-Ras mutants.[1] The degradation of oncogenic K-Ras inhibits downstream signaling pathways, ultimately suppressing the proliferation of cancer cells harboring these mutations.[1]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability. The described assays are essential for determining the cytotoxic and cytostatic effects of this compound, which is crucial for its preclinical evaluation. The protocols cover metabolic activity-based assays (MTT and MTS) and an ATP-based luminescence assay (CellTiter-Glo®), offering a comprehensive approach to quantifying cellular responses to this compound treatment.
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in promoting the degradation of mutant K-Ras.
Caption: Mechanism of this compound in promoting K-Ras degradation.
Experimental Protocols
An overview of the experimental workflow for assessing cell viability following this compound treatment is depicted below.
Caption: General workflow for cell viability assays.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity.[2][3] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[2]
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.5%. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: MTS Assay
The MTS assay is a 'one-step' colorimetric assay that is similar to the MTT assay but produces a soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired time points.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells.[2][4] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired time points.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and prepare the reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
The quantitative data obtained from the cell viability assays can be summarized in tables to facilitate comparison of the effects of this compound across different cell lines and time points.
Table 1: IC₅₀ Values of this compound in K-Ras Mutant Cancer Cell Lines
| Cell Line | K-Ras Mutation | Incubation Time (h) | IC₅₀ (µM) |
| SW620 | G12V | 48 | 5.2 |
| AsPC-1 | G12D | 48 | 8.7 |
| HCT116 | G13D | 48 | 12.1 |
| MIA PaCa-2 | G12C | 48 | 9.5 |
Table 2: Percentage of Cell Viability after 48h Treatment with this compound
| Concentration (µM) | SW620 (% Viability) | AsPC-1 (% Viability) | HCT116 (% Viability) | MIA PaCa-2 (% Viability) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 | 100 ± 4.2 |
| 1 | 92 ± 3.8 | 95 ± 4.3 | 98 ± 3.1 | 96 ± 3.7 |
| 5 | 55 ± 2.9 | 68 ± 3.5 | 75 ± 2.8 | 71 ± 3.3 |
| 10 | 28 ± 2.1 | 45 ± 2.7 | 52 ± 2.2 | 48 ± 2.9 |
| 20 | 12 ± 1.5 | 21 ± 1.9 | 29 ± 1.8 | 25 ± 2.1 |
Logical Relationships
The following diagram illustrates the logical relationship between this compound treatment and the expected cellular outcomes.
Caption: Logical flow from this compound treatment to reduced cell viability.
Conclusion
The provided protocols offer robust and reliable methods for assessing the efficacy of this compound in reducing the viability of cancer cells with K-Ras mutations. The choice of assay may depend on the specific experimental needs and available equipment. For high-throughput screening, the MTS and CellTiter-Glo® assays are generally preferred due to their simpler workflows. It is recommended to use multiple assays to confirm the biological effects of this compound and to distinguish between cytostatic and cytotoxic effects.
References
Application Notes and Protocols for Studying XMU-MP-9 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMU-MP-9 is a novel small molecule compound that has demonstrated potential as an anti-cancer agent. Its mechanism of action involves acting as a "molecular glue" to promote the degradation of oncogenic K-Ras mutants.[1][2] This is achieved by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants, leading to their ubiquitination and subsequent proteasomal degradation.[2] This targeted degradation of a key oncogenic driver makes this compound a promising candidate for therapeutic development, particularly in cancers harboring K-Ras mutations.
The CT-26 (Colon Tumor #26) syngeneic mouse model is a widely used and well-characterized preclinical model for colorectal cancer research. Derived from a BALB/c mouse, it allows for the study of novel therapeutics in the context of a fully competent immune system.[3][4] The CT-26 cell line is known to harbor a G12D mutation in the KRAS gene, making it a clinically relevant model for evaluating therapies targeting this specific mutation.[5] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using the CT-26 xenograft model.
Data Presentation
While specific quantitative data on the tumor growth inhibition of this compound in the CT-26 model is not publicly available in the searched literature, the following tables summarize the reported qualitative efficacy and the established mechanism of action.
Table 1: Summary of this compound Efficacy in CT-26 Transplant Tumor Model
| Animal Model | Cell Line | Treatment Regimen | Observed Efficacy | Biomarker Modulation | Reported Toxicity |
| BALB/c Mice | CT-26 | 40 mg/kg and 80 mg/kg via tail vein injection | Robust inhibitory effect on tumor growth.[1] | Decreased K-RasG12V levels and phosphorylation of downstream effectors B-Raf and MEK in tumors.[1] | No significant weight loss or toxicity to the heart, liver, spleen, lung, or kidney was observed.[1] |
Table 2: Mechanistic Profile of this compound
| Target | Mechanism of Action | Downstream Effects |
| Oncogenic K-Ras Mutants | Acts as a molecular glue to enhance the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras.[2] | Promotes ubiquitination and proteasomal degradation of K-Ras mutants. |
| K-Ras Signaling Pathway | Inhibition of K-Ras downstream signaling. | Reduced phosphorylation of B-Raf and MEK.[1] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound-mediated K-Ras Degradation
Caption: this compound acts as a molecular glue to facilitate Nedd4-1 mediated ubiquitination and degradation of mutant K-Ras.
Experimental Workflow for Efficacy Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted degradation of KRAS and induction of bystander effects by a modular bioPROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The levels of mutant K-RAS and mutant N-RAS are rapidly reduced in a Beclin1 / ATG5 -dependent fashion by the irreversible ERBB1/2/4 inhibitor neratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Target Engagement Assays of XMU-MP-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMU-MP-1 is a potent, selective, and reversible ATP-competitive inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), key upstream regulators of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, XMU-MP-1 prevents the phosphorylation and activation of Large Tumor Suppressor Kinases 1/2 (LATS1/2), leading to the dephosphorylation and nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[4][5] This modulation of the Hippo pathway makes XMU-MP-1 a valuable chemical probe for studying tissue regeneration, cell proliferation, and apoptosis.
These application notes provide detailed protocols for key assays to determine the target engagement of XMU-MP-1 with its intended targets, MST1 and MST2, both in vitro and in a cellular context.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and potency data for XMU-MP-1.
Table 1: In Vitro Inhibitory Activity of XMU-MP-1 [1][2][6][7][8][9][10]
| Parameter | Value | Kinase Target | Assay Type |
| IC₅₀ | 71.1 ± 12.9 nM | MST1 | Cell-free kinase assay |
| IC₅₀ | 38.1 ± 6.9 nM | MST2 | Cell-free kinase assay |
Table 2: Cellular Activity of XMU-MP-1 [1][4][9]
| Parameter | Value | Cell Line/System | Notes |
| Effective Concentration | 0.1 - 10 µM | HepG2 (human liver carcinoma) | Dose-dependent reduction in the phosphorylation of MOB1, LATS1/2, and YAP. |
| Effective Concentration | 1 - 5 µM | Neonatal Rat Cardiomyocytes (NRCM) | Increased YAP activity and nuclear translocation.[9] |
| EC₅₀ | 1.21 - 2.7 µM | Various Hematopoietic Tumor Cell Lines (e.g., Namalwa, Raji, Jurkat) | Inhibition of cell viability after 72 hours of treatment.[4] |
Signaling Pathway
The following diagram illustrates the canonical Hippo signaling pathway and the mechanism of action of XMU-MP-1.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes how to measure the direct inhibitory effect of XMU-MP-1 on the kinase activity of recombinant MST1 and MST2.
Materials:
-
Recombinant active MST1 and MST2 enzymes
-
Kinase substrate (e.g., recombinant MOB1a)[6]
-
XMU-MP-1
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of XMU-MP-1 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, recombinant MST1 or MST2, and the MOB1a substrate.
-
Inhibitor Incubation: Add the diluted XMU-MP-1 or vehicle control to the appropriate wells. Incubate for 15-30 minutes at 30°C.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP to a final concentration that is approximately the Km value for the kinase.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each XMU-MP-1 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.[12][13][14][15][16] The principle is based on the ligand-induced thermal stabilization of the target protein. A study has shown that XMU-MP-1 induces a thermal shift of 8.5°C for MST2.[10]
Materials:
-
Cultured cells (e.g., HepG2)
-
XMU-MP-1
-
Cell culture medium
-
Phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors
-
Thermal cycler or heating blocks
-
Cell lysis buffer (e.g., PBS with protease and phosphatase inhibitors, subjected to freeze-thaw cycles)
-
Equipment for Western blotting, including primary antibodies for MST1, MST2, and a loading control (e.g., GAPDH or β-actin)
Procedure:
Part A: Melt Curve Generation
-
Cell Treatment: Treat cultured cells with a fixed, high concentration of XMU-MP-1 (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Harvesting and Lysis: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS with inhibitors. Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at room temperature.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Analyze the amount of soluble MST1 or MST2 in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities and normalize them to the intensity of the sample heated at the lowest temperature. Plot the percentage of soluble protein against the temperature to generate a melt curve for both the XMU-MP-1-treated and vehicle-treated samples. A shift in the curve to the right for the XMU-MP-1-treated sample indicates target stabilization.
Part B: Isothermal Dose-Response (ITDR)
-
Cell Treatment: Treat cells with a range of XMU-MP-1 concentrations for the same duration as in Part A.
-
Heat Challenge: Based on the melt curve, select a single temperature that results in approximately 50% denaturation of the target protein in the vehicle-treated sample. Heat all cell lysates at this temperature for 3 minutes, followed by cooling on ice.
-
Sample Processing and Analysis: Follow steps 4 and 5 from Part A to separate and analyze the soluble protein fraction by Western blotting.
-
Data Analysis: Quantify the band intensities for MST1 or MST2 at each XMU-MP-1 concentration. Plot the amount of stabilized protein against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for target engagement.
Western Blot Analysis of Downstream Hippo Pathway Signaling
This protocol assesses the functional consequences of XMU-MP-1 target engagement by measuring the phosphorylation status of downstream components of the Hippo pathway.
Materials:
-
Cultured cells
-
XMU-MP-1
-
RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against p-LATS1/2, LATS1/2, p-YAP, YAP, and a loading control
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of XMU-MP-1 for a defined period (e.g., 4-6 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of p-LATS1/2 to total LATS1/2 and p-YAP to total YAP with increasing concentrations of XMU-MP-1 indicates successful target engagement and pathway inhibition.
Immunofluorescence for YAP/TAZ Nuclear Translocation
This method visually confirms the activation of YAP/TAZ by observing their translocation from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on glass coverslips
-
XMU-MP-1
-
4% Paraformaldehyde (PFA) for fixing
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody against YAP or TAZ
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips with XMU-MP-1 or vehicle control for a suitable duration (e.g., 4 hours).[12]
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.
-
Blocking and Antibody Staining: Block non-specific binding sites and then incubate with the primary anti-YAP/TAZ antibody, followed by the fluorescently labeled secondary antibody.
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Analysis: Acquire images using a fluorescence microscope. An increase in the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP/TAZ in XMU-MP-1-treated cells compared to the control indicates successful pathway modulation.[17][18][19]
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for assessing the target engagement and downstream effects of XMU-MP-1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. medkoo.com [medkoo.com]
- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assays [bio-protocol.org]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predicting YAP/TAZ nuclear translocation in response to ECM mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following XMU-MP-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMU-MP-1 is a potent and selective small-molecule inhibitor of the Mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are core components of the Hippo signaling pathway.[1][2] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3] The effect of XMU-MP-1 on apoptosis is context-dependent, with studies demonstrating both pro-apoptotic and anti-apoptotic effects in different cell types.[2][3] In many cancer cell lines, particularly those of hematopoietic origin, XMU-MP-1 has been shown to induce cell cycle arrest and apoptosis, making it a compound of interest for cancer therapy research.[1][4][5]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis.[6] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7] These application notes provide a detailed protocol for inducing and analyzing apoptosis in cells treated with XMU-MP-1 using flow cytometry.
Mechanism of Action of XMU-MP-1 in Apoptosis Induction
XMU-MP-1 functions by inhibiting the kinase activity of MST1/2.[1] In the canonical Hippo pathway, active MST1/2 phosphorylate and activate Large Tumor Suppressor Kinases 1/2 (LATS1/2). LATS1/2, in turn, phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. By inhibiting MST1/2, XMU-MP-1 leads to the dephosphorylation and nuclear translocation of YAP/TAZ, where they can modulate the expression of genes involved in cell proliferation and apoptosis.[2][4]
In certain cancer cell types, the activation of YAP1 can paradoxically trigger apoptosis.[1] Furthermore, XMU-MP-1 has been observed to induce cell cycle arrest, primarily in the G2/M phase, which can subsequently lead to apoptosis.[4] The induction of apoptosis by XMU-MP-1 is often accompanied by the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of downstream targets like PARP.[4]
Signaling Pathway of XMU-MP-1 Induced Apoptosis
Caption: Signaling pathway of XMU-MP-1 leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., hematopoietic cancer cell line)
-
Complete cell culture medium
-
XMU-MP-1 (MedChemExpress or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)[7][8][9]
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Protocol for Induction of Apoptosis with XMU-MP-1
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period. For example, seed 1 x 10⁶ cells per well.[10][11]
-
XMU-MP-1 Preparation: Prepare a stock solution of XMU-MP-1 in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 0.3, 0.6, 1.25, 2.5 µM).[1]
-
Cell Treatment: Treat the cells with varying concentrations of XMU-MP-1. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the cell type and experimental goals.
Protocol for Annexin V and PI Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for your specific cell type and flow cytometer.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from the culture vessel into a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle dissociation reagent like Trypsin-EDTA. Combine the detached cells with the collected medium.[10]
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes at room temperature.[9][12] Discard the supernatant and wash the cell pellet twice with cold PBS.[10]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6][7]
-
Staining:
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[7][9] Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[7][9] Excite the samples with a 488 nm laser and measure the fluorescence emission at approximately 530 nm (for FITC) and >575 nm (for PI).[8]
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Data Presentation and Interpretation
The data from the flow cytometer can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower Left (Q4): Annexin V-negative and PI-negative cells are considered viable.[10]
-
Lower Right (Q3): Annexin V-positive and PI-negative cells are in early apoptosis.[10]
-
Upper Right (Q2): Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[10]
-
Upper Left (Q1): Annexin V-negative and PI-positive cells are considered necrotic.
Representative Quantitative Data
The following table presents illustrative data from a hypothetical experiment analyzing the effects of XMU-MP-1 on a hematopoietic cancer cell line after 48 hours of treatment.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| Vehicle Control (DMSO) | 0 | 94.8 ± 2.5 | 2.7 ± 0.9 | 2.0 ± 0.6 | 0.5 ± 0.3 |
| XMU-MP-1 | 0.6 | 75.4 ± 3.2 | 12.8 ± 1.5 | 10.2 ± 1.1 | 1.6 ± 0.4 |
| XMU-MP-1 | 1.25 | 52.1 ± 4.5 | 25.6 ± 2.8 | 20.1 ± 2.2 | 2.2 ± 0.7 |
| XMU-MP-1 | 2.5 | 28.9 ± 5.1 | 38.4 ± 3.9 | 30.5 ± 3.3 | 2.2 ± 0.9 |
Note: The data presented in this table is for illustrative purposes and should be replaced with actual experimental results.
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with PBS to remove any residual media components.
-
Low cell count: Optimize initial seeding density and be gentle during cell harvesting to minimize cell loss.
-
Inconsistent results: Ensure accurate and consistent pipetting, incubation times, and reagent concentrations. Prepare fresh dilutions of XMU-MP-1 for each experiment.
-
Compensation issues: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation on the flow cytometer.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for investigating the effects of XMU-MP-1 on apoptosis using flow cytometry. By following these detailed methodologies, researchers can obtain reliable and quantitative data to further elucidate the therapeutic potential of this MST1/2 inhibitor.
References
- 1. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
- 5. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. phnxflow.com [phnxflow.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Immunohistochemical Analysis of K-Ras Levels in Tumors Treated with XMU-MP-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMU-MP-9 is a novel small-molecule degrader that targets oncogenic K-Ras mutants for degradation.[1][2] Mechanistically, this compound acts as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants.[1][2] This leads to the ubiquitination and subsequent proteasomal degradation of K-Ras, resulting in the downregulation of downstream pro-survival signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades.[1] These application notes provide detailed protocols for performing immunohistochemistry (IHC) to assess the in-situ levels of K-Ras protein in tumor tissues following treatment with this compound.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in reducing K-Ras levels and inhibiting tumor growth.
Table 1: In Vitro Degradation of K-Ras Mutants by this compound
| Cell Line | Cancer Type | K-Ras Mutation | This compound Concentration for K-Ras Degradation |
| SW620 | Colorectal | G12V | Dose-dependent decrease observed |
| AsPC-1 | Pancreatic | G12D | Dose-dependent decrease observed |
| MIA PaCa-2 | Pancreatic | G12C | Dose-dependent decrease observed |
| A549 | Lung | G12S | Dose-dependent decrease observed |
| HCT 116 | Colorectal | G13D | Dose-dependent decrease observed |
| NCI-H460 | Lung | Q61H | Dose-dependent decrease observed |
Data compiled from in vitro studies demonstrating the dose-dependent reduction of endogenous K-Ras protein levels upon treatment with this compound.[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Tumor Models
| Cell Line | Tumor Type | Animal Model | This compound Dosage | Effect on K-Ras Levels | Effect on Tumor Growth |
| SW620 | Colorectal | Nude Mice | 40 mg/kg (i.v., once or twice daily) | Decreased | Suppressed |
Data from in vivo studies showing the effect of this compound on K-Ras protein levels and tumor growth in a xenograft model.[1]
Experimental Protocols
I. Xenograft Tumor Model and Treatment
This protocol describes the establishment of a xenograft tumor model and subsequent treatment with this compound to evaluate its effect on K-Ras levels in vivo.
Materials:
-
Cancer cell line harboring a K-Ras mutation (e.g., SW620)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle solution (e.g., as recommended by the manufacturer)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture K-Ras mutant cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously (e.g., via tail vein injection) at a dose of 40 mg/kg, once or twice daily.[1] Administer an equivalent volume of the vehicle solution to the control group.
-
Tumor Harvesting and Processing: At the end of the treatment period, euthanize the mice and carefully excise the tumors.
-
Tissue Fixation: Fix the tumors in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Paraffin (B1166041) Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin wax to create formalin-fixed, paraffin-embedded (FFPE) blocks.
II. Immunohistochemistry (IHC) Protocol for K-Ras in FFPE Tumor Tissues
This protocol provides a detailed procedure for the immunohistochemical staining of K-Ras in FFPE tumor sections.
Materials:
-
FFPE tumor sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide Block (3% H2O2 in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit polyclonal anti-KRAS antibody (e.g., Proteintech, Cat# 12063-1-AP) or Mouse monoclonal anti-KRAS antibody (e.g., Novus Biologicals, Cat# NBP2-45536).[3][4]
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-KRAS antibody in Blocking Buffer to the optimized concentration (e.g., 1:50 - 1:500 for polyclonal, follow manufacturer's recommendation for monoclonal).
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown staining intensity is observed (typically 1-10 minutes). Monitor the reaction under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear the slides in xylene (or substitute).
-
Apply a coverslip using a permanent mounting medium.
-
-
Image Analysis:
-
Examine the slides under a light microscope. K-Ras staining will appear as a brown precipitate. The intensity and localization of the staining can be semi-quantitatively scored or quantified using image analysis software.
-
Visualizations
Caption: Mechanism of this compound-induced K-Ras degradation and downstream signaling inhibition.
Caption: Immunohistochemistry workflow for K-Ras detection in FFPE tumor tissues.
References
Troubleshooting & Optimization
XMU-MP-9 Technical Support Center: Troubleshooting Solubility and Experimental Use
Welcome to the technical support center for XMU-MP-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental application of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bifunctional small molecule that acts as a molecular glue between the E3 ubiquitin ligase Nedd4-1 and oncogenic K-Ras mutants.[1][2] By enhancing the interaction between these two proteins, this compound promotes the ubiquitination and subsequent lysosomal degradation of K-Ras.[3][4] This leads to the inhibition of downstream signaling pathways, such as the Raf/MEK/ERK pathway, and suppresses the proliferation of cancer cells harboring K-Ras mutations.[3]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[3] It is advised to use newly opened, anhydrous DMSO as the solvent is hygroscopic, and water absorption can negatively impact the solubility of the compound.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: To prepare a stock solution, dissolve this compound powder in fresh DMSO. It is recommended to use sonication to ensure complete dissolution.[3] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.[3]
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A4: There is limited specific data on the solubility of this compound in aqueous solutions. Generally, compounds that are highly soluble in DMSO have poor aqueous solubility. Direct dissolution in buffers like PBS or cell culture media is likely to result in precipitation. It is best practice to first prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental medium.
Solubility and Stock Preparation Data
The following table summarizes the known solubility and recommended stock solution concentrations for this compound.
| Parameter | Value | Notes |
| Solvent | DMSO | Use of fresh, anhydrous DMSO is recommended.[3] |
| Maximum Solubility | 116.67 mg/mL (302.38 mM) | Sonication is advised to achieve complete dissolution.[3] |
| Stock Solution Conc. | 1 mM, 5 mM, 10 mM | Can be prepared by dissolving the appropriate mass in DMSO.[3] |
| Storage of Stock | -80°C for 6 months; -20°C for 1 month | Aliquot to avoid freeze-thaw cycles and protect from light.[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a general experimental workflow, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
References
Stability of XMU-MP-9 stock solutions at -20°C and -80°C
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of XMU-MP-9 stock solutions. Below are troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What are the recommended storage temperatures and expected stability durations for this compound stock solutions?
A2: For optimal stability, it is recommended to store aliquoted this compound stock solutions at -80°C for long-term storage and at -20°C for short-term storage. Specific stability data from suppliers is summarized in the table below.
Q3: Is it advisable to subject this compound stock solutions to repeated freeze-thaw cycles?
A3: No, repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and the absorption of moisture by the hygroscopic DMSO solvent, potentially causing the compound to precipitate.[1] It is highly recommended to aliquot the stock solution into single-use volumes.[1][2]
Q4: My this compound, which was dissolved in DMSO, precipitated after I diluted it with an aqueous medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. To address this, you can try vortexing, sonicating, or gently warming the solution to 37°C to help redissolve the compound. For in vivo applications, using a co-solvent system (e.g., DMSO, PEG300, Tween 80) can improve solubility and stability.
Q5: How can I be sure my stored this compound stock solution is still active?
A5: The best way to confirm the activity of your this compound stock solution is to perform a functional assay. For this compound, this could involve treating a responsive cell line (e.g., SW620 cells with a K-Ras G12V mutation) and observing the degradation of K-Ras or the inhibition of downstream signaling pathways like the phosphorylation of B-Raf and MEK.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in experiments. | 1. Degraded this compound: The stock solution may have degraded due to improper storage (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles). 2. Precipitation: The compound may have precipitated out of the solution upon dilution into your experimental medium. | 1. Prepare fresh stock solution: If in doubt about the stability of your current stock, it is best to prepare a fresh solution from solid this compound. 2. Ensure complete dissolution: When diluting your stock, ensure the compound remains in solution. Gentle warming or sonication can help. For cellular assays, ensure the final DMSO concentration is not toxic to the cells. |
| Reduced solubility of the stock solution over time. | Water absorption by DMSO: DMSO is hygroscopic and can absorb atmospheric moisture, which can reduce the solubility of the dissolved compound. | Use anhydrous DMSO: Always use fresh, anhydrous DMSO to prepare stock solutions. Keep the DMSO container tightly sealed. When thawing aliquots, allow them to come to room temperature before opening to minimize condensation. |
| Crystals are visible in the stock solution after thawing. | Precipitation: The compound may have precipitated out of the solution during the freezing or thawing process. | Redissolve the compound: Before use, ensure the compound is fully redissolved. This can be achieved by vortexing, sonicating, or gentle warming of the vial. |
Stability of this compound Stock Solutions
The following table summarizes the recommended storage conditions and stability data for this compound stock solutions as provided by various suppliers.
| Storage Temperature | -20°C | -80°C | Source |
| MedchemExpress | 1 month | 6 months | [2] |
| GlpBio | 1 month | 6 months | |
| TargetMol | Not specified for solution; 3 years for powder | 1 year | [3] |
Note: The provided stability data is based on supplier recommendations. It is always best practice to perform your own stability assessments for long-term experiments.
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol provides a general framework for assessing the stability of this compound in a DMSO stock solution.
1. Objective: To determine the stability of an this compound DMSO stock solution over time at -20°C and -80°C.
2. Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)
-
Amber glass or polypropylene (B1209903) vials with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing or sonication.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple single-use vials to avoid freeze-thaw cycles.
-
Store one set of aliquots at -20°C and another set at -80°C.
-
-
Time Points for Analysis:
-
Analyze an aliquot immediately after preparation (T=0).
-
For the -20°C condition, suggested time points are 1 week, 2 weeks, 1 month, and 2 months.
-
For the -80°C condition, suggested time points are 1 month, 3 months, 6 months, and 1 year.
-
-
Sample Analysis:
-
At each time point, thaw one aliquot from each storage temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Determine the concentration of this compound by measuring the peak area and comparing it to the peak area at T=0.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Determine the time at which the concentration of this compound falls below an acceptable level (e.g., 90% of the initial concentration).
Visualizations
Caption: Experimental workflow for assessing this compound stock solution stability.
Caption: this compound mechanism of action on the Nedd4-1/K-Ras pathway.
References
XMU-MP-9 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for XMU-MP-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting strategies for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a bifunctional small molecule that acts as a "molecular glue." Its primary mechanism involves binding to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras. This binding enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of various K-Ras mutants.[1][2] This targeted degradation of oncogenic K-Ras inhibits downstream signaling pathways, such as the RAF-MEK-ERK pathway, and suppresses the proliferation of cancer cells harboring K-Ras mutations.[1]
Q2: Have there been any published studies on the kinase selectivity or off-target profile of this compound?
As of our latest review of the scientific literature, there are no publicly available studies that have systematically profiled the kinase selectivity of this compound or comprehensively identified its off-target protein interactions through methods like proteomics. Current research has primarily focused on its on-target mechanism of promoting K-Ras degradation.
Q3: My cells are showing a phenotype that is inconsistent with K-Ras degradation after this compound treatment. What could be the cause?
While the primary target of this compound is the Nedd4-1/K-Ras interface, unexpected cellular phenotypes could arise from several factors:
-
Unknown Off-Target Effects: this compound may interact with other proteins in the cell, leading to unintended biological consequences. Without a formal off-target profile, these interactions are currently unknown.
-
Cellular Context: The downstream effects of K-Ras degradation can vary significantly between different cell lines and tumor types, depending on their genetic background and signaling network dependencies.
-
Compound Concentration and Purity: High concentrations of this compound may lead to non-specific effects. It is also crucial to ensure the purity of the compound being used.
-
Nedd4-1 Substrate Profile: As this compound modulates the activity of Nedd4-1, it is conceivable that the degradation of other Nedd4-1 substrates could be altered, contributing to the observed phenotype.
Q4: What are the recommended working concentrations for this compound?
The optimal in vitro concentration of this compound is cell-line dependent and should be determined empirically. Published studies have shown efficacy in the range of 2-20 µM for inhibiting the proliferation of cancer cells with K-Ras mutations.[1] For in vivo studies in mouse models, dosages of 40-80 mg/kg administered via intravenous injection have been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lack of K-Ras degradation or downstream signaling inhibition. | 1. Suboptimal concentration of this compound.2. Low expression of Nedd4-1 in the cell line.3. Insufficient treatment duration.4. Compound instability or degradation. | 1. Perform a dose-response experiment (e.g., 1-20 µM) and assess K-Ras levels by Western blot.2. Verify Nedd4-1 expression in your cell model.3. Conduct a time-course experiment (e.g., 24, 48, 72 hours).4. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. |
| Unexpected cellular toxicity or phenotype (e.g., cell cycle arrest, apoptosis). | 1. Potential off-target effects of this compound.2. High compound concentration leading to non-specific toxicity.3. Altered degradation of other Nedd4-1 substrates. | 1. See "Experimental Protocols for Investigating Off-Target Effects" below.2. Lower the concentration of this compound to the minimal effective dose for K-Ras degradation.3. Investigate changes in the levels of known Nedd4-1 substrates by Western blot or proteomics. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent preparation of this compound solutions.3. Vehicle (e.g., DMSO) concentration variability. | 1. Standardize cell culture protocols.2. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.3. Ensure the final vehicle concentration is consistent across all treatment groups and is at a non-toxic level. |
Data Presentation
Table 1: Summary of this compound On-Target Activity
| Parameter | Description | Reported Values/Observations | Reference |
| Mechanism of Action | Bifunctional molecule promoting Nedd4-1 mediated K-Ras ubiquitination and degradation. | Binds to the C2 domain of Nedd4-1 and an allosteric site of K-Ras. | [1][2] |
| Cellular Activity | Inhibition of proliferation in K-Ras mutant cancer cells. | Effective concentrations in the range of 2-20 µM. | [1] |
| In Vivo Efficacy | Suppression of tumor growth in xenograft mouse models. | Dosages of 40-80 mg/kg showed anti-tumor effects. | [1] |
| Downstream Effects | Decreased levels of phosphorylated B-Raf and MEK. | Observed in vivo in tumor tissues. | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of K-Ras Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against K-Ras overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Protocol 2: General Workflow for Off-Target Identification (Illustrative)
As specific off-target data for this compound is not available, this protocol provides a general approach for researchers to investigate potential off-target effects.
-
Kinase Profiling: To assess for off-target kinase inhibition, submit this compound to a commercial kinase screening panel (e.g., KINOMEscan™, Reaction Biology). This will provide data on the binding affinity or inhibitory activity of the compound against a large number of kinases.
-
Affinity-Based Proteomics:
-
Synthesize a biotinylated or otherwise tagged version of this compound to serve as a probe.
-
Immobilize the probe on streptavidin beads.
-
Incubate the beads with cell lysate to capture interacting proteins.
-
Elute the bound proteins and identify them by mass spectrometry (LC-MS/MS).
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells or cell lysates with this compound or vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blot for specific candidates or by mass spectrometry for a proteome-wide analysis to identify proteins that are stabilized by this compound binding.
-
-
Quantitative Proteomics:
-
Treat cells with this compound or vehicle control.
-
Perform stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tag (TMT) labeling of the resulting protein lysates.
-
Analyze the samples by LC-MS/MS to identify proteins with altered abundance following this compound treatment.
-
Visualizations
Caption: Mechanism of action of this compound as a molecular glue.
Caption: General experimental workflow for identifying off-target effects.
References
Mechanisms of resistance to XMU-MP-9 treatment
Welcome to the technical support center for XMU-MP-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a bifunctional small molecule that acts as a molecular glue to induce the degradation of oncogenic K-Ras mutants.[1][2] It achieves this by binding to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1][2] This ternary complex formation enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of K-Ras mutants, thereby inhibiting downstream signaling pathways like the RAF-MEK-ERK pathway.[1][3]
Q2: Which K-Ras mutations are targeted by this compound?
This compound has been shown to promote the degradation of various K-Ras mutants, including G12V, G12D, G12C, G12S, G13D, and Q61H.[3] This suggests a broad activity against common oncogenic K-Ras mutations.
Q3: What are the recommended working concentrations for this compound?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on available literature, a general guideline is:
-
In vitro: 2-20 µM for inhibiting cancer cell proliferation.[1] A concentration of 10 µM for 48 hours has been shown to promote K-RasG12V degradation in SW620 cells.[1]
-
In vivo: 40-80 mg/kg administered via tail vein injection has been used in mouse xenograft models.[1]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. For in vitro use, prepare a high-concentration stock solution in fresh, anhydrous DMSO. Aliquot the stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: No or minimal degradation of K-Ras is observed after this compound treatment.
Potential Cause 1: Suboptimal concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-20 µM) and a time-course experiment (e.g., 12, 24, 36, 48 hours) to determine the optimal conditions for K-Ras degradation in your specific cell line.[3]
Potential Cause 2: Low expression of Nedd4-1 in the cell line.
-
Troubleshooting Step: Verify the expression level of Nedd4-1 in your cell line of interest by Western blot or refer to publicly available databases (e.g., DepMap, The Human Protein Atlas).[4][5] Cell lines with low or absent Nedd4-1 expression may be resistant to this compound-mediated K-Ras degradation. Consider overexpressing Nedd4-1 to see if it rescues the degradation effect.
Potential Cause 3: Inactive compound.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Prepare a fresh stock solution from powder if necessary.
Potential Cause 4: Issues with Western blot protocol.
-
Troubleshooting Step: Optimize your Western blot protocol. Ensure complete protein transfer, use a validated K-Ras antibody, and include appropriate loading controls. Use a positive control cell line known to be sensitive to this compound if available.
Issue 2: Inconsistent or non-reproducible results between experiments.
Potential Cause 1: Variability in cell culture conditions.
-
Troubleshooting Step: Maintain consistency in cell passage number, confluency, and media composition. Changes in cell state can affect the expression of key proteins like Nedd4-1 and K-Ras.
Potential Cause 2: Instability of this compound in working solutions.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
Potential Cause 3: Vehicle (DMSO) effects.
-
Troubleshooting Step: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control, and is at a non-toxic level (typically <0.5%).
Issue 3: Development of acquired resistance to this compound.
Potential Cause 1: Mutations in Nedd4-1.
-
Hypothesis: Mutations in the C2 domain of Nedd4-1 could prevent this compound binding, thereby abrogating the formation of the ternary complex.
-
Investigative Approach: Sequence the NEDD4L gene in resistant clones to identify potential mutations. Perform co-immunoprecipitation experiments to assess the interaction between Nedd4-1, K-Ras, and this compound in resistant cells.
Potential Cause 2: Mutations in K-Ras.
-
Hypothesis: Mutations in the allosteric binding site of K-Ras could inhibit this compound binding.
-
Investigative Approach: Sequence the KRAS gene in resistant clones. Use computational modeling to predict how identified mutations might affect this compound binding.
Potential Cause 3: Alterations in the ubiquitin-proteasome system.
-
Hypothesis: Downregulation of components of the ubiquitin-proteasome machinery could lead to a general decrease in protein degradation efficiency.
-
Investigative Approach: Perform proteomic analysis of resistant cells to identify changes in the expression of proteins involved in ubiquitination and proteasomal degradation.
Data Presentation
Table 1: In Vitro Efficacy of this compound in K-Ras Mutant Cancer Cell Lines
| Cell Line | Cancer Type | K-Ras Mutation | Effect of this compound | Reference |
| SW620 | Colorectal | G12V | Inhibition of proliferation (2-20 µM); K-Ras degradation (10 µM, 48h) | [1] |
| AsPC-1 | Pancreatic | G12D | Inhibition of proliferation (2-20 µM) | [1] |
| MIA PaCa-2 | Pancreatic | G12C | Dose-dependent inhibition of proliferation | [3] |
| A549 | Lung | G12S | Dose-dependent inhibition of proliferation | [3] |
| HCT 116 | Colorectal | G13D | Dose-dependent inhibition of proliferation | [3] |
| NCI-H460 | Lung | Q61H | Dose-dependent inhibition of proliferation | [3] |
Note: Specific IC50 or DC50 values for this compound are not widely available in the public domain. The provided data reflects observed biological effects at the indicated concentration ranges.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosage | Effect | Reference |
| Nude mice | SW620 xenograft | 40-80 mg/kg (i.v.) | Suppression of tumor growth; decreased K-RasG12V levels and downstream signaling | [1] |
| BALB/c mice | CT-26 transplant | 40-80 mg/kg (i.v.) | Robust inhibitory effect on tumor growth; decreased K-RasG12V levels and phosphorylation of B-Raf and MEK | [1] |
Experimental Protocols
Protocol 1: In Vitro K-Ras Degradation Assay
-
Cell Seeding: Plate cells at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or DMSO vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against K-Ras overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound or DMSO for the desired time.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against K-Ras or Nedd4-1 overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash several times with IP lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against K-Ras and Nedd4-1 to detect the co-immunoprecipitated proteins.
Visualizations
References
Technical Support Center: Optimizing XMU-MP-9 for K-Ras Degradation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing XMU-MP-9 for the targeted degradation of oncogenic K-Ras. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bifunctional compound that functions as a "molecular glue."[1][2] It acts by binding to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1][3] This binding enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination of K-Ras and its subsequent degradation through the lysosomal pathway.[1]
Q2: Which K-Ras mutations are susceptible to this compound-mediated degradation?
A2: this compound has been shown to promote the degradation of various oncogenic K-Ras mutants, including K-RasG12V.[1][2]
Q3: What is the recommended working concentration for this compound?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, for in vitro studies, concentrations typically range from 2 to 20 µM for inhibiting cancer cell proliferation.[3] Effective concentrations (EC50) for the degradation of K-Ras mutants in HEK293T cells have been observed to be in the range of 1.9 to 3.6 μM. For in vivo experiments in mice, dosages of 40-80 mg/kg have been used.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[4] For in vitro use, prepare a high-concentration stock solution in fresh, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] For each experiment, it is best to use a fresh dilution from a frozen stock.[5]
Q5: What are the known off-target effects of this compound?
A5: While this compound is designed to be specific for the Nedd4-1/K-Ras interaction, like many small molecules, it may have off-target effects, especially at higher concentrations. It is crucial to include proper controls in your experiments to validate that the observed effects are due to K-Ras degradation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no K-Ras degradation observed. | Suboptimal this compound Concentration: The concentration may be too low for the specific cell line. | Perform a dose-response experiment, treating cells with a range of this compound concentrations (e.g., 1-20 µM) to determine the optimal concentration for your cell line. |
| Inappropriate Treatment Duration: The incubation time may be too short to observe significant degradation. | Conduct a time-course experiment (e.g., 12, 24, 36, 48 hours) to identify the optimal treatment duration. Degradation in SW620 cells has been observed as early as 12 hours, with maximum effect at 36 to 48 hours.[1] | |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Always prepare fresh dilutions of this compound from a frozen stock for each experiment.[5] Avoid repeated freeze-thaw cycles of the stock solution.[3] | |
| Cell Culture Variability: Differences in cell passage number, confluency, or media conditions can affect results. | Maintain consistent cell culture practices, including seeding density and passage number, to ensure reproducibility.[5] | |
| High Cell Toxicity Observed. | High this compound Concentration: The concentration used may be toxic to the specific cell line. | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of this compound for your cells and use a concentration that effectively degrades K-Ras with minimal toxicity. |
| Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control, and is at a non-toxic level (typically <0.5%).[5] | |
| Unexpected Phenotype Observed. | Off-Target Effects: The observed phenotype may be due to the inhibition of other cellular pathways. | To confirm that the phenotype is due to K-Ras degradation, perform rescue experiments by overexpressing a degradation-resistant K-Ras mutant. Also, consider using a structurally different K-Ras degrader to see if it produces the same effect. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for K-Ras degradation in different cell lines.
| Cell Line | K-Ras Mutation | This compound Concentration (µM) | Treatment Duration (hours) | Effect |
| HEK293T | Various mutants | 1.9 - 3.6 (EC50) | Not Specified | K-Ras degradation |
| SW620 | G12V | 10 | 48 | Promotes K-Ras degradation via the lysosomal pathway.[3] |
| SW620 | G12V | Dose-dependent | 12 - 48 | Decrease in endogenous K-RasG12V protein levels observed as early as 12 hours, with maximum effect at 36-48 hours.[1] |
| SW620, AsPC-1, etc. | Mutant K-Ras | 2 - 20 | Not Specified | Inhibition of cell proliferation in 2-D culture.[3] |
Detailed Experimental Protocols
Protocol 1: Western Blot for K-Ras Degradation
This protocol details the steps to assess the degradation of K-Ras in response to this compound treatment.
Materials:
-
Cell line of interest harboring a K-Ras mutation
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per well onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-K-Ras antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensity for K-Ras and the loading control using image analysis software.
-
Normalize the K-Ras band intensity to the loading control.
-
Calculate the percentage of K-Ras degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound signaling pathway for K-Ras degradation.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for inconsistent K-Ras degradation.
References
Technical Support Center: Troubleshooting Experiments with MST1/2 Kinase Inhibitors
A Note on Compound Nomenclature: This guide focuses on troubleshooting experiments involving the MST1/2 kinase inhibitor commonly known as XMU-MP-1 . It has come to our attention that there may be confusion with another compound, XMU-MP-9 , which is a distinct bifunctional compound targeting K-Ras and Nedd4-1.[1][2] The issues of inconsistent, context-dependent results are frequently associated with Hippo pathway modulators like XMU-MP-1.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective MST1/2 kinase inhibitor, XMU-MP-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for XMU-MP-1?
XMU-MP-1 is a reversible and potent inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), which are the core components of the Hippo signaling pathway.[3][4][5] By inhibiting MST1/2, XMU-MP-1 prevents the phosphorylation of the downstream kinases LATS1/2. This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ.[6] In the nucleus, YAP/TAZ promote the expression of genes involved in cell proliferation and survival.[6]
Q2: What are the expected outcomes of XMU-MP-1 treatment?
The effects of XMU-MP-1 are highly context-dependent and vary significantly between cell types. In many somatic cells, such as hepatocytes and intestinal epithelial cells, XMU-MP-1 is expected to promote proliferation and tissue regeneration. Conversely, in some cancer cell lines, particularly hematopoietic tumor cells, XMU-MP-1 has been shown to induce cell cycle arrest, apoptosis, and autophagy.[3][4][7][8]
Q3: What is the optimal concentration of XMU-MP-1 to use in my experiments?
The optimal concentration of XMU-MP-1 is dependent on the cell type and the experimental objectives. It is crucial to perform a dose-response experiment for each specific cell line or animal model to determine the optimal concentration that balances on-target efficacy with potential off-target effects.
| Experiment Type | Typical Concentration Range |
| In Vitro (cell culture) | 0.1 to 10 µM |
| In Vivo (mice) | 1 to 3 mg/kg (intraperitoneal injection) |
Q4: How should I prepare and store XMU-MP-1?
Proper preparation and storage of XMU-MP-1 are critical for maintaining its activity and ensuring reproducible results.
| Parameter | Recommendation |
| Reconstitution | Dissolve in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. |
| Long-term Storage (Powder) | -20°C for up to 3 years. |
| Stock Solution Storage | Aliquot and store at -80°C for up to 2 years to avoid repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh dilutions from the frozen stock for each experiment. |
Troubleshooting Inconsistent Results
Inconsistent or unexpected results are common when working with kinase inhibitors that have context-dependent effects. This section addresses some of the most frequently encountered issues.
Issue 1: Unexpected Inhibition of Cell Proliferation or Induction of Apoptosis
Possible Cause 1: Off-Target Effects XMU-MP-1 can inhibit other kinases, such as Aurora A/B kinases, which are critical for cell cycle progression. This off-target activity can lead to cell cycle arrest, particularly in highly proliferative cells.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Determine if the cytotoxic effects are concentration-dependent. Lower concentrations may favor on-target MST1/2 inhibition with fewer off-target effects.
-
Assess Off-Target Activity: Analyze the phosphorylation status of substrates of potential off-target kinases (e.g., Histone H3 for Aurora kinases).
-
Use a Structurally Different Inhibitor: If available, use another MST1/2 inhibitor with a different off-target profile to confirm that the observed phenotype is due to on-target inhibition.
Possible Cause 2: Cell-Type Specific Responses The cellular context is critical. In some cancer types, such as hematopoietic malignancies, activation of the Hippo pathway effector YAP1 is known to induce apoptosis.
Troubleshooting Steps:
-
Literature Review: Thoroughly review the literature for studies using similar cell lines or tissues to understand the expected role of the Hippo pathway in your specific model.
-
Pathway Analysis: Investigate the role of the Hippo pathway in your experimental system through preliminary experiments.
Issue 2: No Apparent Effect of XMU-MP-1 Treatment
Possible Cause 1: Suboptimal Concentration The effective concentration of XMU-MP-1 can vary significantly between cell lines. If the concentration is too low, it may not be sufficient to inhibit MST1/2 activity.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a range of XMU-MP-1 concentrations to determine the optimal dose for your cell line. Assess target engagement by measuring the phosphorylation of direct MST1/2 substrates, such as MOB1, and downstream markers like YAP phosphorylation (p-YAP) and total YAP levels by Western blot.
Possible Cause 2: Inactive Compound Improper storage or handling of XMU-MP-1 can lead to its degradation and loss of activity.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, frozen aliquot of the stock solution for each experiment.
-
Purchase from a Reputable Source: Ensure the quality and purity of your XMU-MP-1 by purchasing from a reliable supplier.
Possible Cause 3: Insensitivity of the Experimental System In some cellular contexts, the Hippo pathway may not be the primary regulator of the biological process you are studying.
Troubleshooting Steps:
-
Pathway Analysis: Confirm that the Hippo pathway is active in your cell line at baseline.
-
Alternative Approaches: Consider targeting other signaling pathways that may be more relevant to your research question.
Experimental Protocols & Workflows
Key Signaling Pathway
Experimental Workflow: Troubleshooting Inconsistent Results
Detailed Methodologies
Protocol 1: Western Blot for Hippo Pathway Activation
This protocol is for assessing the phosphorylation status of key Hippo pathway proteins following XMU-MP-1 treatment.
-
Cell Seeding and Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of XMU-MP-1 or DMSO for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MOB1, MOB1, p-YAP, YAP, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (e.g., MTT/MTS)
This protocol is for assessing the effect of XMU-MP-1 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of XMU-MP-1 or a DMSO control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Impact of hygroscopic DMSO on XMU-MP-9 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of XMU-MP-9. The following information addresses potential issues related to the hygroscopic nature of Dimethyl Sulfoxide (DMSO), the solvent for this compound, and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bifunctional small molecule that acts as a "molecular glue." It facilitates the interaction between the E3 ubiquitin ligase Nedd4-1 and oncogenic K-Ras mutants.[1][2] By binding to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras, this compound enhances the ubiquitination and subsequent degradation of K-Ras, leading to the inhibition of cancer cell proliferation.[1][2]
Q2: What does it mean that DMSO is hygroscopic and why is this critical for this compound?
A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a critical consideration as the presence of water in DMSO can significantly decrease the solubility of many organic compounds, including this compound.[1] Inadequate dissolution or precipitation of this compound can lead to inaccurate concentrations in your experiments and a perceived loss of activity. Therefore, using anhydrous (dry) and fresh DMSO is crucial for reliable and reproducible results.
Q3: My this compound stock solution, which was initially clear, now shows precipitation. What is the likely cause?
A3: Precipitation in a DMSO stock solution of this compound, especially after storage or freeze-thaw cycles, is often due to the absorption of atmospheric moisture by the DMSO. The increased water content reduces the solubility of this compound, causing it to fall out of solution. To mitigate this, it is recommended to prepare fresh stock solutions, use anhydrous DMSO, and aliquot the stock into single-use vials to minimize exposure to air and moisture.
Q4: We are observing a decrease in the inhibitory activity of this compound in our cell-based assays. What are the potential causes?
A4: A decrease in this compound activity can stem from several factors:
-
Compound Precipitation: As mentioned, water contamination in DMSO can cause this compound to precipitate, lowering its effective concentration in the assay.
-
Chemical Degradation: While this compound is generally stable, improper storage (e.g., prolonged exposure to light or non-recommended temperatures) can lead to degradation.
-
Inaccurate Concentration: Issues with initial weighing or serial dilutions can lead to a lower-than-expected final concentration.
-
Cell-Specific Factors: The expression levels of Nedd4-1 and the specific K-Ras mutant in your cell line can influence the observed activity.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: To ensure the integrity and activity of this compound:
-
Use High-Quality Reagents: Start with anhydrous, high-purity DMSO and high-quality this compound powder.
-
Proper Dissolution: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation. Use sonication or gentle warming to ensure complete dissolution.
-
Storage: Store the solid compound at 4°C, sealed and protected from moisture and light.[2] Stock solutions in anhydrous DMSO should be aliquoted into single-use, tightly sealed vials and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation and moisture absorption that can occur with repeated warming and cooling.[1]
Data Presentation
Impact of Water Contamination in DMSO on this compound Activity
| % Water in DMSO (v/v) | Visual Observation of Stock Solution (10 mM) | Apparent IC50 in a K-Ras Mutant Cell Line (μM) | Fold Change in IC50 |
| 0% (Anhydrous) | Clear, complete dissolution | 5.0 | 1.0 |
| 1% | Clear, appears fully dissolved | 7.5 | 1.5 |
| 5% | Slight haze or fine precipitate visible | 15.0 | 3.0 |
| 10% | Obvious precipitation/crystallization | >50.0 | >10.0 |
Disclaimer: This table is for illustrative purposes to demonstrate a potential trend. Actual results may vary.
Experimental Protocols
Detailed Protocol for a Cell-Based Proliferation Assay with this compound
This protocol outlines a typical experiment to assess the anti-proliferative activity of this compound on cancer cells harboring a K-Ras mutation (e.g., SW620).
1. Reagent Preparation:
- This compound Stock Solution (10 mM): a. Allow the this compound solid and a sealed bottle of anhydrous DMSO to equilibrate to room temperature. b. In a sterile microcentrifuge tube, weigh the appropriate amount of this compound. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly and use an ultrasonic bath for 10-15 minutes to ensure complete dissolution. e. Aliquot the stock solution into single-use, tightly capped tubes and store at -80°C.
- Cell Culture Medium: Use the recommended medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
2. Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard trypsinization methods. c. Perform a cell count and determine cell viability (e.g., using Trypan Blue). d. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Compound Treatment: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare a serial dilution of this compound in culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%). c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO). d. Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
4. Cell Viability Assessment (e.g., MTT Assay): a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. d. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Normalize the data to the vehicle-treated control wells (set to 100% viability). c. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Experimental workflow for handling hygroscopic this compound.
Caption: Troubleshooting decision tree for reduced this compound activity.
References
Minimizing Experimental Variability with XMU-MP-9: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing XMU-MP-9, a novel bifunctional compound, in their experiments. Our goal is to help you achieve consistent and reproducible results by providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Understanding this compound
This compound is a bifunctional small molecule designed to induce the degradation of oncogenic K-Ras mutants. It functions by binding to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras. This dual binding enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of K-Ras mutants through the lysosomal pathway.[1] This targeted protein degradation approach offers a promising strategy for inhibiting the proliferation of cancer cells harboring K-Ras mutations.[1]
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: Proper handling and storage of this compound are crucial for maintaining its activity. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. To minimize degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to one month, protected from light and moisture.[1] For in vivo studies, specific formulation protocols involving co-solvents may be necessary to ensure solubility and bioavailability.
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. For in vitro cell culture experiments, a concentration range of 2-20 µM has been shown to be effective in inhibiting the proliferation of cancer cells with K-Ras mutations.[1] For in vivo studies in mice, intravenous administration at doses of 40-80 mg/kg has been used to suppress tumor growth.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How can I confirm that this compound is inducing K-Ras degradation in my experiment?
A3: The most direct way to confirm the activity of this compound is to measure the levels of K-Ras protein. This can be achieved through Western blotting of cell lysates treated with this compound. A significant decrease in the K-Ras protein band compared to a vehicle-treated control would indicate successful degradation. Additionally, you can assess the downstream signaling of the K-Ras pathway by measuring the phosphorylation levels of proteins like B-Raf and MEK.[1]
Q4: My results with this compound are not consistent. What are the common sources of variability?
A4: Inconsistent results in protein degradation assays can arise from several factors. These include variability in cell culture conditions such as cell density and passage number, instability of the compound in solution, and inconsistencies in experimental timing and execution. For bifunctional molecules like this compound, the expression levels of both the target protein (K-Ras) and the E3 ligase (Nedd4-1) in your cell line can also significantly impact the outcome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak K-Ras degradation observed. | Suboptimal concentration of this compound: The concentration used may be too low to effectively induce the Nedd4-1/K-Ras interaction. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.5 µM to 50 µM). |
| Low expression of Nedd4-1 in the cell line: The cellular machinery for K-Ras degradation may be insufficient. | Verify the expression level of Nedd4-1 in your cell line of interest via Western blot or qPCR. Consider using a cell line with higher endogenous Nedd4-1 expression or overexpressing Nedd4-1. | |
| Incorrect degradation pathway investigated: You may be looking for proteasomal degradation, while this compound primarily utilizes the lysosomal pathway.[1] | Use lysosomal inhibitors (e.g., chloroquine, bafilomycin A1) in your experiment. An accumulation of K-Ras in the presence of these inhibitors and this compound would confirm lysosomal degradation. | |
| Degraded compound: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh dilutions of this compound from a properly stored, frozen stock for each experiment. | |
| High variability between experimental replicates. | Inconsistent cell culture conditions: Differences in cell confluency, passage number, or media can alter cellular responses. | Maintain consistent cell seeding densities and use cells within a narrow passage number range for all experiments. Ensure all treatments are performed on cells in the logarithmic growth phase. |
| Variable incubation times: The kinetics of protein degradation can be time-dependent. | Perform a time-course experiment to determine the optimal treatment duration for observing maximal K-Ras degradation. | |
| Inconsistent sample preparation: Protein degradation can occur during cell lysis and sample processing. | Always use fresh lysis buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process. | |
| Unexpected cellular phenotype observed. | Off-target effects: While designed to be specific, bifunctional molecules can sometimes have unintended interactions. | Perform control experiments, such as using a structurally similar but inactive analog of this compound if available. A rescue experiment by overexpressing a non-degradable K-Ras mutant could also help confirm on-target effects. |
| Vehicle (DMSO) toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control, and is maintained at a non-toxic level (typically <0.5%). |
Experimental Protocols
Protocol 1: In Vitro K-Ras Degradation Assay using Western Blot
Objective: To determine the efficacy of this compound in inducing the degradation of K-Ras in a cell line of interest.
Materials:
-
Cell line expressing mutant K-Ras
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-K-Ras, anti-Nedd4-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against K-Ras, Nedd4-1, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the K-Ras and Nedd4-1 signals to the β-actin loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Nedd4-1 and K-Ras Interaction
Objective: To confirm that this compound enhances the interaction between Nedd4-1 and K-Ras.
Materials:
-
Cell lysate from cells treated with this compound or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Anti-K-Ras antibody or anti-Nedd4-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot: anti-Nedd4-1 and anti-K-Ras
-
IgG control antibody
Procedure:
-
Cell Lysis: Lyse cells treated with this compound or vehicle as described in Protocol 1, but using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Add IgG control antibody and protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (anti-K-Ras or anti-Nedd4-1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding Laemmli buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both K-Ras and Nedd4-1. An increased amount of co-precipitated protein in the this compound treated sample compared to the control indicates an enhanced interaction.
Visualizing the Mechanism and Workflow
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypes in XMU-MP-1 Treated Cells
A Note on Compound Names: Before proceeding, please verify the identity of your compound. This guide focuses on XMU-MP-1 , a well-characterized inhibitor of MST1/2 kinases in the Hippo signaling pathway. It appears there may be a common confusion with XMU-MP-9 , which is a distinct bifunctional compound that promotes the degradation of K-Ras mutants.[1][2][3] The troubleshooting advice below is specific to XMU-MP-1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve unexpected phenotypes observed during experiments with XMU-MP-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for XMU-MP-1?
A1: XMU-MP-1 is a potent and selective ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are the core kinases of the Hippo signaling pathway.[4][5] By inhibiting MST1/2, XMU-MP-1 prevents the phosphorylation and activation of Large Tumor Suppressor Kinases 1/2 (LATS1/2). This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), which then promotes the expression of genes involved in cell proliferation and survival.[5][6]
Q2: What are the expected phenotypes of XMU-MP-1 treatment?
A2: In many cell types, such as hepatocytes and intestinal epithelial cells, XMU-MP-1 treatment is expected to promote proliferation and tissue regeneration.[7] The intended effect is the activation of YAP/TAZ, leading to increased expression of their target genes.
Q3: What is the optimal concentration of XMU-MP-1 for in vitro experiments?
A3: The optimal concentration of XMU-MP-1 is cell-type dependent and should be determined empirically. However, for in vitro studies, concentrations typically range from 0.1 to 10 µM.[4][7] A dose-response experiment is always recommended to determine the ideal concentration for your specific cell line and experimental goals.
Q4: How should I prepare and store XMU-MP-1?
A4: XMU-MP-1 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, the powder form should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C. It is advisable to prepare fresh working solutions for each experiment to ensure optimal activity.[7]
Troubleshooting Guide for Unexpected Phenotypes
Issue 1: Unexpected Inhibition of Cell Proliferation or Cell Cycle Arrest
Possible Cause:
This is a frequently observed unexpected phenotype. While activation of the Hippo pathway effector YAP is typically pro-proliferative, XMU-MP-1 has known off-target effects, most notably the inhibition of Aurora kinases A and B.[7][8] These kinases are crucial for mitotic progression, and their inhibition can lead to cell cycle arrest, particularly in highly proliferative cell populations.[7][8]
Troubleshooting Steps:
-
Verify On-Target Activity: Confirm that XMU-MP-1 is inhibiting the Hippo pathway in your system. Use Western blotting to check for a decrease in the phosphorylation of MOB1 and YAP, which are downstream targets of MST1/2.
-
Perform a Dose-Response and Time-Course Experiment: Use a wide range of XMU-MP-1 concentrations to identify a potential therapeutic window that inhibits MST1/2 with minimal impact on cell proliferation. Assess effects at different time points, as short-term treatment may be sufficient to observe Hippo pathway modulation without significant cell cycle disruption.[6]
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of your treated cells. An accumulation of cells in the G2/M phase may point towards Aurora kinase inhibition.[6]
-
Use a Structurally Different MST1/2 Inhibitor: If available, using another MST1/2 inhibitor with a different off-target profile can help confirm if the observed phenotype is due to on-target or off-target effects.[9]
Issue 2: No Apparent Change in YAP Localization or Activity
Possible Cause:
Several factors could lead to a lack of response in YAP localization or activity.
-
Suboptimal Concentration: The concentration of XMU-MP-1 may be too low to effectively inhibit MST1/2 in your specific cell line.
-
Inactive Compound: Improper storage or handling of XMU-MP-1 can lead to its degradation.
-
Inactive Hippo Pathway: The Hippo pathway may already be inactive in the cell line you are using, meaning there is no pathway activity to inhibit.
-
Technical Issues: Problems with experimental techniques, such as antibody quality in Western blotting or immunofluorescence, can lead to inconclusive results.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a range of XMU-MP-1 concentrations and assess the phosphorylation status of direct MST1/2 substrates like MOB1 and downstream markers like YAP.[6]
-
Confirm Compound Activity: If possible, test your batch of XMU-MP-1 in a cell line known to be responsive.
-
Assess Basal Hippo Pathway Activity: Before treatment, determine the basal level of Hippo pathway activity in your cells. High cell density or serum starvation can activate the pathway, providing a better context to observe the effects of an inhibitor.[10]
-
Optimize Experimental Protocols: Ensure your Western blot and immunofluorescence protocols are optimized and that you are using validated antibodies.[6]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause:
-
Compound Instability: XMU-MP-1 in solution may not be stable over long periods.
-
Variability in Cell Culture: Inconsistent cell seeding densities, passage numbers, and media conditions can influence the basal activity of the Hippo pathway.
-
DMSO/Vehicle Effects: The final concentration of DMSO can affect cells, and inconsistencies in its use can lead to variable results.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of XMU-MP-1 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6]
-
Standardize Cell Culture Practices: Maintain consistent cell culture parameters to ensure a stable baseline for your experiments.[6]
-
Consistent Vehicle Control: Ensure the final concentration of DMSO is the same across all experimental conditions, including the vehicle control, and is kept at a non-toxic level (typically below 0.5%).[6]
Data Presentation
Table 1: On-Target and Off-Target Kinase Inhibition Profile of XMU-MP-1
| Kinase | Dissociation Constant (Kd) in nM | Target Type |
| MST1 | 71.1 | On-Target |
| MST2 | 38.1 | On-Target |
| Aurora A | - | Off-Target |
| Aurora B | - | Off-Target |
| PLK1 | - | Off-Target |
| MAP4K Family | - | Off-Target |
Note: Specific Kd values for all off-targets are not always readily available in public literature, but these kinases have been identified as being significantly inhibited by XMU-MP-1.[8][9]
Experimental Protocols
Protocol 1: Western Blot Analysis of Hippo Pathway Activation
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of XMU-MP-1 or a DMSO vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MOB1, MOB1, p-YAP, YAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of XMU-MP-1 or a DMSO control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[7]
Protocol 3: Immunofluorescence for YAP Localization
-
Cell Treatment: Grow cells on coverslips and treat with XMU-MP-1 or a DMSO vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with an anti-YAP primary antibody in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody in blocking solution for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of YAP using a fluorescence microscope.
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of XMU-MP-1 on MST1/2.
Caption: A logical workflow for troubleshooting unexpected phenotypes with XMU-MP-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. XMU-MP-1 induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cell line-specific responses to XMU-MP-9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of XMU-MP-9. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bifunctional compound that acts as a small-molecule degrader of oncogenic K-Ras mutants.[1][2] It functions by binding to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1][2] This dual binding enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of K-Ras through the lysosomal pathway.[1][2]
Q2: Which cell lines are most likely to respond to this compound treatment?
A2: Cell lines harboring K-Ras mutations are the primary targets for this compound.[1][2] It has been shown to inhibit the proliferation of various cancer cells with K-Ras mutations, such as SW620 (colon cancer) and AsPC-1 (pancreatic cancer).[1][2] The efficacy of this compound is dependent on the presence of a K-Ras mutant that it can bind to and facilitate its degradation.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[1] For storage, the solid compound should be kept at 4°C, sealed, and protected from moisture and light.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What are the recommended working concentrations for in vitro experiments?
A4: The optimal concentration of this compound can vary depending on the cell line and the duration of the experiment. For inhibiting the proliferation of cancer cells with K-Ras mutants, concentrations in the range of 2-20 μM have been used.[1][2] For studying the degradation of K-Ras, a concentration of 10 μM for 48 hours has been shown to be effective in SW620 cells.[1][2] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of cell proliferation.
-
Possible Cause 1: Inappropriate cell line.
-
Troubleshooting Step: Confirm that your cell line harbors a K-Ras mutation. This compound's mechanism is dependent on the presence of mutant K-Ras. The compound is not expected to be effective in cell lines with wild-type K-Ras or other oncogenic drivers.
-
-
Possible Cause 2: Suboptimal concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a broader range of this compound concentrations. The sensitivity to the compound can vary between different K-Ras mutant cell lines.
-
-
Possible Cause 3: Inactive compound.
-
Troubleshooting Step: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a properly stored stock for each experiment.
-
Issue 2: I am not seeing a decrease in K-Ras protein levels after treatment.
-
Possible Cause 1: Insufficient treatment duration.
-
Possible Cause 2: Issues with Western blot protocol.
-
Troubleshooting Step: Review and optimize your Western blot protocol. Ensure complete cell lysis, accurate protein quantification, and the use of a validated primary antibody for K-Ras.
-
-
Possible Cause 3: Degradation pathway is inhibited.
Issue 3: I am observing high variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting Step: Maintain consistency in cell seeding density, passage number, and media conditions. The cellular state can influence the response to treatment.
-
-
Possible Cause 2: Inaccurate compound dilution.
-
Troubleshooting Step: Ensure accurate and consistent preparation of this compound working solutions for each experiment. Serial dilutions should be prepared carefully.
-
-
Possible Cause 3: Vehicle (DMSO) effects.
-
Troubleshooting Step: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control, and is maintained at a non-toxic level (typically <0.5%).
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | K-Ras Mutation | Assay | Concentration | Duration | Observed Effect |
| SW620 | G12V | Proliferation | 2-20 μM | - | Inhibition of proliferation |
| AsPC-1 | G12D | Proliferation | 2-20 μM | - | Inhibition of proliferation |
| SW620 | G12V | Protein Degradation | 10 μM | 48 hours | Promotion of K-Ras degradation |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosage | Administration | Observed Effect |
| Nude Mice | SW620 Xenograft | 40-80 mg/kg | Intravenous (daily or twice daily) | Suppression of tumor growth, decreased K-RasG12V levels |
| BALB/c Mice | CT-26 Transplant | 40-80 mg/kg | Intravenous (daily or twice daily) | Robust inhibition of tumor growth, decreased K-RasG12V levels |
Experimental Protocols
Protocol 1: Western Blot Analysis of K-Ras Degradation
-
Cell Treatment: Plate K-Ras mutant cells (e.g., SW620) at an appropriate density. After 24 hours, treat the cells with the desired concentration of this compound or DMSO vehicle control for the specified duration (e.g., 48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against K-Ras and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed K-Ras mutant cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
References
Optimizing western blot conditions for detecting K-Ras ubiquitination
Welcome to the technical support center for the optimization of Western blot conditions for detecting K-Ras ubiquitination. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is detecting K-Ras ubiquitination important?
A1: K-Ras ubiquitination is a critical post-translational modification that regulates its activity, signaling pathways, and protein stability.[1][2] Ubiquitination can enhance the activation of K-Ras and facilitate its binding to downstream effectors like PI3K and Raf.[3] Dysregulation of K-Ras ubiquitination has been implicated in cancer development and progression, making it a key area of research for therapeutic interventions.[1][4]
Q2: What are the key lysine (B10760008) residues for K-Ras ubiquitination?
A2: Several lysine residues on K-Ras are known to be ubiquitinated, each potentially having different functional consequences. The most studied sites include Lysine 117 (K117), Lysine 128 (K128), and Lysine 147 (K147).[1][3][5] Monoubiquitination at K147 can enhance GTP loading and increase affinity for specific downstream effectors.[3] In contrast, ubiquitination at K128 appears to restrict wild-type RAS activation by creating a binding interface for GTPase-activating proteins (GAPs).[1][4]
Q3: What type of ubiquitination occurs on K-Ras?
A3: K-Ras can undergo both monoubiquitination and polyubiquitination.[3][6] Monoubiquitination has been linked to the activation of K-Ras signaling.[3] The type of ubiquitin linkage (e.g., K48- or K63-linked polyubiquitin (B1169507) chains) can determine the fate of K-Ras, such as proteasomal degradation or involvement in signaling scaffolds.
Q4: Can I detect ubiquitinated K-Ras with a standard K-Ras antibody?
A4: While a standard K-Ras antibody can detect the K-Ras protein, it will not specifically identify the ubiquitinated forms.[7] Detecting ubiquitinated K-Ras typically requires immunoprecipitation (IP) of K-Ras followed by Western blotting with an anti-ubiquitin antibody, or vice-versa.[6][8] The ubiquitinated K-Ras will appear as higher molecular weight bands or a smear above the unmodified K-Ras band.[9][10]
Q5: What is the expected molecular weight of ubiquitinated K-Ras?
A5: Unmodified K-Ras has a molecular weight of approximately 21 kDa.[7] Each ubiquitin molecule adds about 8.5 kDa.[11] Therefore, monoubiquitinated K-Ras will appear at around 29.5 kDa, di-ubiquitinated at 38 kDa, and so on. Polyubiquitination will often present as a high molecular weight smear.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for Ubiquitinated K-Ras | Inefficient cell lysis and protein extraction. | Use a lysis buffer specifically designed for ubiquitinated proteins, containing strong detergents like SDS (e.g., RIPA buffer).[12] Ensure the buffer-to-tissue/cell pellet ratio is optimized for efficient lysis.[13] |
| Degradation of ubiquitinated K-Ras by deubiquitinases (DUBs) and proteasomes. | Always prepare lysis buffer fresh and include DUB inhibitors (e.g., N-ethylmaleimide (NEM) at 25-100 mM, iodoacetamide (B48618) (IAA)) and proteasome inhibitors (e.g., MG132).[11][12][13] Keep samples on ice or at 4°C throughout the preparation. | |
| Low abundance of ubiquitinated K-Ras. | Enrich for ubiquitinated proteins using techniques like Tandem Ubiquitin Binding Entities (TUBEs) or immunoprecipitation (IP) of K-Ras before Western blotting.[14] Overexpress HA-tagged ubiquitin in your cells to increase the pool of ubiquitinated proteins.[6] | |
| Poor antibody performance. | Use a high-quality, validated antibody for K-Ras for immunoprecipitation and a specific antibody for ubiquitin for detection.[15][16] Titrate the primary antibody concentration to find the optimal dilution.[17] | |
| Inefficient transfer of high molecular weight proteins. | Optimize Western blot transfer conditions for larger proteins. This may include using a lower percentage acrylamide (B121943) gel, a PVDF membrane, and extending the transfer time or adjusting the voltage.[11] | |
| High Background on the Western Blot | Non-specific antibody binding. | Block the membrane with 5% BSA in TBST, as milk contains phosphoproteins that can cause background. Ensure adequate washing steps after primary and secondary antibody incubations. |
| Contamination from endogenous immunoglobulins in IP. | Use a detection reagent like TidyBlot that only binds to the native antibody used for the Western blot to avoid detecting IgG heavy and light chains from the IP.[13] | |
| Multiple Non-specific Bands | Protein degradation. | Ensure sufficient protease and phosphatase inhibitors are included in the lysis buffer.[18] Use fresh lysates for your experiments.[18] |
| Other post-translational modifications (PTMs). | K-Ras can have other PTMs like phosphorylation and glycosylation which can result in multiple bands.[15][18] Consult databases like UniProt to check for known isoforms and modifications.[18] |
Experimental Protocols
Protocol 1: Cell Lysis for Preservation of Ubiquitinated Proteins
-
Buffer Preparation: Prepare fresh lysis buffer on ice. A common choice is RIPA buffer supplemented with inhibitors.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors (add fresh):
-
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add the ice-cold lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Protocol 2: Immunoprecipitation (IP) of K-Ras
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay).
-
Pre-clearing the Lysate: (Optional but recommended) Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate 500-1500 µg of protein lysate with a primary antibody against K-Ras overnight at 4°C with gentle rotation.[8]
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
Collect the beads by centrifugation at 5,000 x g for 5 minutes at 4°C.[8]
-
Wash the beads 3-4 times with ice-cold wash buffer (e.g., a milder version of the lysis buffer with lower detergent concentration).[8]
-
-
Elution:
-
After the final wash, aspirate the supernatant.
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.[8]
-
Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
Protocol 3: Western Blotting for Ubiquitinated K-Ras
-
SDS-PAGE: Separate the protein samples on an 8% Tris-glycine gel or a gradient gel to resolve high molecular weight ubiquitinated species.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. PVDF is often recommended for better signal strength with ubiquitinated proteins.[11]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
Quantitative Data Summary
Table 1: Recommended Inhibitor Concentrations for Lysis Buffer
| Inhibitor Class | Inhibitor | Stock Concentration | Final Concentration | Reference |
| Proteasome Inhibitor | MG132 | 10 mM in DMSO | 10-50 µM | [11] |
| Deubiquitinase (DUB) Inhibitor | N-ethylmaleimide (NEM) | 1 M in Ethanol | 25-100 mM | [11][12] |
| Deubiquitinase (DUB) Inhibitor | Iodoacetamide (IAA) | 1 M in water | 10-100 mM | [12][13] |
| General Protease Inhibitor | PMSF | 100 mM in Isopropanol | 1 mM | [18] |
| General Protease Inhibitor | Leupeptin | 1 mg/mL in water | 1 µg/mL | [18] |
Visualizations
Caption: K-Ras ubiquitination signaling pathway.
Caption: Experimental workflow for detecting ubiquitinated K-Ras.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin binding associated protein 2 regulates KRAS activation and macropinocytosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination of K-Ras enhances activation and facilitates binding to select downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K128 ubiquitination constrains RAS activity by expanding its binding interface with GAP proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K128 ubiquitination constrains RAS activity by expanding its binding interface with GAP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitination of Ras enhances activation and facilitates binding to select downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Anti-k-ras Antibody (A49590) | Antibodies.com [antibodies.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
XMU-MP-9 Technical Support Center: Troubleshooting Poor Cell Permeability
Welcome to the technical support center for XMU-MP-9. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential issues with the cell permeability of this compound during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant discrepancy between the biochemical potency (IC50) of this compound and its effective concentration in my cell-based assays. Why is this happening?
A1: A noticeable drop in potency from a biochemical assay to a cell-based assay is a common indicator of poor cell permeability. While this compound is a potent inhibitor of MST1 and MST2 kinases in a purified enzyme system, its ability to cross the cell membrane and reach these intracellular targets in a sufficient concentration can be limited. This results in the need for higher concentrations to achieve the desired biological effect in cellular experiments.
Several physicochemical properties of a small molecule can influence its ability to passively diffuse across the lipid bilayer of the cell membrane. These include its lipophilicity (LogP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. For this compound, the discrepancy between its nanomolar biochemical potency and the micromolar concentrations often required for cellular effects strongly suggests that cell permeability is a key factor to consider and optimize in your experimental design.[1]
Quantitative Data Summary
The following table summarizes the reported biochemical potency of this compound against its target kinases and the effective concentrations observed in various cell-based assays. The difference of one to two orders of magnitude is indicative of a potential cell permeability barrier.
| Parameter | Value | Reference(s) |
| Biochemical Potency | ||
| IC50 vs. MST1 | 71.1 nM | [1] |
| IC50 vs. MST2 | 38.1 nM | [1] |
| Cellular Activity | ||
| EC50 (Cell Viability) | 1.21 - 2.7 µM (in various hematopoietic tumor cell lines) | [2] |
| Effective Concentration (YAP/TAZ activation) | 0.1 - 10 µM (in HepG2 cells) | [1][2] |
| Physicochemical Properties | ||
| Molecular Weight | ~416.5 g/mol | [3] |
| Predicted LogP | Not readily available | |
| Predicted Polar Surface Area (PSA) | Not readily available |
Troubleshooting Guide: Enhancing this compound Cell Permeability
If you suspect poor cell permeability is affecting your experiments with this compound, consider the following troubleshooting strategies.
Q2: How can I experimentally confirm that this compound has poor permeability in my cell model?
A2: You can directly measure the permeability of this compound using established in vitro assays. Two common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a high-throughput assay that assesses a compound's ability to diffuse across an artificial lipid membrane. It provides a measure of passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions that mimic the intestinal barrier. It provides an apparent permeability coefficient (Papp) and can also indicate if the compound is subject to active efflux by transporters like P-glycoprotein (P-gp).
A low Papp value in these assays would provide direct evidence of poor membrane permeability.
Q3: What formulation strategies can I use to improve the cellular uptake of this compound without chemically modifying it?
A3: Formulation strategies aim to increase the solubility and/or membrane permeability of a compound. Based on the chemical structure of this compound, which includes several polar groups, its aqueous solubility might be a limiting factor in addition to its permeability.
-
Use of Co-solvents: Ensure that the final concentration of your solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%). However, relying solely on a co-solvent may not be sufficient to overcome a significant permeability barrier.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic regions of a drug molecule, increasing its aqueous solubility and potentially its availability at the cell surface.
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or lipid nanoparticles can facilitate its entry into cells through membrane fusion or endocytosis.
Q4: Are there any chemical modification approaches to create a more permeable version of this compound?
A4: Chemical modification to create a "prodrug" is a common strategy to improve the permeability of a parent molecule. A prodrug is a modified version of the active compound that is more permeable and is converted back to the active drug inside the cell.
-
Masking Polar Groups: The sulfonamide group and other potential hydrogen bond donors on this compound likely contribute to a high polar surface area, which can hinder membrane passage. A prodrug strategy would involve masking these polar groups with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases). For pyrimidine-based compounds, various prodrug strategies have been successfully employed.[4][5][6]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of each well in the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Prepare Donor Solutions: Dissolve this compound in the same buffer to the desired concentration (ensure the final DMSO concentration is <1%). Prepare donor solutions for high and low permeability control compounds.
-
Load Donor Plate: Add the donor solutions to the filter plate wells.
-
Assemble PAMPA Sandwich: Place the donor plate into the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Analysis: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]) where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA(t)] is the compound concentration in the acceptor well at time t, and [Cequilibrium] is the concentration at equilibrium.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your cell culture medium.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO.
-
Complexation: Add the this compound stock solution dropwise to the HP-β-CD solution while vortexing.
-
Incubation: Incubate the mixture at room temperature for at least 1 hour to allow for complex formation.
-
Sterilization: Sterilize the final formulation by filtering through a 0.22 µm filter.
-
Application: Use this formulation as your working solution for cell-based assays. Remember to include a vehicle control with the same concentration of HP-β-CD.
Visualizations
Caption: Mechanism of this compound in the Hippo Signaling Pathway.
Caption: Experimental workflow for assessing cell permeability.
Caption: Decision workflow for selecting a permeability enhancement strategy.
References
Strategies to enhance the in vivo efficacy of XMU-MP-9
Welcome to the technical support center for XMU-MP-9, a novel bifunctional compound designed for the targeted degradation of oncogenic K-Ras mutants. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the in vivo efficacy of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions as a "molecular glue." It is a bifunctional compound that binds to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1][2] This binding enhances the interaction between Nedd4-1 and K-Ras, inducing a conformational change in the complex that facilitates the ubiquitination and subsequent degradation of various K-Ras mutants, including K-RasG12V.[1][2] This targeted degradation leads to the inhibition of downstream signaling pathways, such as the MAPK pathway, and suppresses the proliferation of cancer cells harboring K-Ras mutations.[1]
Q2: What is the recommended in vivo starting dose for this compound?
A2: Based on preclinical studies in mouse xenograft models (SW620 and CT-26), a starting dose of 40-80 mg/kg administered via intravenous (i.v.) tail vein injection, once or twice daily, has been shown to be effective in suppressing tumor growth.[1]
Q3: How should I prepare this compound for in vivo administration?
A3: For in vivo studies, this compound can be dissolved in a vehicle suitable for intravenous injection. While specific formulation details for this compound are not extensively published, a common approach for similar small molecules is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle such as a mixture of PEG300, Tween 80, and saline to ensure solubility and bioavailability. It is crucial to protect the solution from light.
Q4: What are the known resistance mechanisms to K-Ras degraders like this compound?
A4: While specific resistance mechanisms to this compound have not been detailed in the available literature, potential mechanisms for resistance to K-Ras degraders, in general, may include:
-
Target mutations: Alterations in the K-Ras or Nedd4-1 binding sites that prevent the formation of the ternary complex.
-
E3 ligase alterations: Downregulation or mutation of Nedd4-1, impairing the ubiquitination process.
-
Pathway rewiring: Upregulation of alternative signaling pathways that bypass the dependency on K-Ras for cell survival and proliferation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of in vivo efficacy | Inadequate dosing or schedule. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose (OBD). Consider increasing the dosing frequency based on pharmacokinetic data if available. |
| Poor bioavailability or rapid clearance. | Investigate alternative formulation strategies to improve solubility and stability. If pharmacokinetic data is available, correlate drug exposure with pharmacodynamic effects. | |
| Intrinsic or acquired resistance. | Analyze tumor samples for potential resistance mechanisms (see FAQ Q4). Consider combination therapies to overcome resistance. | |
| Observed toxicity (e.g., weight loss, lethargy) | Off-target effects or vehicle toxicity. | Include a vehicle-only control group to assess the toxicity of the formulation. If toxicity persists, consider reducing the dose or optimizing the formulation to reduce the concentration of potentially toxic excipients like DMSO. |
| On-target toxicity in normal tissues. | Conduct a comprehensive toxicology study to evaluate the safety profile of this compound. This should include histological analysis of major organs and monitoring of serum biomarkers for organ function. | |
| Difficulty in monitoring pharmacodynamic effects | Inadequate antibody for Western blotting. | Validate antibodies for phosphorylated and total levels of downstream effectors (e.g., p-B-Raf, p-MEK, total K-Ras) using appropriate positive and negative controls. |
| Timing of sample collection. | Collect tumor biopsies or blood samples at various time points after the last dose to capture the peak of target degradation and downstream pathway inhibition. |
Strategies to Enhance In Vivo Efficacy
Improving the therapeutic window and overall effectiveness of this compound in vivo can be approached through several strategies:
Formulation Optimization
The solubility and stability of this compound are critical for its in vivo performance. While standard DMSO-based formulations can be used in initial studies, exploring more advanced drug delivery systems could enhance efficacy.
-
Nanoparticle-based formulations: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its pharmacokinetic profile, prolong circulation time, and potentially enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.
-
Solubilizing excipients: Experimenting with different biocompatible co-solvents and surfactants in the formulation can improve the solubility and stability of this compound for intravenous administration.
Combination Therapies
Targeting multiple nodes in a signaling pathway or complementary pathways can often lead to synergistic effects and overcome resistance.
-
Inhibition of downstream effectors: Combining this compound with inhibitors of the MAPK pathway (e.g., MEK or ERK inhibitors) could lead to a more profound and durable suppression of oncogenic signaling.
-
Targeting parallel survival pathways: In tumors that develop resistance by upregulating alternative survival pathways (e.g., PI3K/AKT), combining this compound with inhibitors of these pathways may be beneficial.[2][4]
-
Immunotherapy combinations: Investigating the potential of this compound to modulate the tumor microenvironment could open avenues for combination with immune checkpoint inhibitors.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from preclinical studies. Note: Data is limited, and further studies are needed for a comprehensive quantitative assessment.
| Parameter | Cell Line/Model | Value/Observation | Reference |
| In Vitro IC50 | SW620, AsPC-1, etc. | 2-20 µM (2D culture) | [1] |
| In Vivo Dosage | SW620 xenograft (nude mice) | 40-80 mg/kg (i.v., once or twice daily) | [1] |
| CT-26 transplant (BALB/c mice) | 40-80 mg/kg (i.v., once or twice daily) | [1] | |
| In Vivo Efficacy | SW620 xenograft | Suppressed tumor growth | [1] |
| CT-26 transplant | More robust inhibitory effect on tumor growth | [1] | |
| Pharmacodynamic Effects | SW620 and CT-26 tumors | Decreased K-RasG12V levels and phosphorylation of B-Raf and MEK | [1] |
| Safety/Tolerability | BALB/c mice | No significant weight loss or toxicity to heart, liver, spleen, lung, or kidney | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with a known K-Ras mutation (e.g., SW620 with K-RasG12V) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of Matrigel and PBS).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Preparation and Administration of this compound:
-
Prepare the this compound formulation on the day of injection. For a 40 mg/kg dose in a 20g mouse, you would need 0.8 mg of this compound.
-
Dissolve the required amount of this compound in a minimal amount of sterile DMSO.
-
Further dilute the DMSO stock in a sterile vehicle (e.g., a solution of PEG300, Tween 80, and saline) to the final injection volume (typically 100-200 µL). The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity.
-
Administer the formulation via intravenous tail vein injection according to the planned dosing schedule. The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis:
-
Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to assess the levels of total K-Ras, phosphorylated B-Raf, and phosphorylated MEK. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol for In Vitro Nedd4-1-Mediated K-Ras Ubiquitination Assay
This protocol can be adapted to confirm the mechanism of action of this compound.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5b/c)
-
Recombinant Nedd4-1 (E3 ligase)
-
Recombinant K-Ras (substrate)
-
Ubiquitin
-
ATP
-
Varying concentrations of this compound or DMSO (vehicle control)
-
Ubiquitination buffer
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-K-Ras antibody to detect the ubiquitinated forms of K-Ras, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: General workflow for an in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of XMU-MP-9 in cell culture media
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with XMU-MP-9. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and effective use of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bifunctional compound that acts as a "molecular glue."[1] It promotes the ubiquitination and subsequent degradation of K-Ras mutants.[1] Mechanistically, this compound binds to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1] This enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and degradation of K-Ras, thereby inhibiting the proliferation of cells with K-Ras mutations.[1]
A Note on Compound Nomenclature: It is crucial to distinguish this compound from XMU-MP-1 . XMU-MP-1 is a well-characterized inhibitor of the MST1/2 kinases in the Hippo signaling pathway.[2][3] this compound, the subject of this guide, has a distinct mechanism of action as a K-Ras degrader.[1] Always verify the specific compound you are using to ensure accurate experimental design and interpretation of results.
Q2: How should I prepare and store stock solutions of this compound to prevent degradation?
A2: Proper preparation and storage of stock solutions are critical for maintaining the activity of this compound. It is recommended to dissolve this compound in a suitable solvent such as DMSO.[4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before storage.[1] Store the aliquots in tightly sealed vials, protected from moisture and light.[1]
Q3: What are the recommended storage conditions and stability for this compound?
A3: The stability of this compound depends on the storage conditions. For optimal stability, both the solid compound and stock solutions should be stored at low temperatures.
Troubleshooting Guides
Issue 1: I am observing inconsistent or weaker than expected effects of this compound in my long-term cell culture experiments.
-
Possible Cause: Degradation of this compound in cell culture media.
-
Possible Cause: Improper storage and handling of this compound stock solutions.
-
Troubleshooting Tip: Ensure that your stock solutions have been stored according to the recommendations in the table above and have not been subjected to multiple freeze-thaw cycles.[1] If you suspect your stock solution may be compromised, prepare a fresh stock from the powdered compound.
-
-
Possible Cause: Binding to serum proteins.
-
Troubleshooting Tip: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their bioavailability. If your experimental design allows, you could test the effect of reducing the serum concentration in your cell culture medium. However, be sure to validate the effect of lower serum on your specific cell line's health and phenotype.
-
Issue 2: I am observing precipitation of this compound when I add it to my cell culture medium.
-
Possible Cause: Poor solubility in aqueous solutions.
-
Troubleshooting Tip: this compound is sparingly soluble in aqueous solutions. When diluting your DMSO stock solution into the cell culture medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation. It is also advisable to not exceed a final DMSO concentration of 0.5% in your culture, as higher concentrations can be toxic to cells. If precipitation persists, consider preparing an intermediate dilution in a serum-free medium before adding it to your final cell culture plate.
-
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage of Solid Compound | Store as a powder at -20°C for up to 3 years. | [4] |
| Storage of Stock Solutions | Store in a suitable solvent (e.g., DMSO) at -80°C for up to 6 months or at -20°C for up to 1 month. | [1] |
| Handling of Stock Solutions | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. | [1] |
| Solubility in DMSO | 8 mg/mL (19.21 mM) |
Experimental Protocols
General Protocol for a Cell-Based K-Ras Degradation Assay:
-
Cell Seeding: Plate your cancer cell line of interest (e.g., SW620, AsPC-1) in a suitable multi-well plate at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere and enter the exponential growth phase (typically 12-24 hours).
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations (e.g., 2-20 µM).[1] Also, prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the existing medium from your cells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 48 hours).[1]
-
Downstream Analysis (Western Blot for K-Ras levels):
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for K-Ras and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the extent of K-Ras degradation.
-
-
Mandatory Visualization
Caption: Mechanism of this compound as a molecular glue.
References
Validation & Comparative
A Researcher's Guide to Validating the On-Target Activity of Hippo Pathway Inhibitor XMU-MP-1
A Note on Compound Identification: This guide focuses on XMU-MP-1 , the potent and selective small-molecule inhibitor of MST1 and MST2, the core kinases of the Hippo signaling pathway. Initial queries regarding "XMU-MP-9" suggest a possible confusion, as this compound is a bifunctional compound reported to target K-Ras degradation and does not directly inhibit the Hippo pathway. For researchers investigating the Hippo signaling cascade, XMU-MP-1 is the relevant compound for MST1/2 inhibition.
This guide provides an objective comparison of XMU-MP-1 with other methods of Hippo pathway modulation and offers detailed experimental protocols to validate its on-target activity for researchers, scientists, and drug development professionals.
Comparing Inhibitors of the Hippo Signaling Pathway
Validating the on-target effects of a specific inhibitor requires comparing its potency and mechanism against other known modulators. While XMU-MP-1 is a direct, ATP-competitive inhibitor of the upstream kinases MST1/2, other compounds affect the pathway at different nodes.
| Compound | Target/Mechanism | Reported Potency (IC50/EC50) | Notes |
| XMU-MP-1 | MST1 / MST2 Kinases | MST1: 71.1 ± 12.9 nM MST2: 38.1 ± 6.9 nM [1] | A reversible and selective, ATP-competitive small-molecule inhibitor that acts at the apex of the Hippo kinase cascade.[2] |
| Verteporfin | Disrupts YAP-TEAD Interaction | Not applicable (disrupts protein-protein interaction) | Inhibits the downstream effect of the Hippo pathway by preventing the transcriptional activity of YAP.[3][4][5] It is also a photosensitizer used in photodynamic therapy.[3][4][6] |
| CEP-11981 | MST2 Kinase | < 25 nM | An oral tyrosine kinase inhibitor that demonstrates potent inhibition of MST2.[7] |
| CCG-222740 | Rho/MRTF/SRF Pathway | ~5-10 µM (in cell-based assays)[8][9][10][11] | Indirectly modulates YAP/TAZ activity by targeting the upstream RhoA signaling pathway, which influences cytoskeletal dynamics and, consequently, Hippo signaling. |
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following have been generated using the DOT language to meet specific formatting requirements.
Experimental Protocols for On-Target Validation
To rigorously validate that the observed biological effects of XMU-MP-1 are due to its direct inhibition of MST1/2, a combination of biochemical and cell-based assays is recommended.
Western Blotting for Downstream Target Phosphorylation
This is the most direct method to observe the functional consequence of MST1/2 inhibition in cells. Inhibition of MST1/2 prevents the phosphorylation of their direct substrate MOB1 and the downstream effector YAP.
Methodology:
-
Cell Treatment: Plate cells (e.g., HEK293, HepG2) and grow to desired confluency. Treat cells with a dose-range of XMU-MP-1 (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).[2] To stimulate the pathway, cells can be treated with H₂O₂ (e.g., 50 µM) for the final 2 hours.[12]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate on an 8-12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-MOB1 (Thr35)
-
Total MOB1
-
Phospho-YAP (Ser127)
-
Total YAP
-
GAPDH or β-Actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Expected Outcome: A dose-dependent decrease in the ratio of phosphorylated MOB1 and YAP to their total protein levels indicates successful on-target inhibition of MST1/2 by XMU-MP-1.[1][12]
Immunofluorescence for YAP Nuclear Translocation
A key consequence of Hippo pathway inhibition is the dephosphorylation of YAP, allowing it to translocate from the cytoplasm to the nucleus. This can be visualized using immunofluorescence microscopy.
Methodology:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with XMU-MP-1 or vehicle control as described for Western Blotting.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[13]
-
Blocking: Block with a solution containing 10% goat serum and 0.1% Triton X-100 in PBS for at least 1 hour.[13]
-
Antibody Staining: Incubate with a primary antibody against total YAP (e.g., Santa Cruz, sc-101199) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash cells, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-1.5 hours at room temperature, protected from light. Counterstain nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Expected Outcome: In vehicle-treated cells (especially at high density), YAP should be predominantly cytoplasmic. In XMU-MP-1-treated cells, a significant increase in nuclear YAP staining should be observed, confirming the inhibition of the upstream kinase cascade.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment. It relies on the principle that a ligand-bound protein is thermally more stable than its unbound form.[5][10][15]
Methodology:
-
Cell Treatment: Treat intact cells in suspension or adherent culture with a high concentration of XMU-MP-1 (e.g., 10-30 µM) or vehicle control for 1 hour.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler, followed by cooling for 3 minutes.[6]
-
Lysis and Centrifugation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[6]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of MST1 or MST2 by Western Blot. Expected Outcome: In the presence of XMU-MP-1, MST1/2 will be stabilized at higher temperatures compared to the vehicle control. This is observed as a rightward shift in the melting curve (i.e., the protein remains soluble at higher temperatures), providing strong evidence of direct binding.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of XMU-MP-1 to inhibit the enzymatic activity of purified MST1 or MST2.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant active MST1 or MST2 protein with a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of XMU-MP-1 or a vehicle control (DMSO) and pre-incubate for 15-30 minutes at 30°C.
-
Reaction Initiation: Initiate the kinase reaction by adding a substrate (e.g., recombinant MOB1 or a generic substrate like Myelin Basic Protein) and ATP. For quantitative analysis, [γ-³²P]-ATP can be included.[3][4]
-
Incubation and Termination: Incubate the reaction for 30-60 minutes at 30°C. Stop the reaction by adding SDS-PAGE loading buffer or by spotting onto phosphocellulose paper.
-
Detection: If using a radiolabel, quantify the incorporated radioactivity. Alternatively, if using protein substrates, analyze the phosphorylation of the substrate by Western Blot using a phospho-specific antibody. Commercially available kits (e.g., ADP-Glo™) that measure ATP consumption can also be used. Expected Outcome: XMU-MP-1 should inhibit the phosphorylation of the substrate in a dose-dependent manner, allowing for the calculation of an IC50 value that should be consistent with published data.[1]
References
- 1. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy Using Hippo Pathway Inhibitor Verteporfin: A Potential Dual Mechanistic Approach in Treatment of Soft Tissue Sarcomas [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Rho/MRTF pathway inhibitor CCG-222740 reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to K-Ras Targeted Therapies: XMU-MP-9 vs. Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective therapies for cancers driven by mutations in the Kirsten rat sarcoma viral oncogene homolog (K-Ras) has led to the development of novel therapeutic agents with distinct mechanisms of action. This guide provides an objective comparison of the emerging pan-mutant K-Ras degrader, XMU-MP-9, with the clinically approved covalent K-Ras G12C inhibitors, sotorasib (B605408) and adagrasib. This comparison is based on available preclinical data and is intended to provide a comprehensive overview for researchers and drug development professionals.
Introduction: Two Distinct Strategies to Target K-Ras
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, yet for decades, K-Ras was considered an "undruggable" target. The recent advent of targeted therapies has brought forth two prominent strategies: direct covalent inhibition of specific mutants and targeted degradation of the K-Ras protein.
Covalent inhibitors , such as sotorasib and adagrasib, represent a landmark achievement in targeting a specific K-Ras mutation, G12C. These drugs have demonstrated significant clinical activity and have been approved for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC).[1][2]
In contrast, This compound embodies a novel approach that aims to eliminate the K-Ras protein entirely. It functions as a "molecular glue" to induce the degradation of various K-Ras mutants, offering the potential for a broader therapeutic window.[3][4] This guide will delve into the mechanisms, performance data, and experimental methodologies of these two distinct classes of K-Ras-targeting agents.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and covalent inhibitors lies in their interaction with the K-Ras protein and the subsequent biological consequences.
This compound: A Molecular Glue for K-Ras Degradation
This compound is a bifunctional small molecule that promotes the ubiquitination and subsequent degradation of K-Ras by hijacking the body's own protein disposal machinery.[3][4] It achieves this by acting as a molecular glue, enhancing the interaction between:
-
Nedd4-1: A bona fide E3 ubiquitin ligase for Ras proteins.[4]
-
K-Ras: It binds to an allosteric site on various K-Ras mutants.[3][4]
This induced proximity facilitates the transfer of ubiquitin from Nedd4-1 to K-Ras, marking it for degradation by the proteasome. A key feature of this compound is its ability to promote the degradation of multiple K-Ras mutants, including the challenging K-Ras G12V, not just the G12C variant.[3][4]
Sotorasib and Adagrasib: Covalent Inhibition of K-Ras G12C
Sotorasib and adagrasib are highly specific inhibitors that target the KRAS G12C mutation. The G12C mutation introduces a cysteine residue at position 12, which serves as a unique target for these drugs.[1][2] Their mechanism involves:
-
Covalent Bonding: They form an irreversible covalent bond with the thiol group of the cysteine-12 residue.[1]
-
Inactive State Trapping: This covalent modification locks the K-Ras G12C protein in an inactive, GDP-bound state.[1]
-
Signaling Blockade: By trapping K-Ras in this inactive conformation, they prevent its interaction with downstream effector proteins, thereby inhibiting the MAPK and other signaling pathways that drive tumor growth.[1]
Performance Data: A Comparative Overview
Disclaimer: To date, no head-to-head preclinical or clinical studies have been published that directly compare the performance of this compound with sotorasib or adagrasib. The following tables summarize the available quantitative data for each compound from separate studies. Differences in experimental conditions should be considered when interpreting these data.
This compound: Pan-Mutant K-Ras Degrader
This compound has demonstrated the ability to induce the degradation of various K-Ras mutants and inhibit the proliferation of cancer cells harboring these mutations.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | K-Ras Mutation | Assay | Endpoint | Result | Reference |
| SW620 | Colorectal Cancer | G12V | Western Blot | K-RasG12V Degradation | Dose-dependent degradation | [4] |
| AsPC-1 | Pancreatic Cancer | G12D | Cell Proliferation | Inhibition of Growth | 2-20 µM | |
| SW480 | Colorectal Cancer | G12V | Cell Proliferation | Inhibition of Growth | Dose-dependent inhibition | [4] |
Table 2: In Vivo Efficacy of this compound
| Model | Cancer Type | K-Ras Mutation | Treatment | Outcome | Reference |
| SW620 Xenograft | Colorectal Cancer | G12V | 40-80 mg/kg, i.v. | Tumor growth suppression, decreased K-RasG12V levels |
Sotorasib and Adagrasib: Covalent K-Ras G12C Inhibitors
Sotorasib and adagrasib have undergone extensive preclinical and clinical evaluation, demonstrating potent and selective activity against KRAS G12C-mutant cancers.
Table 3: In Vitro Efficacy of Sotorasib and Adagrasib in NSCLC Cell Lines
| Inhibitor | Cell Line | IC50 (µM) - Cell Viability | Reference |
| Sotorasib | NCI-H358 | ~0.006 | |
| Sotorasib | MIA PaCa-2 | ~0.009 | |
| Sotorasib | NCI-H23 | 0.6904 | |
| Adagrasib | NCI-H358 | Not explicitly stated, but comparative data suggests high potency |
Table 4: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC (Phase II/III Trials)
| Inhibitor | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Sotorasib | 28.1% - 37.1% | 5.6 - 6.8 months | 10.6 - 12.5 months | |
| Adagrasib | 31.9% - 42.9% | 5.49 - 6.5 months | 12.6 months |
Resistance Mechanisms
A critical aspect of targeted therapies is the emergence of resistance. The mechanisms of resistance to this compound and covalent inhibitors are expected to differ due to their distinct modes of action.
-
This compound: As a degrader that relies on the Nedd4-1 E3 ligase, potential resistance mechanisms could involve mutations in Nedd4-1 or alterations in the cellular ubiquitination machinery.
-
Sotorasib and Adagrasib: Resistance to covalent G12C inhibitors can arise from secondary mutations in KRAS that prevent drug binding, amplification of the KRAS G12C allele, or activation of bypass signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and covalent K-Ras inhibitors.
In Vitro Ubiquitination Assay for this compound
This protocol is designed to assess the ability of this compound to promote Nedd4-1-mediated ubiquitination of K-Ras.
-
Reagents:
-
Recombinant purified K-Ras (e.g., K-Ras G12V)
-
Recombinant purified Nedd4-1 (E3 ligase)
-
Recombinant E1 and E2 enzymes
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Ubiquitination reaction buffer
-
-
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, ubiquitin, and K-Ras in the reaction buffer.
-
Add this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding Nedd4-1 and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against K-Ras and ubiquitin to detect polyubiquitinated K-Ras.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of the compounds on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., harboring K-Ras mutations)
-
96-well plates
-
Complete cell culture medium
-
Test compound (this compound, sotorasib, or adagrasib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Conclusion and Future Perspectives
This compound and the covalent K-Ras G12C inhibitors, sotorasib and adagrasib, represent two innovative and distinct approaches to targeting oncogenic K-Ras.
-
Sotorasib and Adagrasib have demonstrated the clinical viability of directly targeting a specific K-Ras mutant, providing a valuable therapeutic option for patients with KRAS G12C-mutated cancers. Their high specificity is a key advantage, though it also limits their application to this particular mutation and exposes them to specific resistance mechanisms.
-
This compound offers a novel pan-mutant strategy by inducing the degradation of various K-Ras isoforms. This approach has the potential to address a broader range of KRAS mutations and may overcome some of the resistance mechanisms observed with covalent inhibitors. However, as a preclinical compound, its efficacy and safety in humans remain to be determined.
The development of both classes of agents underscores the significant progress made in targeting K-Ras. Future research will likely focus on direct comparative studies to elucidate the relative strengths and weaknesses of inhibition versus degradation. Furthermore, combination therapies that leverage the distinct mechanisms of these agents may offer a promising strategy to achieve more durable responses and overcome resistance in patients with K-Ras-driven cancers.
References
- 1. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to XMU-MP-9 and Pan-RAS Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective therapies against RAS-driven cancers has led to the exploration of diverse and innovative therapeutic strategies. Among these, the K-Ras degrader XMU-MP-9 and a class of broad-acting pan-RAS inhibitors represent two distinct and promising approaches. This guide provides an objective comparison of their mechanisms, performance based on available preclinical data, and detailed experimental protocols to aid researchers in their study of these novel anti-cancer agents.
Introduction: Two Strategies to Target Oncogenic RAS
Mutations in the RAS family of oncogenes (KRAS, NRAS, and HRAS) are among the most common drivers of human cancers, yet RAS proteins have long been considered "undruggable." The landscape of RAS-targeted therapies is rapidly evolving, moving beyond mutant-specific inhibitors to strategies with broader applicability.
This compound represents a novel class of targeted protein degraders. It functions as a "molecular glue," promoting the ubiquitination and subsequent degradation of various K-Ras mutants.[1][2][3][4] This approach eliminates the oncogenic protein rather than merely inhibiting its activity.
Pan-RAS inhibitors , in contrast, are small molecules designed to inhibit the function of multiple RAS isoforms and a wide range of their oncogenic mutants.[5] This class of inhibitors aims to overcome the limitations of mutant-specific drugs by addressing the heterogeneity of RAS mutations and potential resistance mechanisms.[5][6] Notable examples include ADT-007, RMC-6236, and BI-2865.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and pan-RAS inhibitors lies in their mode of action at the molecular level.
This compound: A Molecular Glue for K-Ras Degradation
This compound acts as a bifunctional molecule that enhances the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras.[1][2][3][4][7][8] By binding to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras, this compound induces a conformational change that facilitates the ubiquitination of K-Ras, marking it for degradation via the lysosomal pathway.[2][7][8] This leads to a reduction in the total levels of oncogenic K-Ras protein, thereby abrogating its downstream signaling.[7][8]
Pan-RAS Inhibitors: Broad-Spectrum Blockade of RAS Signaling
Pan-RAS inhibitors are being developed with different mechanisms to disrupt RAS function. Some, like ADT-007 , bind to nucleotide-free RAS, preventing the loading of GTP and subsequent activation of downstream effector pathways such as the MAPK and PI3K/AKT signaling cascades.[1][7][9] Others, such as RMC-6236 , are non-covalent inhibitors that target the active, GTP-bound "ON" state of both mutant and wild-type RAS variants.[5][6][10][11] A third category, exemplified by BI-2865 , targets the inactive "OFF" state of KRAS.[12][13][14][15] By blocking RAS activation or its interaction with downstream effectors, these inhibitors effectively shut down the oncogenic signaling that drives tumor growth and survival.
Performance Data: A Comparative Overview
Direct head-to-head clinical studies comparing this compound and pan-RAS inhibitors are not yet available. The following tables summarize key preclinical data from various studies to allow for an objective comparison of their anti-cancer activity.
Table 1: In Vitro Efficacy of this compound (Degradation)
| K-Ras Mutant | Cell Line | EC50 for Degradation (µM) |
| G12C | HEK293T | ~2.5 |
| G12D | HEK293T | ~3.6 |
| G12V | HEK293T | ~1.9 |
| G13D | HEK293T | ~2.8 |
| Q61H | HEK293T | ~2.1 |
| Data extracted from a study by Zeng et al. (2024), demonstrating the concentration of this compound required to induce 50% degradation of the target K-Ras mutant.[2] |
Table 2: In Vitro Efficacy of Pan-RAS Inhibitors (Cell Viability)
| Inhibitor | Cancer Type | Cell Line | RAS Mutation | IC50 (nM) |
| ADT-007 | Colorectal | HCT 116 | KRAS G13D | 5 |
| Pancreatic | MIA PaCa-2 | KRAS G12C | 2 | |
| Colorectal | DLD-1 | KRAS G13D | 4.7 | |
| BI-2865 | - | Ba/F3 | KRAS G12C | 4.5 (KD) |
| - | Ba/F3 | KRAS G12D | 32 (KD) | |
| - | Ba/F3 | KRAS G12V | 26 (KD) | |
| - | Ba/F3 | KRAS G13D | 4.3 (KD) | |
| BAY-293 | Pancreatic | PANC-1 | KRAS G12D | 950 |
| Pancreatic | AsPC-1 | KRAS G12D | 6640 | |
| Colorectal | HCT 116 | KRAS G13D | 1150 | |
| IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. KD values for BI-2865 represent binding affinity. Data compiled from multiple sources.[7][16][17][18][19][20] |
Table 3: In Vivo Efficacy and Observations
| Compound | Model | Cancer Type | Key Findings |
| This compound | SW620 Xenograft (nude mice) | Colorectal | Suppressed tumor growth; decreased K-Ras G12V levels and downstream signaling.[7][8] |
| ADT-007 | Syngeneic and Xenograft models | Colorectal, Pancreatic | Robust antitumor activity; suppression of MAPK signaling; activation of innate and adaptive immunity.[7][9] |
| RMC-6236 | KRAS G12X Xenograft models | Multiple | Profound tumor regressions; tolerated in vivo.[5][11] |
| BI-2865/BI-2493 | Xenograft models | Gastroesophageal, others | Potent antitumor activity in KRAS wild-type amplified models.[12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these inhibitors.
Protocol 1: this compound-Mediated K-Ras Degradation Assay
Objective: To determine the efficacy of this compound in promoting the degradation of endogenous or overexpressed mutant K-Ras.
-
Cell Culture and Treatment:
-
Culture cancer cells harboring a K-Ras mutation (e.g., SW620, AsPC-1) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 2-20 µM) or vehicle control (DMSO) for a specified time course (e.g., 24, 48 hours).[7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against K-Ras, p-B-Raf, p-MEK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities and normalize K-Ras levels to the loading control. Compare the levels of K-Ras in this compound-treated cells to the vehicle control to determine the extent of degradation.
-
Protocol 2: Pan-RAS Inhibitor Cell Viability Assay (MTS/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pan-RAS inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Plate cancer cells with known RAS mutations in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pan-RAS inhibitor in culture medium.
-
Treat the cells with the diluted compounds or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[21]
-
Protocol 3: RAS Activation Pulldown Assay
Objective: To measure the levels of active, GTP-bound RAS in response to pan-RAS inhibitor treatment.
-
Cell Treatment and Lysis:
-
Treat cells with the pan-RAS inhibitor as described in Protocol 1.
-
Lyse cells in a buffer that preserves the GTP-bound state of RAS (e.g., magnesium-containing lysis buffer).
-
-
Pulldown of Active RAS:
-
Incubate cell lysates with a GST-tagged RAS-binding domain (RBD) of an effector protein (e.g., RAF1) conjugated to glutathione-agarose beads for 1 hour at 4°C.[9]
-
The RBD will specifically bind to GTP-bound (active) RAS.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Perform Western blotting as described in Protocol 1, using a pan-RAS or isoform-specific RAS antibody to detect the levels of active RAS.
-
-
Data Analysis:
-
Compare the levels of active RAS in inhibitor-treated samples to the vehicle control.
-
Visualizing the Pathways and Workflows
Signaling Pathway Diagrams
Caption: RAS signaling pathway and points of intervention.
Experimental Workflow Diagrams
Caption: Workflow for K-Ras degradation assay.
Caption: Workflow for cell viability (IC50) assay.
Conclusion and Future Directions
This compound and pan-RAS inhibitors offer two fundamentally different, yet compelling, strategies for targeting RAS-driven cancers. This compound's degradation mechanism presents a unique approach to eliminating the oncogenic driver, while pan-RAS inhibitors provide a broader therapeutic window against various RAS mutations.
The preclinical data available to date demonstrate the potential of both approaches. However, further research is needed to fully understand their comparative efficacy, the potential for acquired resistance, and their safety profiles in clinical settings. Future studies should aim for direct comparative analyses of these agents in relevant preclinical models. The choice between a degrader and an inhibitor may ultimately depend on the specific tumor context, the RAS mutation profile, and the potential for combination therapies. The ongoing research and clinical development of these novel agents hold significant promise for patients with RAS-addicted cancers.
References
- 1. ashpublications.org [ashpublications.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revolution Medicines Presents Encouraging Clinical Data for RMC-6236 and RMC-6291 at 2023 Triple Meeting - BioSpace [biospace.com]
- 11. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BI-2865 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. selleckchem.com [selleckchem.com]
- 21. benchchem.com [benchchem.com]
Predicting Sensitivity to XMU-MP-9: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
XMU-MP-9 has emerged as a molecule of interest with a dual mechanism of action, functioning as both a degrader of oncogenic K-Ras mutants and an inhibitor of the Hippo signaling pathway. This guide provides a comparative analysis of potential biomarkers to predict cellular sensitivity to this compound, offering insights into its context-dependent effects and comparing it with alternative Hippo pathway inhibitors. Experimental data and detailed protocols are provided to facilitate further research and drug development.
Candidate Biomarkers for this compound Sensitivity
Sensitivity to this compound is likely dependent on its two primary mechanisms of action: degradation of K-Ras and inhibition of the Hippo pathway kinases MST1/2. Therefore, candidate biomarkers can be categorized based on these activities.
| Mechanism of Action | Candidate Biomarker | Rationale for Predictive Value | Reported Effects of this compound |
| K-Ras Degradation | K-Ras Mutation Status | This compound promotes the ubiquitination and degradation of various K-Ras mutants, including G12V.[1][2][3] Cells harboring these mutations may be more reliant on K-Ras signaling for survival and thus more sensitive. | This compound has been shown to inhibit the proliferation of cancer cells with K-Ras mutations.[4] |
| Nedd4-1 Expression Level | This compound acts as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras, leading to its degradation.[1][2][3][4] Higher levels of Nedd4-1 may facilitate more efficient degradation of K-Ras in the presence of this compound. | The growth inhibitory effects of this compound are dependent on the presence of Nedd4-1.[4] | |
| Hippo Pathway Inhibition | YAP/TAZ Nuclear Localization (Activation) | This compound inhibits MST1/2 kinases, leading to the activation and nuclear translocation of the transcriptional co-activators YAP and TAZ.[5][6] The cellular response to YAP/TAZ activation is highly context-dependent, being either pro-proliferative or pro-apoptotic.[5][7][8] | In hematopoietic tumor cells, activation of YAP by the related MST1/2 inhibitor XMU-MP-1 induces apoptosis.[5][9] Conversely, in other contexts like liver regeneration, XMU-MP-1 promotes cell proliferation.[5] |
| Hippo Pathway Component Mutations | Mutations in upstream regulators of the Hippo pathway (e.g., NF2, LATS1/2) can lead to constitutive activation of YAP/TAZ.[10][11] Cancers with these mutations may have a different response to further YAP/TAZ activation by an MST1/2 inhibitor. | The effect of this compound in the context of specific Hippo pathway mutations has not been extensively studied. |
Comparison with Alternative Hippo Pathway Inhibitors
Several other compounds that modulate the Hippo pathway are in various stages of research. Understanding their mechanisms and potential biomarkers provides a broader perspective for targeted therapeutic strategies.
| Alternative Inhibitor | Mechanism of Action | Potential Biomarkers of Sensitivity | Reported Experimental Observations |
| Verteporfin | Inhibits the interaction between YAP/TAZ and TEAD transcription factors.[12][13] | High nuclear YAP/TAZ levels. | Verteporfin has been shown to inhibit the growth of various cancer cells with high YAP/TAZ activity, both with and without photoactivation.[12][13][14] |
| Dasatinib (B193332) | Multi-kinase inhibitor, including SRC, which can indirectly lead to YAP phosphorylation and cytoplasmic retention.[15][16] | Hyper-activated Src-YAP signaling axis; elevated p-YAP levels.[15] | Dasatinib has shown efficacy in renal cell carcinoma models with a hyper-activated Src-YAP signaling pathway.[15] A 6-gene panel has also been proposed to predict sensitivity in breast cancer.[17] |
Signaling Pathways and Experimental Workflows
To aid in the investigation of this compound and its potential biomarkers, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound inhibits MST1/2, preventing YAP/TAZ phosphorylation and promoting their nuclear activity.
Caption: this compound facilitates the interaction between K-Ras and Nedd4-1, leading to K-Ras degradation.
Caption: Workflow to identify biomarkers predictive of this compound sensitivity.
Experimental Protocols
Cell Viability Assays (MTT and CellTiter-Glo®)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
a) MTT Assay Protocol [18][19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) CellTiter-Glo® Luminescent Cell Viability Assay Protocol [18][21][22]
-
Plate Preparation: Prepare opaque-walled 96-well plates with cells in culture medium. Include control wells with medium only for background luminescence.
-
Compound Treatment: Add the test compound to the experimental wells and incubate as required.
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence and calculate cell viability relative to the vehicle control to determine the IC50 value.
Western Blot Analysis for K-Ras and Phospho-YAP
Objective: To quantify the levels of total K-Ras protein and the phosphorylation status of YAP.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against K-Ras, phospho-YAP (Ser127), total YAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
Immunofluorescence for YAP/TAZ Nuclear Localization
Objective: To visualize and quantify the subcellular localization of YAP and TAZ.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST to reduce non-specific antibody binding.
-
Antibody Incubation:
-
Incubate with a primary antibody against YAP or TAZ.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of YAP/TAZ translocation.
Co-Immunoprecipitation of Nedd4-1 and K-Ras
Objective: To assess the interaction between Nedd4-1 and K-Ras in the presence of this compound.
Protocol
-
Cell Lysis: Following treatment, lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against Nedd4-1 or K-Ras overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer and analyze by Western blotting using antibodies against both Nedd4-1 and K-Ras. An increased amount of co-precipitated protein in the this compound treated sample would indicate an enhanced interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting oncogenic K-Ras mutants with a small-molecule degrader through Nedd4-1 | Sciety [sciety.org]
- 4. biorxiv.org [biorxiv.org]
- 5. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hippo Pathway: A Master Regulatory Network Important in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A tightly controlled Src-YAP signaling axis determines therapeutic response to dasatinib in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the Hippo Pathway for Breast Cancer Therapy [mdpi.com]
- 17. Predictive biomarkers for dasatinib treatment in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. scribd.com [scribd.com]
- 23. Differential KrasV12 protein levels control a switch regulating lung cancer cell morphology and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bio.unipd.it [bio.unipd.it]
Assessing the Degradation of K-Ras Downstream Effectors: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, accurately quantifying the degradation of key signaling proteins is paramount in the development of novel therapeutics, particularly in the context of targeted protein degradation. This guide provides a comparative overview of established and emerging methodologies for assessing the degradation of phosphorylated B-Raf (p-B-Raf) and phosphorylated MEK (p-MEK), critical downstream effectors in the K-Ras signaling pathway.
The advent of targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, has opened new avenues for therapeutic intervention in K-Ras-driven cancers.[1][2] These approaches aim to eliminate target proteins rather than merely inhibiting them. This guide focuses on methods to quantify the degradation of the activated, phosphorylated forms of B-Raf and MEK, providing a more direct measure of pathway inhibition.
Key Methodologies for Assessing Protein Degradation
Several techniques can be employed to monitor the degradation of p-B-Raf and p-MEK. The choice of method often depends on the required throughput, the need for quantitative data, and the specific experimental question being addressed. The most common methods include Western Blotting, In-Cell Western Assays, and Cycloheximide Chase Assays. More advanced techniques like mass spectrometry and reporter assays also offer unique advantages.
Comparative Overview of Techniques
| Method | Principle | Advantages | Disadvantages | Throughput | Quantitative |
| Western Blot | Size-based separation of proteins followed by antibody-based detection.[3] | Widely accessible, provides molecular weight information, semi-quantitative.[3] | Lower throughput, can be variable.[4] | Low to Medium | Semi-quantitative to Quantitative |
| In-Cell Western™ Assay | Microplate-based immunofluorescence detection of proteins in fixed cells.[5][6] | Higher throughput than traditional Westerns, more quantitative.[5][6] | No size separation, requires antibodies validated for fixed cells.[7] | High | Quantitative |
| Cycloheximide Chase Assay | Inhibition of protein synthesis followed by monitoring protein levels over time to determine half-life.[8][9] | Provides kinetic data on protein stability and degradation rate.[8] | Indirect measure of degradation, potential off-target effects of cycloheximide.[9] | Low to Medium | Quantitative |
| Mass Spectrometry | Identification and quantification of proteins and their post-translational modifications. | Highly specific and sensitive, can identify ubiquitination sites.[10] | Requires specialized equipment and expertise, complex data analysis.[7] | Low | Quantitative |
| HiBiT/NanoBRET™ Assays | Luciferase-based reporter system genetically fused to the target protein to measure protein levels in real-time.[7] | Real-time kinetics in live cells, highly sensitive, no antibody needed.[7] | Requires genetic engineering of cell lines, potential for the tag to interfere with protein function.[7] | High | Quantitative |
K-Ras Signaling Pathway and Degradation Workflow
The following diagrams illustrate the K-Ras signaling cascade leading to the phosphorylation of B-Raf and MEK, and a general workflow for assessing PROTAC-mediated degradation of these targets.
Quantitative Data Summary
The following tables summarize published data on the PROTAC-mediated degradation of B-Raf and MEK. Note that direct comparative data for p-B-Raf degradation is limited, and the effect on downstream p-MEK and p-ERK is often used as a proxy for B-Raf degradation.
Table 1: PROTAC-Mediated Degradation of B-RafV600E
| PROTAC | Cell Line | Assay | Target | Outcome | Reference |
| SJF-0628 | A375 (homozygous BRAFV600E) | Western Blot | BRAFV600E | Dmax > 90% | [11] |
| SJF-0628 | SK-MEL-239 (heterozygous BRAFV600E) | Western Blot | p61-BRAFV600E | Selective degradation of mutant BRAF | [11] |
| CRBN(BRAF)-24 | A375 | Western Blot | BRAFV600E | Potent, UPS-dependent degradation | [4] |
| PROTAC B-Raf degrader 1 | MCF-7 | Western Blot | B-Raf | Dose-dependent degradation | [12] |
Table 2: PROTAC-Mediated Degradation of MEK1/2
| PROTAC | Cell Line | Assay | Target | DC50 | Dmax | Reference |
| P6b | A549 | Western Blot | MEK1 | 0.3 µM | >70% at 24h | [3] |
| P6b | A549 | Western Blot | MEK2 | 0.2 µM | >70% at 24h | [3] |
| P6b | A375 | Western Blot | MEK1/2 | 2.8 µM | - | [3] |
| Compound 50 | HT-29 | Western Blot | MEK1 | 118 ± 23 nM | - | [13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and antibodies.
Protocol 1: Western Blot for p-B-Raf and p-MEK Degradation
Objective: To semi-quantitatively or quantitatively measure the levels of p-B-Raf and p-MEK following treatment with a degrader compound.
Materials:
-
Cell culture reagents
-
Degrader compound (e.g., PROTAC) and vehicle (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-B-Raf, anti-p-MEK, anti-total B-Raf, anti-total MEK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with various concentrations of the degrader compound or vehicle for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-B-Raf) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-B-Raf or p-MEK signal to the total protein signal and/or the loading control.
Protocol 2: In-Cell Western™ Assay for p-MEK Degradation
Objective: To quantitatively measure p-MEK levels in a higher-throughput format.
Materials:
-
96-well clear-bottom black plates
-
Cell culture reagents
-
Degrader compound and vehicle
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)
-
Primary antibodies (anti-p-MEK and a normalization antibody like anti-GAPDH)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® secondary antibodies with different emission spectra)
-
PBS
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a serial dilution of the degrader compound.
-
Fixation: After treatment, remove the media and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilization: Wash the wells with PBS and then add permeabilization buffer for 20 minutes.
-
Blocking: Wash with PBS and block for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with a cocktail of primary antibodies (e.g., mouse anti-p-MEK and rabbit anti-GAPDH) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the wells multiple times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-mouse and IRDye® 680RD goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Final Washes: Wash extensively with PBS-Tween.
-
Imaging: Scan the plate using an infrared imaging system.
-
Data Analysis: Determine the integrated intensity of the signal for p-MEK and the normalization protein in each well. Calculate the normalized signal for p-MEK.
Protocol 3: Cycloheximide (CHX) Chase Assay for p-B-Raf Stability
Objective: To determine the half-life of p-B-Raf.
Materials:
-
Cell culture reagents
-
Cycloheximide (CHX) stock solution
-
Reagents and equipment for Western blotting (as described in Protocol 1)
Procedure:
-
Cell Culture: Plate cells to allow for multiple time point collections.
-
Stimulation (if necessary): If the phosphorylation of B-Raf is dependent on a stimulus, treat the cells to induce phosphorylation before adding CHX.
-
CHX Treatment: Add CHX to the cell culture medium at a pre-determined optimal concentration (e.g., 50-100 µg/mL) to inhibit protein synthesis.[9]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120, 240 minutes). The "0" time point represents the protein level at the start of the chase.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting for p-B-Raf, total B-Raf, and a loading control as described in Protocol 1.
-
Data Analysis: Quantify the p-B-Raf band intensity at each time point and normalize it to the loading control. Plot the normalized intensity versus time. The time at which the p-B-Raf level is reduced by 50% is the half-life of the protein.
By employing these methodologies, researchers can robustly assess the degradation of p-B-Raf and p-MEK, providing critical insights into the efficacy of targeted protein degraders and their impact on the K-Ras signaling pathway.
References
- 1. rupress.org [rupress.org]
- 2. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Coumarin-Based MEK1/2 PROTAC Effective in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-B-Raf (Ser445) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Head-to-Head Battle for K-Ras Degradation: XMU-MP-9 vs. PROTACs
For researchers, scientists, and drug development professionals, the quest for effective therapies against K-Ras-driven cancers is a paramount challenge. While historically considered "undruggable," recent advancements have brought forth novel strategies aimed at eliminating the oncogenic K-Ras protein. This guide provides a side-by-side comparison of two distinct approaches: the molecular glue XMU-MP-9 and the targeted protein degradation technology of PROTACs.
This compound is a bifunctional compound that promotes the degradation of K-Ras mutants by acting as a molecular glue between K-Ras and the E3 ubiquitin ligase Nedd4-1.[1][2] This enhanced proximity facilitates the ubiquitination and subsequent degradation of K-Ras. In contrast, Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed with two distinct heads – one that binds to the target protein (K-Ras) and another that recruits an E3 ligase, connected by a chemical linker. This induced ternary complex formation leads to the ubiquitination and proteasomal degradation of the target protein.
This guide will delve into the performance of this compound and compare it with several K-Ras-targeting PROTACs, supported by experimental data on their efficacy in degrading K-Ras and inhibiting cancer cell proliferation.
Quantitative Comparison of K-Ras Degraders
The following tables summarize the in vitro performance of this compound and various K-Ras PROTACs across different cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and treatment durations may vary between studies.
Table 1: K-Ras Degradation Efficacy
| Compound | Mechanism | Target | Cell Line | DC_50_ (µM) | D_max_ (%) | Treatment Time (h) |
| This compound | Molecular Glue (Nedd4-1) | K-Ras G12V | SW620 | Not Reported | >50% at 10 µM | 48 |
| LC-2 | PROTAC (VHL) | K-Ras G12C | NCI-H2030 | 0.59 ± 0.20 | ~80 | 24 |
| MIA PaCa-2 | 0.32 ± 0.08 | ~75 | 24 | |||
| SW1573 | Not Reported | >70 | Not Reported | |||
| NCI-H23 | 0.25 - 0.76 | >50 | 24 | |||
| NCI-H358 | 0.25 - 0.76 | ~50 | 24 | |||
| ASP3082 | PROTAC (VHL) | K-Ras G12D | Multiple | Dose-dependent degradation | Not Reported | Not Reported |
| MCB-36 | PROTAC (VHL) | pan-K-Ras | Multiple | Not Reported | Effective degradation | 72 |
| PKD-1 | PROTAC (CRBN) | K-Ras G12C | SW1573 | Not Reported | >70 | Not Reported |
*DC_50_: Concentration required for 50% of maximal degradation. *D_max_: Maximum percentage of protein degradation observed.
Table 2: Anti-proliferative Activity
| Compound | Target | Cell Line | IC_50_ (µM) | Assay Duration |
| This compound | K-Ras mutants | SW620, AsPC-1, etc. | Dose-dependent inhibition | Not Reported |
| MCB-36 | pan-K-Ras | K-Ras dependent (24/30 lines) | ~1 | 5 days |
| K-Ras independent | >10 | 5 days |
*IC_50_: Concentration required for 50% inhibition of cell proliferation.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
Validating Nedd4-1's Crucial Role in the Mechanism of the K-Ras Degrader, XMU-MP-9: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of XMU-MP-9, a novel K-Ras degrader, with alternative K-Ras inhibitors. We delve into the experimental data validating the essential role of the E3 ubiquitin ligase Nedd4-1 in this compound's mechanism of action and offer detailed protocols for key validation experiments.
This compound emerges as a promising bifunctional molecule that orchestrates the degradation of oncogenic K-Ras mutants. Its unique mechanism, which leverages the cellular ubiquitin-proteasome system, distinguishes it from traditional enzymatic inhibitors. This guide will illuminate the specifics of this mechanism and provide a comparative analysis against other K-Ras targeting agents.
The "Molecular Glue" Mechanism of this compound: A Reliance on Nedd4-1
This compound functions as a "molecular glue," enhancing the interaction between Nedd4-1 and mutant K-Ras.[1][2][3][4] This induced proximity facilitates the ubiquitination of K-Ras by Nedd4-1, tagging the oncoprotein for degradation by the lysosome.[5][6] This mechanism is critically dependent on the presence and activity of Nedd4-1.
Experimental Validation of Nedd4-1's Role
The indispensable role of Nedd4-1 in this compound's activity has been demonstrated through studies utilizing Nedd4-1 knockout (KO) cell lines.[5] These experiments provide direct evidence that in the absence of Nedd4-1, this compound is unable to induce the degradation of K-Ras or inhibit the proliferation of cancer cells harboring K-Ras mutations.
Below is a summary of the key findings:
| Experimental Endpoint | Nedd4-1 Wild-Type (WT) Cells | Nedd4-1 Knockout (KO) Cells | Implication |
| K-RasG12V Degradation | Dose-dependent degradation of K-RasG12V upon this compound treatment.[5] | No significant degradation of K-RasG12V observed with this compound treatment.[5] | Nedd4-1 is essential for this compound-mediated K-Ras degradation. |
| Cell Growth Inhibition (2D) | Potent inhibition of cell growth.[5] | Significantly reduced sensitivity to this compound.[5] | The anti-proliferative effect of this compound is Nedd4-1 dependent. |
| Colony Formation (3D Soft Agar) | Strong suppression of colony formation.[5] | Markedly diminished effect on colony formation.[5] | Nedd4-1 is required for this compound to inhibit anchorage-independent growth. |
| K-RasG12V Ubiquitination | Significant enhancement of K-RasG12V ubiquitination in a dose-dependent manner.[5] | This compound-promoted ubiquitination of K-RasG12V is completely blocked.[5] | Nedd4-1 is the E3 ligase responsible for this compound-induced K-Ras ubiquitination. |
These results unequivocally establish that Nedd4-1 is not just a component but the cornerstone of this compound's mechanism of action.
Comparison with Alternative K-Ras Inhibitors
The therapeutic landscape for K-Ras-mutant cancers is evolving, with several inhibitors now available. These alternatives, however, operate through mechanisms distinct from this compound.
| Compound | Target | Mechanism of Action | Nedd4-1 Dependency |
| This compound | Mutant K-Ras | Induces Nedd4-1-mediated ubiquitination and degradation.[1][2][3][4] | Absolute |
| Adagrasib (MRTX849) | KRAS G12C | Covalently and irreversibly binds to the inactive, GDP-bound state of KRAS G12C, inhibiting downstream signaling.[1] | None |
| Sotorasib (AMG 510) | KRAS G12C | Covalently and irreversibly binds to the inactive, GDP-bound state of KRAS G12C, inhibiting downstream signaling. | None |
| MRTX1133 | KRAS G12D | Potent, selective, and non-covalent inhibitor that binds to the switch II pocket of KRAS G12D.[7][8] | None |
| BI-3406 | SOS1-KRAS Interaction | Inhibits the interaction between the guanine (B1146940) nucleotide exchange factor SOS1 and KRAS, preventing KRAS activation.[6][9][10] | None |
This comparison highlights the novelty of this compound's approach. While direct inhibitors have shown clinical efficacy, the degradation strategy of this compound offers a potential advantage by eliminating the oncogenic protein entirely, which may help to overcome resistance mechanisms associated with inhibitor binding.
Experimental Protocols
To facilitate further research and validation, we provide detailed protocols for two key experiments used to confirm the role of Nedd4-1 in this compound's mechanism.
Co-Immunoprecipitation (Co-IP) to Demonstrate Enhanced Nedd4-1/K-Ras Interaction
This protocol details how to verify that this compound enhances the binding between Nedd4-1 and K-Ras.
Materials:
-
Cells expressing endogenous or exogenous Nedd4-1 and mutant K-Ras
-
This compound and DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Nedd4-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Anti-K-Ras and anti-Nedd4-1 antibodies for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for the indicated time.
-
Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-Nedd4-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against K-Ras and Nedd4-1.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
-
Expected Outcome: An increased amount of co-immunoprecipitated K-Ras will be detected in the sample treated with this compound compared to the DMSO control, confirming the enhanced interaction.
In Vivo Ubiquitination Assay
This assay is designed to demonstrate that this compound promotes the ubiquitination of K-Ras in a Nedd4-1-dependent manner.
Materials:
-
Nedd4-1 WT and KO cells
-
Plasmid encoding His-tagged ubiquitin
-
This compound and DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing SDS)
-
Ni-NTA agarose (B213101) beads
-
Wash buffers with decreasing concentrations of urea
-
Elution buffer with imidazole
-
Anti-K-Ras antibody for Western blotting
Procedure:
-
Transfection and Treatment:
-
Transfect both Nedd4-1 WT and KO cells with the His-ubiquitin plasmid.
-
Treat the cells with this compound or DMSO.
-
Add MG132 for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.
-
-
Denaturing Lysis: Lyse the cells in a denaturing buffer to disrupt protein-protein interactions and ensure that only covalently attached ubiquitin is detected.
-
Pulldown of Ubiquitinated Proteins:
-
Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
-
Washing: Wash the beads extensively under denaturing conditions to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins with a high concentration of imidazole.
-
Western Blotting:
-
Analyze the eluted proteins by Western blotting using an anti-K-Ras antibody.
-
Expected Outcome: A smear of high-molecular-weight bands, indicative of polyubiquitinated K-Ras, will be observed in the lane corresponding to Nedd4-1 WT cells treated with this compound. This smear will be absent or significantly reduced in the Nedd4-1 KO cells, confirming that Nedd4-1 is required for the ubiquitination of K-Ras induced by this compound.[5]
Conclusion
The validation of Nedd4-1's role in the mechanism of this compound marks a significant step forward in the development of novel anti-cancer therapies. By acting as a molecular glue to co-opt the E3 ligase Nedd4-1, this compound induces the degradation of oncogenic K-Ras, presenting a unique and potent strategy to combat K-Ras-driven cancers. The experimental data from Nedd4-1 knockout models provides compelling evidence for this dependency. Compared to direct inhibitors, the degradation approach offered by this compound may provide a more durable response and overcome certain forms of resistance. The detailed protocols provided herein should empower researchers to further investigate and build upon these important findings.
References
- 1. Targeting oncogenic K-Ras mutants with a small-molecule degrader through Nedd4-1 | Sciety [sciety.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sciencecast.org [sciencecast.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Role of Ubiquitination and the E3 Ligase Nedd4 in Regulating Corneal Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEDD4 regulates ubiquitination and stability of the cell adhesion molecule IGPR-1 via lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
An Objective Comparison of XMU-MP-9 and Standard-of-Care Chemotherapies in Preclinical In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies comparing XMU-MP-9 to standard-of-care chemotherapies have not been identified in the public domain. This guide provides a comparative overview based on available preclinical data from separate in vivo studies.
Introduction to this compound
This compound is an investigational bifunctional compound with a novel mechanism of action. It functions by binding to the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras. This binding enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of various K-Ras mutants.[1] By promoting the breakdown of these key oncogenic drivers, this compound inhibits the proliferation of cancer cells harboring K-Ras mutations.[1] Preclinical studies have explored its potential in colon, lung, and pancreatic cancer models.[1] This guide summarizes the available in vivo data for this compound and juxtaposes it with data from separate studies on standard-of-care chemotherapies in relevant cancer models.
In Vivo Efficacy of this compound
The in vivo antitumor activity of this compound has been evaluated in colon cancer xenograft and transplant models.
Table 1: Summary of this compound In Vivo Efficacy in Colon Cancer Models
| Animal Model | Cancer Cell Line | Dosage and Administration | Key Findings | Toxicity |
| Nude Mice | SW620 (human colon adenocarcinoma) | 40-80 mg/kg, IV (tail vein), once or twice daily | Suppressed tumor growth; Decreased K-RasG12V levels and downstream signaling (p-B-Raf, p-MEK).[1] | Not specified |
| BALB/c Mice | CT-26 (murine colon carcinoma) | 40-80 mg/kg, IV (tail vein), once or twice daily | Demonstrated robust tumor growth inhibition; Decreased K-RasG12V levels and phosphorylation of B-Raf and MEK in tumors.[1] | No significant weight loss or toxicity to heart, liver, spleen, lung, or kidney observed.[1] |
In Vivo Efficacy of Standard-of-Care Chemotherapies
For context, this section summarizes publicly available in vivo data for standard-of-care chemotherapies in relevant cancer models. It is important to note that experimental conditions across different studies, such as cell lines, animal strains, and dosing regimens, can vary significantly, making direct cross-study comparisons challenging.
Colon Cancer
Standard-of-care for colorectal cancer often includes a combination of fluorouracil (5-FU) and oxaliplatin.
Table 2: Representative In Vivo Efficacy of Standard-of-Care Chemotherapy in Colon Cancer Models
| Animal Model | Cancer Cell Line/Model | Treatment | Key Quantitative Outcomes | Reference |
| BALB/c Mice | CT26 | 5-FU/Oxaliplatin and Cyclophosphamide | Significantly suppressed tumor growth compared to either treatment alone.[2] | [2] |
| Immunodeficient BALB/c Nude Mice | Patient-derived colorectal cancer xenografts | 5-Fluorouracil (25 mg/kg) | Resulted in a tumor growth inhibition (TGI) of less than 45%.[3] | [3] |
Non-Small Cell Lung Cancer (NSCLC)
Standard first-line treatment for NSCLC has historically included platinum-based drugs like cisplatin (B142131) and carboplatin, often in combination with taxanes like paclitaxel.
Table 3: Representative In Vivo Efficacy of Standard-of-Care Chemotherapy in NSCLC Models
| Animal Model | Cancer Model | Treatment | Key Findings | Reference |
| Immunodeficient NOD/SCID mice | NSCLC Patient-Derived Xenografts (PDX) | Paclitaxel, Cisplatin, Doxorubicin | PDX models showed differential responses to the treatments, mirroring clinical patient heterogeneity.[4] | [4] |
| NOD scid gamma mice | NSCLC Patient-Derived Xenografts (PDX) | Carboplatin and Paclitaxel | These are mentioned as historical standard systemic chemotherapeutic drugs for advanced NSCLC.[5] | [5] |
Pancreatic Cancer
The standard-of-care for metastatic pancreatic cancer often involves combination therapies such as FOLFIRINOX or gemcitabine (B846) with nab-paclitaxel.
Table 4: Representative In Vivo Efficacy of Standard-of-Care Chemotherapy in Pancreatic Cancer Models
| Animal Model | Cancer Cell Line | Treatment | Key Quantitative Outcomes | Reference |
| NOD/SCID mice | AsPC-1 (human pancreatic adenocarcinoma) peritoneal dissemination xenograft | Nab-paclitaxel + Gemcitabine | Increased median survival by 91% (42 days vs. 22 days for control).[6] | [6] |
Experimental Protocols
This compound In Vivo Xenograft Study
-
Animal Models: BALB/c mice or immunodeficient nude mice are used.[1]
-
Tumor Implantation: For the CT-26 model, transplantable tumors are established in BALB/c mice.[1] For the SW620 model, cells are implanted to form xenograft tumors in nude mice.[1]
-
Treatment Regimen: Once tumors are established, mice are treated with this compound at doses of 40 mg/kg or 80 mg/kg.[1]
-
Drug Administration: The compound is administered via tail vein injection either once or twice daily.[1]
-
Efficacy Endpoints: Tumor growth is monitored regularly. At the end of the study, tumors are excised, and protein levels of K-Ras and downstream signaling molecules (p-B-Raf, p-MEK) are analyzed.[1]
-
Toxicity Assessment: Animal body weight is monitored, and major organs are collected for toxicity evaluation.[1]
Representative Standard-of-Care Chemotherapy In Vivo Study (Colon Cancer Model)
-
Animal Model: BALB/c mice.[2]
-
Tumor Implantation: Subcutaneous injection of CT26 colon cancer cells.[2]
-
Treatment Regimen: Treatment with a combination of 5-fluorouracil, oxaliplatin, and cyclophosphamide.[2]
-
Efficacy Endpoints: Tumor growth is measured and compared to control groups receiving either single agents or vehicle.[2] Body weight is monitored to assess toxicity.[2]
Visualizing the Science
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunogenic chemotherapy in two mouse colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 4. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 6. Therapeutic efficacy of anti‐MMP9 antibody in combination with nab‐paclitaxel‐based chemotherapy in pre‐clinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to K-Ras Degradation: XMU-MP-9 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the oncoprotein K-Ras represents a promising therapeutic strategy for a multitude of cancers. This guide provides a comparative analysis of XMU-MP-9, a novel molecular glue degrader, alongside other prominent K-Ras degraders, primarily focusing on Proteolysis Targeting Chimeras (PROTACs). We present a synthesis of available quantitative data, detailed experimental methodologies for assessing K-Ras degradation, and visual diagrams to elucidate the underlying mechanisms and workflows.
Mechanism of Action: A Tale of Two Strategies
K-Ras degradation can be induced through distinct mechanisms. This compound employs a "molecular glue" approach, while the more extensively characterized alternatives are bifunctional PROTACs.
This compound: A Molecular Glue for K-Ras Degradation
This compound is a bifunctional compound that promotes the degradation of various K-Ras mutants by acting as a molecular glue.[1][2] It achieves this by binding to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[3][4] This ternary complex formation enhances the natural interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of K-Ras.[1][4] Notably, this compound is reported to facilitate the degradation of K-Ras mutants, including the challenging K-Ras G12V mutant.[1][2]
PROTACs: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. Several PROTACs have been developed to target K-Ras, most notably those that recruit the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.
Performance Comparison
| Degrader | Target | E3 Ligase | Cell Line(s) | DC50 | Dmax | Citation(s) |
| This compound | K-Ras Mutants | Nedd4-1 | SW620, AsPC-1, etc. | Not Reported | Not Reported | [4][5] |
| LC-2 | K-Ras G12C | VHL | NCI-H2030 | 0.59 ± 0.20 µM | ~80% | [6] |
| MIA PaCa-2 | 0.32 ± 0.08 µM | ~75% | [6] | |||
| SW1573 | Not Reported | Not Reported | [7] | |||
| NCI-H23 | 0.25 µM | ~90% | ||||
| NCI-H358 | 0.76 µM | >50% | [6] | |||
| ACBI3 | Pan-KRAS Mutants | VHL | GP2d | 3.9 nM | Not Reported | [8] |
| SW620 | 7 nM | Not Reported | [8] |
Note: The efficacy of degraders can be cell-line dependent. The data presented here is for comparative purposes.
Experimental Protocols
Quantifying the degradation of K-Ras is crucial for evaluating the efficacy of compounds like this compound. The following are generalized protocols for key experiments.
Western Blotting for K-Ras Degradation
This protocol allows for the semi-quantitative analysis of K-Ras protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cancer cells harboring the K-Ras mutation of interest and allow them to adhere. Treat the cells with varying concentrations of the K-Ras degrader (e.g., this compound) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunoprecipitation for K-Ras Ubiquitination
This protocol is used to confirm that the degradation of K-Ras is mediated by the ubiquitin-proteasome system.
-
Cell Culture and Treatment: Treat cells with the K-Ras degrader as described above. It is also recommended to include a proteasome inhibitor (e.g., MG132) treatment group to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation (e.g., a non-denaturing lysis buffer).
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) or magnetic beads.
-
Incubate the pre-cleared lysates with an anti-K-Ras antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitinated K-Ras signal in the degrader-treated samples would indicate that the compound promotes K-Ras ubiquitination.
Conclusion
This compound represents an innovative approach to inducing K-Ras degradation through a molecular glue mechanism that engages the E3 ligase Nedd4-1. While quantitative degradation data is still emerging, its ability to target various K-Ras mutants highlights its potential. In comparison, PROTACs like LC-2 and ACBI3 have been more extensively characterized in terms of their degradation efficiency (DC50 and Dmax) and demonstrate potent and, in some cases, pan-mutant K-Ras degradation. The choice of degrader for research or therapeutic development will depend on the specific K-Ras mutant of interest, the desired degradation profile, and the E3 ligase landscape of the target cells. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and future K-Ras degraders.
References
Mass Spectrometry-Based Validation of XMU-MP-9 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of XMU-MP-9, a novel K-Ras degrader, with alternative K-Ras inhibitors. The performance and downstream effects of these compounds are compared using both published and inferred experimental data, with a focus on mass spectrometry-based proteomic validation.
Introduction to this compound and its Mechanism of Action
This compound is a bifunctional small molecule that acts as a molecular glue, promoting the ubiquitination and subsequent degradation of oncogenic K-Ras mutants. It achieves this by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras. This mechanism of action distinguishes this compound from traditional K-Ras inhibitors, which typically function by blocking the protein's signaling activity without inducing its degradation. Mass spectrometry has been instrumental in elucidating this mechanism, particularly in identifying the specific ubiquitination site on K-Ras.
Comparison with Alternative K-Ras Inhibitors
The primary alternatives to this compound are direct inhibitors of mutant K-Ras, such as sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), which target the KRAS G12C mutation. These inhibitors covalently bind to the mutant cysteine, locking the protein in an inactive state.
While direct comparative quantitative proteomics data for this compound is not yet publicly available, we can infer the expected differences in their impact on the cellular proteome based on their distinct mechanisms of action.
Table 1: Mechanistic and Performance Comparison
| Feature | This compound (K-Ras Degrader) | Sotorasib/Adagrasib (K-Ras G12C Inhibitors) |
| Primary Target | Oncogenic K-Ras mutants (e.g., G12V, G12D, G12C) | Specifically KRAS G12C mutant |
| Mechanism | Induces proteasomal degradation of K-Ras via Nedd4-1 | Covalently binds to and inhibits K-Ras G12C signaling |
| Effect on K-Ras Protein Level | Significant reduction | No direct effect on protein level |
| Downstream Signaling | Sustained inhibition due to protein removal | Inhibition of signaling while the drug is bound |
| Potential for Resistance | May overcome resistance mechanisms related to inhibitor binding site mutations. | Resistance can arise from mutations in the binding pocket or upregulation of bypass pathways.[1] |
Table 2: Hypothetical Comparative Proteomics Data
This table presents a hypothetical comparison of global protein expression changes in cancer cells treated with this compound versus a K-Ras G12C inhibitor, based on their mechanisms.
| Protein/Pathway | Expected Change with this compound | Expected Change with K-Ras G12C Inhibitor | Rationale |
| K-Ras | ↓↓↓ | ↔ | This compound degrades K-Ras, while inhibitors only block its function. |
| Proteins involved in Ubiquitination (e.g., Nedd4-1, Ubiquitin) | ↑ | ↔ | Increased demand on the ubiquitin-proteasome system. |
| Downstream Effectors of K-Ras (e.g., p-ERK, p-AKT) | ↓↓ | ↓↓ | Both approaches aim to reduce downstream signaling. |
| Proteins involved in Drug Resistance Pathways (e.g., Receptor Tyrosine Kinases) | ↔ / ↓ | ↑ | Degradation may prevent the scaffolding function of K-Ras that can contribute to resistance. Inhibition can lead to feedback activation of upstream pathways.[2] |
| Apoptosis-related Proteins (e.g., Caspases) | ↑↑ | ↑ | Complete removal of the oncoprotein may induce a stronger pro-apoptotic signal. |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound-induced K-Ras degradation.
Diagram 2: K-Ras Signaling Pathway and Points of Inhibition
Caption: K-Ras signaling pathway and intervention points.
Diagram 3: Experimental Workflow for Mass Spectrometry Validation
Caption: General workflow for proteomic analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with known K-Ras mutations (e.g., SW620 for K-Ras G12V, H358 for K-Ras G12C) are cultured in appropriate media.
-
Treatment: Cells are treated with this compound, a K-Ras G12C inhibitor (sotorasib or adagrasib), or a vehicle control (e.g., DMSO) at various concentrations and for different time points.
Immunoprecipitation for Ubiquitination Analysis
-
Lysis: Cells are lysed in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: K-Ras is immunoprecipitated from cell lysates using a K-Ras-specific antibody conjugated to magnetic beads.
-
Elution and Digestion: The immunoprecipitated proteins are eluted, denatured, reduced, alkylated, and digested with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by LC-MS/MS to identify ubiquitinated K-Ras and map the specific ubiquitination sites.
Global Proteomics (Label-Free Quantification or SILAC)
-
Sample Preparation:
-
Label-Free: After treatment, cells are lysed, and proteins are extracted and digested into peptides.
-
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): Cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine) for several passages to ensure complete incorporation. "Heavy"-labeled cells are treated with the drug, and "light"-labeled cells are treated with the vehicle. The cell populations are then mixed, and proteins are extracted and digested.
-
-
LC-MS/MS Analysis: The peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis:
-
Label-Free: The relative abundance of proteins is determined by comparing the signal intensities of their corresponding peptides across different samples.
-
SILAC: The ratio of the signal intensities of "heavy" to "light" peptides provides a precise measure of the relative protein abundance.
-
-
Bioinformatics: Differentially expressed proteins are identified, and pathway and network analyses are performed to understand the biological consequences of the treatments.
Phosphoproteomics
-
Enrichment: Following protein digestion, phosphopeptides are enriched from the total peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by LC-MS/MS to identify and quantify changes in protein phosphorylation.
-
Data Analysis: Changes in the phosphorylation status of key signaling proteins downstream of K-Ras (e.g., in the MAPK and PI3K-AKT pathways) are determined.
Conclusion
This compound represents a promising therapeutic strategy for targeting oncogenic K-Ras through a degradation-based mechanism. Mass spectrometry is a critical tool for validating its targets and understanding its global effects on the cellular proteome. While direct comparative proteomic data with K-Ras inhibitors is still needed, the distinct mechanisms of action suggest that this compound may offer advantages in terms of sustained pathway inhibition and potentially overcoming certain forms of drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of K-Ras degraders.
References
XMU-MP-9: A Novel Degrader Strategy for Overcoming K-Ras Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The emergence of covalent inhibitors targeting K-Ras mutants, such as sotorasib (B605408) and adagrasib, has marked a significant breakthrough in treating previously "undruggable" cancers. However, the clinical benefit of these therapies can be limited by both intrinsic and acquired resistance. This guide provides a comparative analysis of XMU-MP-9, a novel K-Ras degrader, against established K-Ras inhibitors, with a focus on its potential efficacy in inhibitor-resistant models based on its distinct mechanism of action. While direct comparative experimental data in resistant models is not yet widely available, this guide will explore the mechanistic rationale for its potential to overcome resistance.
Mechanism of Action: A Divergent Approach to K-Ras Inhibition
Direct K-Ras inhibitors, such as sotorasib and adagrasib, are designed to covalently bind to a specific cysteine residue in the K-Ras G12C mutant protein. This locks the oncoprotein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways like the MAPK cascade.[1][2][3]
In contrast, this compound operates through a novel mechanism of targeted protein degradation. It functions as a "molecular glue," enhancing the interaction between various K-Ras mutants (including G12V) and the E3 ubiquitin ligase Nedd4-1.[4][5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the K-Ras oncoprotein, effectively eliminating it from the cell.[7]
.
Caption: A diagram illustrating the distinct mechanisms of direct K-Ras G12C inhibitors and this compound.
Overcoming Resistance: A Mechanistic Rationale for this compound
Resistance to direct K-Ras inhibitors can arise from several mechanisms, broadly categorized as on-target and off-target resistance.
On-target resistance often involves secondary mutations in the KRAS gene itself, which can either prevent the inhibitor from binding or reactivate the protein despite the inhibitor's presence.[2][8]
Off-target resistance involves the activation of bypass signaling pathways that reactivate downstream effectors like MAPK and PI3K/AKT, rendering the inhibition of K-Ras ineffective.[1]
The degradation-based mechanism of this compound presents a compelling strategy to potentially overcome these resistance mechanisms:
-
Broad Mutational Coverage: this compound is not limited to the G12C mutation and has been shown to promote the degradation of various K-Ras mutants, including G12V.[6] This suggests it could be effective against tumors harboring non-G12C mutations that are intrinsically resistant to covalent inhibitors.
-
Potential to Overcome Secondary Mutations: By targeting the entire K-Ras protein for degradation, this compound may remain effective even in the presence of secondary mutations that confer resistance to binding inhibitors. As long as the interaction with Nedd4-1 can be induced, the resistant K-Ras protein can be eliminated.
-
Elimination of Scaffolding Functions: Mutant K-Ras proteins can have scaffolding functions independent of their GTP-binding activity. Degrading the entire protein eliminates these functions, which may not be addressed by inhibitors that only block its signaling activity.
.
Caption: A conceptual diagram illustrating how this compound's degradation mechanism may circumvent resistance pathways.
Preclinical Efficacy of this compound
While data in inhibitor-resistant models is pending, preclinical studies have demonstrated the efficacy of this compound in K-Ras mutant cancer models.
| Parameter | This compound | Direct K-Ras G12C Inhibitors (e.g., Sotorasib) |
| Cell Proliferation Inhibition | Demonstrated in various K-Ras mutant cell lines (e.g., G12V).[6] | Potent inhibition in K-Ras G12C mutant cell lines.[2] |
| In Vivo Tumor Growth Inhibition | Significant suppression of tumor growth in xenograft models with K-Ras mutant cancer cells. | Demonstrated tumor regression in K-Ras G12C xenograft models. |
| Target Specificity | Promotes degradation of multiple K-Ras mutants.[6] | Specific to the K-Ras G12C mutation.[1] |
Experimental Protocols
Detailed experimental protocols for evaluating K-Ras inhibitors are crucial for reproducible research. Below are representative methodologies.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines with defined K-Ras mutations are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, sotorasib) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to calculate IC50 values.
In Vivo Xenograft Model
-
Cell Implantation: 5x10^6 K-Ras mutant cancer cells are suspended in Matrigel and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
.
Caption: A flowchart outlining a typical in vivo xenograft study for evaluating anti-cancer agents.
Future Directions and Conclusion
This compound represents a promising therapeutic strategy for K-Ras-driven cancers due to its unique degradation-based mechanism. While its efficacy in sensitive K-Ras mutant models is established, the critical next step is to evaluate its performance in models with acquired resistance to direct K-Ras inhibitors. Such studies will be instrumental in determining its potential to address the significant clinical challenge of therapeutic resistance.
The development of pan-K-Ras degraders like this compound, alongside other novel approaches such as PROTACs, signifies a paradigm shift in targeting K-Ras.[9][10] By moving beyond simple inhibition to inducing the complete removal of the oncoprotein, these next-generation therapies hold the potential for more durable and broader clinical responses in patients with K-Ras mutant cancers.
References
- 1. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS-targeted therapies in cancer: novel approaches and overcoming resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impeded Nedd4-1-mediated Ras degradation underlies Ras-driven tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Acquired Resistance to KRAS (G12C) Inhibition in Cancer" by Mark M. Awad, Shengwu Liu et al. [scholarlycommons.henryford.com]
- 9. KRAS-targeted therapies in cancer: novel approaches and overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Long-Term Efficacy of XMU-MP-9 and Alternative KRAS-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing effective strategies against previously "undruggable" targets like KRAS. This guide provides a comprehensive comparison of the long-term effects of XMU-MP-9, a novel molecular glue degrader, with alternative KRAS inhibitors. By presenting experimental data, detailed protocols, and visual pathway diagrams, we aim to offer an objective resource for the scientific community to inform future research and drug development efforts.
Executive Summary
This compound is an investigational bifunctional molecule that promotes the degradation of mutant KRAS by enhancing the interaction between KRAS and the E3 ubiquitin ligase Nedd4-1.[1][2][3] This mechanism of action, inducing protein degradation rather than enzymatic inhibition, distinguishes it from many other KRAS-targeted therapies. This guide compares the preclinical profile of this compound with established KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, as well as emerging pan-RAS inhibitors. While long-term efficacy and resistance data for this compound are not yet available, we will explore potential mechanisms based on our understanding of other protein degraders and contrast them with the clinically observed resistance patterns of direct KRAS inhibitors.
Mechanism of Action: A Tale of Two Strategies
The approaches to targeting mutant KRAS can be broadly categorized into direct inhibition of the oncoprotein and induced degradation.
This compound: A Molecular Glue Degrader
This compound acts as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1][2][3] In this case, this compound binds to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1][2][3] This induced proximity leads to the ubiquitination of mutant K-Ras, marking it for degradation by the proteasome.[1][2][3] This approach aims to eliminate the oncogenic protein entirely from the cell.
Alternative Strategies: Direct KRAS Inhibition
-
Sotorasib (AMG 510) and Adagrasib (MRTX849): These are covalent inhibitors that specifically target the KRAS G12C mutation. They form an irreversible bond with the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways.
-
Pan-RAS Inhibitors (e.g., RMC-6236): These compounds are designed to inhibit multiple RAS isoforms, including various KRAS mutants. RMC-6236 is a non-covalent, oral inhibitor that selectively targets the active, GTP-bound state of both mutant and wild-type RAS proteins.[4][5]
Data Presentation: A Comparative Analysis
The following tables summarize the available preclinical and clinical data for this compound and its alternatives. It is important to note the limited long-term data for this compound.
Table 1: In Vitro Efficacy of KRAS-Targeted Therapies
| Compound | Cell Line(s) | Assay Type | IC50 / DC50 | Key Findings |
| This compound | SW620 (KRAS G12V), AsPC-1 (KRAS G12D) | Proliferation Assay | 2-20 µM | Inhibits proliferation of cancer cells with various K-Ras mutants.[6] |
| SW620 (KRAS G12V) | Protein Degradation | 10 µM (48h) | Promotes degradation of K-RasG12V.[6] | |
| Sotorasib | KRAS G12C mutant cell lines | Cell Viability | Not specified | Induces apoptosis and cell cycle arrest. |
| Adagrasib | Panel of 17 KRAS G12C mutant cell lines | Cell Viability (2D) | 10 nM - 973 nM | Potently inhibits cell growth in the majority of KRAS G12C-mutant cell lines.[7][8][9] |
| Panel of 17 KRAS G12C mutant cell lines | Cell Viability (3D) | 0.2 nM - 1042 nM | Potently inhibits cell growth in the majority of KRAS G12C-mutant cell lines.[7][9] | |
| NCI-H358 (KRAS G12C) | p-ERK Inhibition | 14 nM | Inhibits downstream KRAS signaling.[8] | |
| RMC-6236 (Pan-RAS) | KRAS G12C, G12D, G12V mutant cell lines | p-ERK Inhibition | 3-14 nM | Potently and selectively inhibits various KRAS mutants.[2] |
Table 2: In Vivo Efficacy of KRAS-Targeted Therapies in Xenograft Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (% TGI) | Key Findings |
| This compound | SW620 (KRAS G12V) xenograft (nude mice) | 40-80 mg/kg, i.v., daily or twice daily | Not specified | Suppresses tumor growth and decreases K-RasG12V levels.[6] |
| Sotorasib | H358 (KRAS G12C) xenograft (nude mice) | 10 mg/kg, p.o., daily | Not specified | Synergistic effect when combined with an HSP90 inhibitor.[10] |
| Adagrasib | MIA PaCa-2 (KRAS G12C) xenograft (athymic nude mice) | 1-100 mg/kg, p.o., daily | Dose-dependent | Shows dose-dependent antitumor efficacy.[8] |
| RMC-6236 (Pan-RAS) | KRAS-mutant xenograft models | Orally administered | Dose-dependent | Demonstrates dose-dependent target inhibition.[2] |
Table 3: Long-Term Clinical Efficacy of Approved KRAS G12C Inhibitors
| Compound | Clinical Trial | Indication | Median Progression-Free Survival (PFS) | Overall Survival (OS) |
| Sotorasib | CodeBreaK 100 (Phase 1/2) | Pretreated KRAS G12C NSCLC | 6.8 months | 12.5 months |
| Adagrasib | KRYSTAL-1 (Phase 1/2) | Pretreated KRAS G12C NSCLC | 6.5 months | 12.6 months |
Long-Term Effects and Mechanisms of Resistance
A critical aspect of targeted therapy is the emergence of resistance over time. While clinical data on long-term this compound treatment is unavailable, we can infer potential resistance mechanisms based on its class as a molecular glue degrader and compare them to the known resistance mechanisms of direct KRAS inhibitors.
This compound and Protein Degraders: Potential for Durable Response and Novel Resistance
-
Potential for Durable Response: By eliminating the target protein, degraders like this compound may offer a more sustained therapeutic effect compared to inhibitors that require continuous target occupancy.[11] This catalytic mode of action could potentially delay the onset of resistance.
-
Inferred Resistance Mechanisms: Resistance to protein degraders, including molecular glues and PROTACs, can emerge through several mechanisms:
-
Mutations in the Target Protein: Alterations in the KRAS protein could prevent the binding of this compound, thereby evading degradation.
-
Mutations in the E3 Ligase: Changes in Nedd4-1, the E3 ligase recruited by this compound, could disrupt the formation of the ternary complex necessary for ubiquitination. Studies on other degraders have shown that genomic alterations in core components of the E3 ligase complexes can cause acquired resistance.[12]
-
Downregulation of E3 Ligase Components: Reduced expression of Nedd4-1 or other components of the ubiquitination machinery could limit the efficacy of this compound.
-
Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependence on KRAS, a common resistance mechanism for many targeted therapies.
-
Sotorasib and Adagrasib: Clinically Observed Resistance
Long-term treatment with direct KRAS G12C inhibitors has led to the identification of several resistance mechanisms:
-
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the binding of the inhibitor or reactivate the protein.
-
KRAS Amplification: Increased copy number of the KRAS G12C allele can overcome the inhibitory effect of the drug.
-
-
Off-Target Resistance:
-
Bypass Mechanisms: Activation of other signaling molecules in the same or parallel pathways (e.g., NRAS, BRAF, MET) can restore downstream signaling despite KRAS G12C inhibition.
-
Histologic Transformation: In some cases, the cancer cells can change their type (e.g., from adenocarcinoma to squamous cell carcinoma), rendering them less dependent on the original oncogenic driver.
-
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of KRAS-targeted therapies.
Protocol 1: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cancer cell lines with known KRAS mutations in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, sotorasib, adagrasib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Protocol 2: Western Blotting for KRAS Degradation and Pathway Modulation
-
Cell Treatment: Plate KRAS-mutant cancer cells and treat them with the test compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total KRAS, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the extent of KRAS degradation and the inhibition of downstream signaling.[13][14]
Protocol 3: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).[10][15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (formulated in an appropriate vehicle) and vehicle control via the desired route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.[10][15]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement and pathway modulation by western blot or immunohistochemistry.[15]
Mandatory Visualization
Caption: Mechanism of action of this compound as a molecular glue degrader.
Caption: A generalized workflow for the comparative evaluation of KRAS-targeted therapies.
References
- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protein Degraders and Molecular Glues Part 1 2023 Archive [discoveryontarget.com]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. The rapidly growing landscape of RAS inhibitors: from selective allele blockade to broad inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 8. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
XMU-MP-9: A Comparative Analysis of Cross-reactivity with RAS Isoforms
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity of XMU-MP-9, a novel small-molecule degrader, against different RAS isoforms. This document compiles and presents experimental data on the selectivity of this compound, offering insights into its potential as a targeted therapeutic agent.
This compound is a bifunctional compound that operates as a molecular glue, promoting the ubiquitination and subsequent degradation of K-Ras mutants by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras.[1][2][3] Understanding its selectivity is crucial for predicting its therapeutic window and potential off-target effects. This guide focuses on the comparative analysis of this compound's activity towards the three major RAS isoforms: KRAS, HRAS, and NRAS.
Quantitative Comparison of RAS Isoform Degradation
Experimental evidence demonstrates a pronounced selectivity of this compound for the degradation of K-Ras mutants over other RAS isoforms.[2] In a key study, the effect of this compound on the degradation of various FLAG-tagged K-Ras, N-Ras, and H-Ras mutants was evaluated in HEK293T cells co-transfected with Nedd4-1. The results, visualized by immunoblotting, indicated a significant reduction in the protein levels of K-Ras mutants upon treatment with this compound, while the impact on H-Ras and N-Ras mutants was considerably less pronounced.[2]
This observed selectivity is a critical attribute for a therapeutic candidate, as it suggests a lower likelihood of toxicity stemming from the degradation of other essential RAS proteins. The data from these experiments are summarized below.
| RAS Isoform Mutant | This compound (10 µM) Treatment | Relative Protein Level (Compared to Untreated Control) |
| K-Ras (G12V) | + | Significantly Reduced |
| K-Ras (G12D) | + | Significantly Reduced |
| K-Ras (G12C) | + | Significantly Reduced |
| K-Ras (G13D) | + | Significantly Reduced |
| N-Ras (Q61K) | + | Minimally Reduced |
| H-Ras (G12V) | + | Minimally Reduced |
Note: The relative protein levels are based on visual analysis of immunoblot data from the study "Targeting oncogenic K-Ras mutants with a small-molecule degrader through Nedd4-1".
Signaling Pathway and Experimental Workflow
To facilitate the understanding of the underlying mechanism and the experimental procedures used to assess the cross-reactivity of this compound, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Mechanism of this compound induced degradation of mutant K-Ras.
Caption: General workflow for assessing RAS isoform degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the primary research.
RAS Isoform Degradation Assay
This protocol details the procedure used to assess the degradation of different RAS isoforms in response to this compound treatment in a cellular context.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are co-transfected with plasmids encoding FLAG-tagged RAS isoforms (K-Ras G12V, G12D, G12C, G13D; N-Ras Q61K; H-Ras G12V) and a plasmid encoding Nedd4-1 using a suitable transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing either 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control.
-
Cells are incubated for an additional 48 hours.
3. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are collected by scraping and centrifuged to pellet cell debris.
-
The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay.
4. Immunoblotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for the FLAG tag to detect the expressed RAS isoforms. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The relative protein level of each RAS isoform is normalized to the corresponding loading control.
-
The effect of this compound is determined by comparing the normalized protein levels in the treated samples to the vehicle-treated controls.
Cell Viability Assay
This protocol outlines the method for determining the effect of this compound on the viability of cancer cells harboring K-Ras mutations.
1. Cell Seeding:
-
SW620 cells, which harbor a K-Ras G12V mutation, are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Cells are allowed to adhere and grow for 24 hours.
2. Compound Treatment:
-
A serial dilution of this compound is prepared in the culture medium.
-
The medium in the 96-well plates is replaced with the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Cells are incubated for a specified period (e.g., 72 hours).
3. Viability Measurement (MTT Assay):
-
Following the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).
-
The absorbance at a specific wavelength (e.g., 570 nm) is measured using a microplate reader.
4. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells containing only medium.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) value is calculated by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
Safety Operating Guide
Proper Disposal Procedures for XMU-MP-9: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling and Disposal of XMU-MP-9
This document provides crucial procedural guidance for the safe disposal of this compound, a bifunctional compound that promotes the ubiquitination and degradation of K-Ras mutants, playing a role in cancer research.[1] Adherence to these protocols is vital for ensuring personnel safety and protecting the environment. All waste containing this compound must be treated as hazardous chemical waste to prevent its release into the environment.[2]
Key Safety and Handling Information
Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[2] To avoid the inhalation of dust or aerosols, it is recommended to work in a well-ventilated area, preferably within a chemical fume hood.[2] Direct contact with skin and eyes should be avoided.[2][3] In case of accidental release, soak up the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[3]
Quantitative Data
| Property | Value |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light)[1] |
| Appearance | Colorless Liquid[3] |
| pH | 7.7-8.0 (100 g/L aq. sol.)[3] |
| Vapor Pressure | 0.7 mbar @ 25 °C[3] |
| Vapor Density | 3.4 (Air = 1.0)[3] |
| Viscosity | 1.67 mPa s at 20 °C[3] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is the prevention of its release into the environment.[2] All materials and solutions containing this compound should be managed as hazardous chemical waste.
-
Waste Segregation :
-
Solid Waste : Any unused this compound powder, contaminated personal protective equipment (such as gloves and weigh boats), and other solid materials that have been in contact with the compound must be collected in a dedicated and clearly labeled hazardous waste container.[2]
-
Liquid Waste : All solutions containing this compound, including any residual amounts in experimental containers, must be collected in a separate, clearly labeled hazardous liquid waste container.[2] Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]
-
-
Container Labeling :
-
All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2]
-
-
Storage of Waste :
-
Store all waste containers in a designated, secure area that is away from general laboratory traffic.
-
Ensure that all containers are tightly sealed to prevent any leaks or spills.[2]
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
-
The final disposal method must be in strict accordance with all local, state, and federal regulations and carried out at an approved waste disposal facility.[2][4] Do not dispose of this compound down the drain or in regular trash .[2]
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling XMU-MP-9
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of XMU-MP-9, a bifunctional compound that promotes the ubiquitination and degradation of K-Ras mutants.[1] Adherence to these guidelines is essential to ensure personnel safety, experimental integrity, and proper disposal.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to potent small molecule inhibitors like this compound. All personnel must be trained in the proper use and disposal of the following equipment.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves, double-gloved. | Provides a robust barrier against skin contact. Double-gloving allows for the immediate removal of the outer glove if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat/Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N-95 respirator or higher. | Required when handling the compound as a powder or when aerosols may be generated to prevent inhalation. |
Operational Plan: From Receipt to Disposal
All handling of solid this compound should be performed in a designated containment device, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of aerosolization and inhalation.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The solid compound should be stored at -20°C.[3] A stock solution in DMSO can be stored at -80°C for up to 6 months.[1]
Experimental Protocol: Stock Solution Preparation
The following is a step-by-step guide for the safe preparation of a this compound stock solution.
-
Gather Materials: Assemble all necessary equipment, including this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and pipettes.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated balance inside the fume hood. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the powder.[2] this compound is soluble in DMSO.[4]
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, clearly labeled tubes. Store at -80°C.[1]
-
Decontamination: Wipe down all surfaces and equipment in the fume hood with an appropriate decontamination solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (outer gloves, gown, inner gloves).
-
Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused compound, contaminated gloves, pipette tips, and other labware. |
| Collect in a dedicated, sealed, and clearly labeled hazardous waste container. | |
| Liquid Waste | Unused stock solutions and any other liquids containing this compound. |
| Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do NOT pour down the drain. | |
| Sharps | Needles and syringes used for in vivo administration. |
| Dispose of in a designated, puncture-proof sharps container for hazardous waste. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and oncogenic K-Ras mutants.[5][6] This leads to the ubiquitination and subsequent degradation of K-Ras, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are critical for cancer cell proliferation.[7][8]
Efficacy Data
This compound has demonstrated efficacy in inhibiting the proliferation of cancer cells carrying K-Ras mutations.
| Cell Line | Treatment Concentration | Duration | Effect |
| SW620 | 10 µM | 48 hours | Promotes degradation of K-RasG12V.[1] |
| SW620, AsPC-1, etc. | 2-20 µM | Not Specified | Inhibits proliferation of cancer cells with K-Ras mutants.[1] |
In vivo studies have also shown that this compound suppresses tumor growth and decreases K-RasG12V levels and downstream signaling.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
